Maltoheptaose
描述
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
consists of seven glucose residues in a linear 1,4-alpha-linkage; substrate for determining alpha-amylase in serum; RN given refers to (D-glucopyranose)-isome
Structure
2D Structure
属性
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZITDGOAFCURV-VVTKTIMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34620-78-5 | |
| Record name | Maltoheptaose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltoheptaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MALTOHEPTAOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD5BBR49M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Maltoheptaose: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, physicochemical properties, biological roles, and analytical methodologies of maltoheptaose.
Introduction
This compound is a linear oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds.[1][2] As a member of the maltooligosaccharide family, it serves as a valuable tool in various scientific and biomedical research areas.[3] Its defined structure makes it an ideal substrate for studying the activity of α-amylases and other carbohydrate-active enzymes.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, biological significance, and the experimental protocols relevant to its study. This document is intended for researchers, scientists, and drug development professionals who are interested in the biochemistry of carbohydrates and their interactions with biological systems.
Chemical Structure and Identification
This compound is a heptasaccharide of D-glucose.[6] The glucose monomers are connected in a linear fashion through α-1,4 glycosidic linkages.[1] The chemical structure and identifying information for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | (2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal[5] |
| Synonyms | Amyloheptaose, this compound DP7[2][4] |
| CAS Number | 34620-78-5[3] |
| Molecular Formula | C42H72O36[3] |
| Molecular Weight | 1153.00 g/mol [3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | >213 °C (decomposition) | [4] |
| Boiling Point | 1492.7 ± 65.0 °C (Predicted) | [7][8] |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [7][8] |
| Solubility | ||
| H₂O | ≥ 250 mg/mL | [1] |
| DMSO | ~20 mg/mL | [9][10] |
| DMF | ~20 mg/mL | [10] |
| PBS (pH 7.2) | ~2 mg/mL | [9][10] |
| Specific Rotation ([α]) | Not available in the search results. This property is important for chiral molecules like carbohydrates and is measured using a polarimeter. It indicates the extent to which the substance rotates plane-polarized light.[11][12][13] |
Biological Significance and Applications
This compound plays a significant role in various biological contexts, primarily related to carbohydrate metabolism.
-
Substrate for α-Amylase: this compound is a well-defined substrate for α-amylases, enzymes that hydrolyze α-1,4-glycosidic bonds in starch and other glucans. This property is extensively used in biochemical assays to determine α-amylase activity in various biological samples, including serum and saliva.[14]
-
Bacterial Metabolism: In bacteria such as Escherichia coli, this compound is transported into the cell via the maltose/maltodextrin transport system, which is a type of ATP-binding cassette (ABC) transporter. This system includes a periplasmic maltose-binding protein (MBP or MalE) that captures the oligosaccharide and delivers it to the membrane-spanning transporter complex (MalF and MalG) for translocation into the cytoplasm, powered by ATP hydrolysis by MalK.[15]
-
Research Applications: Beyond its use in enzyme assays, this compound serves as a standard for the analysis of oligosaccharides.[4] It has also been utilized in studies of protein-carbohydrate interactions, such as its binding to the periplasmic cyclodextrin binding protein CymE from Klebsiella oxytoca.[1]
Experimental Protocols
Determination of α-Amylase Activity using a Chromogenic Substrate
This protocol describes a coupled enzymatic assay for the determination of α-amylase activity using a chemically modified this compound substrate, ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7).
Principle: α-amylase hydrolyzes the EPS-G7 substrate. The resulting fragments are then acted upon by an α-glucosidase, which releases 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the α-amylase activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[16][17]
Reagents and Equipment:
-
Ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) substrate solution (3.5 mmol/L)
-
α-glucosidase (7.1 kU/L)
-
HEPES buffer (50 mmol/L, pH 7.15)
-
Sodium chloride (70 mmol/L)
-
Calcium chloride (1 mmol/L)
-
Spectrophotometer capable of reading at 405 nm
-
Temperature-controlled cuvette holder (37 °C)
Procedure:
-
Prepare the reaction mixture containing EPS-G7, α-glucosidase, sodium chloride, and calcium chloride in HEPES buffer.
-
Pre-incubate the reaction mixture at 37 °C for a sufficient time to reach thermal equilibrium.
-
Add the sample containing α-amylase to the reaction mixture.
-
Immediately start monitoring the absorbance at 405 nm for a period of 3 minutes after an initial lag phase of 2 minutes.[16]
-
Calculate the rate of change in absorbance per minute (ΔA/min). The α-amylase activity is then calculated based on the molar extinction coefficient of 4-nitrophenol.
Caption: Workflow for the enzymatic assay of α-amylase activity.
Analysis of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including this compound, without the need for derivatization.[18][19]
Principle: At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated by anion-exchange chromatography. The separated carbohydrates are then detected by pulsed amperometry, which involves their oxidation at the surface of a gold electrode.[18]
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector with a gold working electrode.
-
An anion-exchange column suitable for carbohydrate analysis, such as the Dionex CarboPac™ series (e.g., PA-100 or PA20).[20][21]
General Procedure:
-
Sample Preparation: Dissolve the this compound standard or sample in high-purity water.
-
Chromatographic Separation:
-
Equilibrate the anion-exchange column with the initial mobile phase conditions (typically a sodium hydroxide solution).
-
Inject the sample onto the column.
-
Elute the carbohydrates using a gradient of sodium hydroxide and/or sodium acetate. The specific gradient will depend on the complexity of the sample and the specific column being used.
-
-
Detection:
-
Detect the eluted this compound using a pulsed amperometric detector with an appropriate waveform for carbohydrate analysis.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Visualization of Biological Pathways
Maltodextrin Transport in E. coli
The following diagram illustrates the pathway for the uptake of this compound and other maltodextrins from the periplasm into the cytoplasm of E. coli.
Caption: Bacterial maltodextrin ABC transporter system.
Conclusion
This compound is a well-characterized oligosaccharide with significant applications in biochemical research and diagnostics. Its defined chemical structure and physicochemical properties make it an invaluable tool for studying carbohydrate-active enzymes and transport systems. The experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their studies. Further research into the interactions of this compound and other maltooligosaccharides with biological systems will continue to enhance our understanding of carbohydrate biochemistry and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 34620-78-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound - CARBOEXPERT [carboexpert.com]
- 5. This compound | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound ≥60% (HPLC) | 34620-78-5 [sigmaaldrich.com]
- 7. This compound CAS#: 34620-78-5 [m.chemicalbook.com]
- 8. This compound | 34620-78-5 [amp.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | CAS 34620-78-5 | Cayman Chemical | Biomol.com [biomol.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. Carbohydrate Optical Rotation Data [glycodata.org]
- 14. medkoo.com [medkoo.com]
- 15. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. aafco.org [aafco.org]
- 21. lcms.cz [lcms.cz]
Maltoheptaose: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the core physicochemical properties, experimental applications, and role in drug delivery of Maltoheptaose.
Introduction
This compound is a linear oligosaccharide composed of seven α-1,4-linked D-glucose units. It belongs to the maltooligosaccharide family and serves as a valuable tool in various biochemical and pharmaceutical research applications. Its defined structure makes it a preferred substrate for enzymatic studies, particularly for α-amylase, and its carbohydrate nature is being exploited for targeted drug delivery systems. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its use, and its emerging applications in drug delivery.
Core Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. The key identifiers and molecular characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 34620-78-5 | [1][2][3][4][5][6] |
| Molecular Weight | 1153.00 g/mol | [1][2][4] |
| Molecular Formula | C42H72O36 | [1][2][4] |
Applications in Enzymatic Assays
This compound is a well-defined substrate for enzymes that hydrolyze α-1,4-glycosidic bonds, most notably α-amylase. The use of a pure, defined-length oligosaccharide allows for more precise and reproducible kinetic studies compared to traditional starch-based substrates.
Experimental Protocol: α-Amylase Activity Assay (Coupled Enzymatic Method)
This protocol outlines a continuous spectrophotometric assay for determining α-amylase activity using a coupled-enzyme system. The hydrolysis of this compound by α-amylase produces smaller oligosaccharides, which are further hydrolyzed to glucose. The rate of glucose production is then measured through a series of enzymatic reactions leading to the formation of NADPH, which can be monitored by the increase in absorbance at 340 nm. While the referenced protocol uses maltopentaose, the principle and procedure are directly applicable to this compound.
Materials:
-
This compound
-
α-Glucosidase
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
HEPES buffer
-
Magnesium Chloride (MgCl2)
-
Spectrophotometer capable of reading at 340 nm
-
Reagent Preparation:
-
Reaction Buffer (R1): Prepare a solution containing 100 mM HEPES buffer (pH 7.0), 10 mM this compound, ≥ 20 U/mL α-glucosidase, 2.5 mM ATP, 2.0 mM NADP+, and 5.0 mM MgCl2.
-
Coupling Enzyme Solution (R2): Prepare a solution containing 100 mM HEPES buffer (pH 7.0), ≥ 40 U/mL hexokinase, and ≥ 40 U/mL G6PDH.
-
-
Assay Execution:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.
-
In a cuvette or microplate well, mix 200 µL of R1 with 50 µL of R2.
-
Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to consume any endogenous glucose.
-
Initiate the reaction by adding 10 µL of the α-amylase-containing sample to the mixture.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the α-amylase activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
-
Role in Drug Delivery Systems
The surface of this compound, being a carbohydrate, can be leveraged for targeting specific cells or tissues in drug delivery applications. This is particularly relevant in the context of targeting cells with overexpressed glucose transporters, a characteristic of many cancer cells. This compound can be incorporated into nanocarriers like liposomes and polymeric nanoparticles to enhance their biocompatibility and facilitate targeted drug delivery.
Experimental Protocol: Preparation of this compound-Functionalized Liposomes
This protocol describes the preparation of this compound-presenting liposomes using the thin-film hydration method, a common technique for liposome formulation.[2]
Materials:
-
L-α-phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
This compound-derivatized 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (G7-DPPE)
-
Chloroform/methanol solvent mixture (5:1 v/v)
-
Aqueous solution of the drug to be encapsulated (e.g., rifampicin) or buffer
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve PC, Chol, and G7-DPPE in the chloroform/methanol solvent mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous solution of the drug or a buffer.
-
Agitate the flask to facilitate the formation of multilamellar vesicles.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the crude liposome suspension to extrusion through a polycarbonate membrane with a 100 nm pore size. Repeat the extrusion process multiple times to ensure a uniform size distribution.
-
-
Characterization:
-
Characterize the resulting this compound-functionalized liposomes for size, zeta potential, and drug encapsulation efficiency.
-
Cellular Uptake of this compound-Functionalized Nanoparticles
While specific signaling pathways directly activated by this compound have not been extensively documented, its role as a targeting ligand implies an interaction with cell surface components, leading to the cellular uptake of the nanoparticle carrier. The proposed mechanism often involves endocytosis, where the nanoparticle is engulfed by the cell membrane.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined chemical structure provides a reliable substrate for enzymatic assays, aiding in the characterization of carbohydrate-modifying enzymes. Furthermore, its application as a targeting moiety in drug delivery systems holds significant promise for the development of more effective and targeted therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the utilization of this compound in a variety of research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-Presenting Nanoscale Glycoliposomes for the Delivery of Rifampicin to E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of this compound-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Multifaceted Functions of Maltoheptaose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a critical molecule in various biological processes. While primarily recognized as a substrate for amylolytic enzymes, its functions extend to roles in microbial metabolism, nutrient transport, and as a tool in biotechnological applications. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support advanced research and development.
Core Functions of this compound
The primary biological role of this compound is centered around carbohydrate metabolism, where it acts as an intermediate in the breakdown of starch and a substrate for various enzymes.
Enzymatic Substrate
This compound is a key substrate for a variety of glycoside hydrolases, which are crucial for the digestion of complex carbohydrates. The efficiency and mode of action of these enzymes on this compound are subjects of intensive study.
Data Presentation: Enzyme Kinetics
The following table summarizes key quantitative data for the interaction of this compound and related substrates with specific enzymes and transport proteins.
| Enzyme/Protein | Organism | Substrate | Parameter | Value | Reference(s) |
| α-Amylase (FERMENTA) | Lactobacillus fermentum | This compound | Catalytic Efficiency (kcat/Km) | Increased with chain length up to amylose | [1][2] |
| Glucoamylase | Aspergillus awamori | This compound | kcat | 0.72 ± 0.01 s⁻¹ (for isomaltose) | [3] |
| Glucoamylase | Aspergillus awamori | This compound | Km | - | [3] |
| CymE Protein | Klebsiella oxytoca | This compound | Dissociation Constant (KD) | 70 μM | [4] |
| α-Amylase | Bacillus licheniformis EMS-6 | Starch | Vmax | 2778 U/mg/min | [5] |
| α-Amylase | Bacillus licheniformis EMS-6 | Starch | Km | 8.3 mg/ml | [5] |
| α-Amylase | Bacillus megaterium RAS103 | Starch | Vmax | 81.30 U/ml | [6] |
| α-Amylase | Bacillus megaterium RAS103 | Starch | Km | 0.878 mg/ml | [6] |
| α-Amylase | Bacillus subtilis KIBGE HAS | Starch | Km | 2.68 mg/ml | [7] |
Role in Microbial Nutrient Transport
This compound, as a product of starch degradation, is a significant carbon source for many bacteria. Its transport across the bacterial cell membrane is a well-studied process, particularly in Escherichia coli.
The maltodextrin transport system in E. coli involves the LamB (maltoporin) channel in the outer membrane and the MalFGK2 ABC transporter in the inner membrane. This compound is one of the maltooligosaccharides transported through this system.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's functions. The following are representative protocols for key experiments.
α-Amylase Activity Assay using a Chromogenic Substrate
This protocol is adapted from methods utilizing a modified this compound substrate for a colorimetric assay.[9][10][11]
Principle: A blocked p-nitrophenyl maltoheptaoside (PNPG7) derivative is used as the substrate. α-amylase cleaves this substrate, and a subsequent enzymatic step by α-glucosidase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
Materials:
-
α-Amylase sample
-
Blocked p-nitrophenyl maltoheptaoside (PNPG7) substrate solution
-
α-Glucosidase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.15, containing 70 mM NaCl and 1 mM CaCl2)
-
Stopping reagent (e.g., 1% (w/v) Tris solution)
-
Spectrophotometer
Procedure:
-
Prepare the assay reagent by dissolving the PNPG7 substrate and α-glucosidase in the assay buffer.
-
Pre-warm the assay reagent and the enzyme sample to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a defined volume of the enzyme sample to the assay reagent.
-
Incubate the reaction for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding the stopping reagent.
-
Measure the absorbance of the solution at 405 nm.
-
Calculate the α-amylase activity based on the amount of p-nitrophenol released, using a standard curve.
Determination of α-Amylase Kinetics using this compound
This protocol outlines a general method for determining the Michaelis-Menten kinetics of α-amylase with unmodified this compound.
Principle: The initial rate of this compound hydrolysis by α-amylase is measured at various substrate concentrations. The products (smaller maltooligosaccharides) can be quantified using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by a coupled enzymatic assay that measures the release of glucose.
Materials:
-
Purified α-amylase
-
This compound solutions of varying concentrations
-
Reaction buffer (e.g., 20 mM sodium phosphate, pH 6.9, with 6.7 mM NaCl)
-
Method for quantifying reaction products (e.g., HPAEC-PAD system or a coupled-enzyme glucose assay kit)
Procedure:
-
Prepare a series of this compound solutions in the reaction buffer.
-
Pre-incubate the substrate solutions and the enzyme at the desired reaction temperature.
-
Initiate the reactions by adding the enzyme to each substrate concentration.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation or addition of a chemical quencher).
-
Quantify the amount of product formed in each sample.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Logical Relationships
While this compound is a key player in metabolic pathways, its direct role as a signaling molecule is not as well-established as that of smaller sugars like glucose or maltotriose. In E. coli, for instance, maltotriose is the specific inducer of the maltose regulon. However, the transport and metabolism of this compound are integral parts of the cellular response to the availability of complex carbohydrates.
Below are diagrams illustrating the workflow for an α-amylase assay and the transport of this compound in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of action of alpha-amylase from Lactobacillus fermentum on maltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mail.pakbs.org [mail.pakbs.org]
- 6. ejm.journals.ekb.eg [ejm.journals.ekb.eg]
- 7. Purification and Characterization of Novel α-Amylase from Bacillus subtilis KIBGE HAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and characterization of glucoamylase from fungus Aspergillus awamori expressed in yeast Saccharomyces cerevisiae using different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. researchgate.net [researchgate.net]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
Maltoheptaose: A Technical Guide to its Biological Significance and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked D-glucose units, holds significant importance in various biological processes and research applications. While it is a fundamental component of starch metabolism, its utility extends to enzymology, microbiology, and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the core biological significance of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
I. Role in Enzymology: A Substrate for Amylases
This compound serves as a crucial substrate for the characterization of amylolytic enzymes, particularly α-amylases and β-amylases. Its defined structure allows for precise kinetic studies and inhibitor screening.
Quantitative Data: Enzyme Kinetics and Inhibition
The interaction of amylases with this compound and the effect of inhibitors have been quantified in various studies. The following tables summarize key data points.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Lactobacillus fermentum α-amylase | This compound | - | - | - | 8.7 x 104 | [1] |
| Bacillus megaterium RAS103 α-amylase | Soluble Starch | 0.878 mg/mL | 81.30 | - | - | [2] |
| Commercial Amylase (Rohalase HT) | Soluble Corn Starch | 8.11 mg/mL | 2.19 | - | - | [3] |
Table 1: Kinetic parameters of various α-amylases. Note that direct kinetic data for this compound was not available in all cited literature; related substrates are included for context.
| Inhibitor | Enzyme | Substrate | IC50 | Reference(s) |
| Acarbose | Human α-amylase | Maltoheptaoside | 2.37 ± 0.11 µM | [4] |
| 5-O-p-coumaroylquinic acid (5-CQA) | α-amylase | - | 69.39 µM | [5] |
| Quercetin | Pancreatic α-amylase | - | 0.17 mM | [6] |
| F. cretica methanolic extract | α-amylase | - | 7.26 µg/mL | [7] |
| B. lycium methanolic extract | α-amylase | - | 2.10 µg/mL | [7] |
Table 2: IC50 values of various inhibitors against α-amylase activity. Assays were performed using different substrates, with maltoheptaoside being a key substrate in some studies.
Experimental Protocol: α-Amylase Assay using a Chromogenic Substrate
A common method for assaying α-amylase activity involves a chromogenic substrate like p-nitrophenyl maltoheptaoside (PNPG7).
Principle:
α-amylase hydrolyzes the non-reducing end-blocked PNPG7. The resulting p-nitrophenyl-oligosaccharide fragments are then cleaved by an excess of α-glucosidase, releasing p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm. The rate of p-nitrophenol release is directly proportional to the α-amylase activity.[8][9]
Materials:
-
Substrate Reagent: Blocked p-nitrophenyl maltoheptaoside (e.g., EtPNPG7) and thermostable α-glucosidase in a suitable buffer (e.g., 50 mM HEPES, pH 7.0, with 50 mM NaCl and 5 mM CaCl2).[9][10]
-
Stopping Reagent: 1% (w/v) Trisodium phosphate solution, pH ~11.0.[9]
-
Enzyme solution (sample).
-
Spectrophotometer and cuvettes or microplate reader.
-
Water bath or incubator set to the desired temperature (e.g., 37°C or 40°C).[9][10]
Procedure:
-
Reagent Preparation: Dissolve the substrate reagent in distilled water according to the manufacturer's instructions.[9]
-
Pre-incubation: Pre-incubate the substrate solution and the enzyme samples at the assay temperature for 5 minutes.[9]
-
Initiation: Add a defined volume of the enzyme solution to the pre-warmed substrate solution and mix.
-
Incubation: Incubate the reaction mixture for a precise period (e.g., 10 minutes).[9]
-
Termination: Stop the reaction by adding the stopping reagent. This also develops the color of the p-nitrophenolate ion.[9]
-
Measurement: Measure the absorbance of the solution at 400 nm against a reagent blank.[10]
-
Calculation: Calculate the enzyme activity based on the absorbance reading and a standard curve prepared with p-nitrophenol.
II. Role in Microbiology: Transport and Metabolism
In bacteria such as Escherichia coli, this compound is a key component of the maltodextrin transport and metabolism system, which is governed by the mal regulon.
The Maltodextrin System in E. coli
The mal regulon in E. coli comprises genes that encode for an ABC transporter and several enzymes responsible for the breakdown of maltodextrins.[11][12] this compound, along with other maltodextrins, is transported into the periplasm and then into the cytoplasm. The central activator of this system is the MalT protein, which is allosterically activated by maltotriose and ATP.[13]
Key components of the pathway include:
-
LamB (Maltoporin): An outer membrane protein that facilitates the diffusion of maltodextrins, including this compound, into the periplasm.
-
MalE (Maltose-Binding Protein): A periplasmic protein that binds maltodextrins with high affinity and delivers them to the MalFGK2 transporter.
-
MalFGK2: An ABC transporter in the inner membrane that actively transports maltodextrins into the cytoplasm.
-
MalQ (Amylomaltase): A cytoplasmic enzyme that catalyzes the transglycosylation of maltodextrins, producing a mixture of glucose and other maltodextrins.[14]
-
MalP (Maltodextrin Phosphorylase): A cytoplasmic enzyme that phosphorolytically cleaves the non-reducing end of maltodextrins to yield glucose-1-phosphate.[14]
-
MalZ (Maltodextrin Glucosidase): A cytoplasmic enzyme that hydrolyzes maltodextrins to glucose.[11]
The interplay of these components allows E. coli to efficiently utilize starch breakdown products as a carbon and energy source.
III. Applications in Drug Development and Nanotechnology
The unique properties of this compound have led to its exploration in the field of drug delivery and nanotechnology. Its biocompatibility and specific interactions with certain proteins make it an attractive molecule for targeting and delivery applications.
This compound-Coated Nanoparticles for Drug Delivery
This compound can be conjugated to nanoparticles to enhance their interaction with and internalization by bacterial cells.[15] This strategy has been investigated for the targeted delivery of antibiotics.
Example Application: Delivery of Tamoxifen
This compound-b-polystyrene (MH-b-PS) block copolymers can self-assemble into nanoparticles for the encapsulation of hydrophobic drugs like tamoxifen.[16] These nanoparticles have shown enhanced cytotoxicity towards breast cancer cells, potentially through interactions with glucose transporters.[16]
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
Principle:
The nanoprecipitation method involves the rapid desolvation of a polymer and a drug from an organic solvent in an aqueous anti-solvent, leading to the formation of nanoparticles.[17]
Materials:
-
This compound-b-polystyrene (MH-b-PS) copolymer.
-
Drug (e.g., Tamoxifen citrate).
-
Organic solvent (e.g., Tetrahydrofuran - THF).
-
Aqueous anti-solvent (e.g., ultrapure water).
-
Magnetic stirrer.
-
Syringe pump.
Procedure (Standard Nanoprecipitation):
-
Dissolution: Dissolve the MH-b-PS copolymer and the drug in the organic solvent.
-
Addition: Add the organic solution dropwise to the aqueous anti-solvent under constant stirring. A syringe pump can be used for controlled addition.
-
Nanoparticle Formation: The rapid mixing causes the polymer and drug to precipitate, forming nanoparticles.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by stirring at room temperature.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug and solvent.
IV. Conclusion
This compound is a versatile maltooligosaccharide with profound biological significance. Its role as a well-defined substrate is invaluable for the study of carbohydrate-active enzymes and the screening of potential inhibitors. In the microbial world, it is a key player in nutrient uptake and metabolism, offering insights into bacterial physiology. Furthermore, its application in nanotechnology for targeted drug delivery highlights its potential in the development of novel therapeutics. The data and protocols presented in this guide underscore the multifaceted importance of this compound for researchers and professionals in the life sciences and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ejm.journals.ekb.eg [ejm.journals.ekb.eg]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Assay Guided Isolation of an α-Amylase Inhibitor Flavonoid from Vaccinium arctostaphylos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. researchgate.net [researchgate.net]
- 11. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The maltodextrin system of Escherichia coli: metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A complex signaling module governs the activity of MalT, the prototype of an emerging transactivator family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound Promotes Nanoparticle Internalization by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Characterization of this compound-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Maltoheptaose: A Comprehensive Technical Guide to its Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, is a molecule of significant interest in various scientific and industrial fields, including as a substrate for amylase activity studies and in drug delivery applications. This technical guide provides an in-depth overview of the natural sources and synthetic methodologies for obtaining this compound. Both chemical and enzymatic synthesis routes are explored in detail, with a focus on providing actionable experimental protocols and comparative quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying processes.
Introduction
This compound (G7) is a maltooligosaccharide with the chemical formula C₄₂H₇₂O₃₆. It belongs to the class of maltodextrins and is characterized by its seven glucose monomeric units.[1] Its defined structure makes it a valuable tool in carbohydrate research, particularly as a substrate for enzymes such as α-amylase.[2] Furthermore, its potential as a functional ingredient in the food and pharmaceutical industries is an active area of investigation. This guide aims to be a comprehensive resource for researchers and professionals by detailing the origins and production methods of this important oligosaccharide.
Natural Sources of this compound
The natural abundance of free this compound is relatively low. However, it is found as a structural component of larger polysaccharides like starch and glycogen. Its primary documented natural source as a distinct metabolite is in microorganisms.
2.1. Microbial Sources
-
Escherichia coli: this compound has been identified as a metabolite in Escherichia coli (strain K12, MG1655).[3] It is involved in the maltodextrin metabolism of the bacterium, where it can be transported into the cell.[4] Nanoparticles functionalized with this compound have shown increased internalization by E. coli, suggesting a specific uptake mechanism.[4]
While its presence in other organisms is less documented, it is likely an intermediate in the metabolism of α-glucans in various bacteria, archaea, and eukaryotes.
Synthesis of this compound
Due to its low natural abundance, the synthesis of this compound is crucial for research and commercial applications. Both chemical and enzymatic methods have been developed, each with its own advantages and disadvantages.
3.1. Chemical Synthesis: Ring-Opening of β-Cyclodextrin
A prevalent chemical method for synthesizing this compound involves the controlled ring-opening of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This approach leverages the readily available and well-defined structure of β-cyclodextrin.[5] The general strategy involves the protection of hydroxyl groups, selective cleavage of one glycosidic bond, and subsequent deprotection.
A common method for the ring-opening is acetolysis, which uses a mixture of acetic anhydride and a strong acid.
3.1.1. Experimental Protocol: Acetolysis of Peracetylated β-Cyclodextrin
This protocol is adapted from literature describing the acetolysis of peracetylated β-cyclodextrin.[5]
Materials:
-
Peracetylated β-cyclodextrin
-
Acetic anhydride (Ac₂O)
-
Sulfuric acid (H₂SO₄) or Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Acetolysis: Dissolve peracetylated β-cyclodextrin in acetic anhydride. Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid or ferric chloride hexahydrate while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for a specified time (e.g., several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred, chilled saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. The resulting crude product, a mixture of peracetylated this compound and unreacted starting material, can be purified by silica gel column chromatography or successive recrystallizations from ethanol.[5]
-
Deprotection: The peracetylated this compound can be deprotected to yield free this compound using standard methods, such as Zemplén deacetylation with a catalytic amount of sodium methoxide in methanol.
3.1.2. Quantitative Data for Chemical Synthesis
| Precursor | Reagents | Yield of Peracetylated this compound | Purity | Reference |
| Peracetylated β-CD | Ac₂O, H₂SO₄ | Varies, can be optimized | High | [5] |
| Peracetylated β-CD | FeCl₃·6H₂O | 22% | 99% (after recrystallization) | [5] |
| Per-O-benzoylated β-CD | Ac₂O, H₂SO₄ | 70-82% (di-O-acetylated derivative) | High | [5] |
3.2. Enzymatic Synthesis
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Several classes of enzymes are employed for the production of this compound, primarily from starch or cyclodextrins.
3.2.1. Using Cyclomaltodextrinase (CDase)
Cyclomaltodextrinases (EC 3.2.1.54) are enzymes that hydrolyze the cyclic structure of cyclodextrins to produce linear maltooligosaccharides.
3.2.1.1. Experimental Protocol: Enzymatic Synthesis from β-Cyclodextrin using Cyclomaltodextrinase
This protocol is a general representation based on literature.[6]
Materials:
-
β-Cyclodextrin
-
Cyclomaltodextrinase (e.g., from Bacillus sphaericus)
-
Buffer solution (e.g., sodium phosphate buffer, pH 7.0)
-
Calcium chloride (CaCl₂) (if required for enzyme stability/activity)
-
Ethanol (for precipitation)
Procedure:
-
Reaction Setup: Dissolve β-cyclodextrin in the appropriate buffer to a desired concentration. Add calcium chloride if necessary.
-
Enzyme Addition: Add a specific activity of cyclomaltodextrinase to the substrate solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation for a defined period.
-
Reaction Monitoring: Monitor the formation of this compound over time using techniques like High-Performance Liquid Chromatography (HPLC).
-
Enzyme Inactivation: Terminate the reaction by heating the mixture (e.g., to 100°C for 10 minutes) to denature the enzyme.
-
Purification: The resulting mixture containing this compound and potentially other maltooligosaccharides can be purified. A common method is precipitation with ethanol followed by chromatographic techniques such as size-exclusion or ion-exchange chromatography.
3.2.2. Using Amylase
Certain amylases, particularly thermostable α-amylases, can be used to produce specific-length maltooligosaccharides from cyclodextrins.
3.2.2.1. Experimental Protocol: Synthesis from β-Cyclodextrin using Thermostable Amylase
This protocol is based on the use of a thermostable amylase from Pyrococcus furiosus.[6]
Materials:
-
β-Cyclodextrin
-
Thermostable amylase from Pyrococcus furiosus
-
Buffer solution (e.g., sodium acetate buffer, pH 5.5)
Procedure:
-
Reaction Setup: Prepare a solution of β-cyclodextrin in the buffer.
-
Enzyme Reaction: Add the thermostable amylase to the β-cyclodextrin solution.
-
Incubation: Incubate the reaction at a high temperature (e.g., 80-90°C) for a specific duration. The high temperature ensures the enzyme is active and reduces microbial contamination.
-
Product Analysis and Purification: Analyze the reaction products by HPLC. The enzyme primarily produces this compound from β-cyclodextrin.[6] Purification can be achieved using chromatographic methods.
3.2.3. Quantitative Data for Enzymatic Synthesis
| Enzyme | Substrate | Optimal pH | Optimal Temperature | Product Yield/Purity | Reference |
| Cyclomaltodextrinase (Bacillus sphaericus) and Cyclodextrin Glucotransferase (Gracilibacillus alcaliphilus) | Starch | 7.0 | 30°C | High conversion with sequential addition | [6] |
| Cyclomaltodextrinase (Bacillus sphaericus E-244) and Maltooligosyltrehalose Synthase (Arthrobacter sp. Q36) | β-Cyclodextrin | 7.0 | 40°C | 77.3% yield of non-reducing this compound | [6] |
| Thermostable Amylase (Pyrococcus furiosus) | β-Cyclodextrin | Not specified | High | High purity this compound | [6] |
Purification of this compound
The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product.
4.1. Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of maltooligosaccharides.[7][8]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Ion-Exchange Chromatography: Can be used if the this compound is derivatized with a charged group.
-
Reversed-Phase HPLC: Often used for the separation of derivatized oligosaccharides.
-
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for the cleanup and purification of derivatized this compound.[7]
4.2. Precipitation
-
Ethanol Precipitation: this compound can be precipitated from aqueous solutions by the addition of a water-miscible organic solvent like ethanol. This method is useful for initial purification and concentration.
Visualizing Synthesis Pathways and Workflows
5.1. Chemical Synthesis of this compound
Caption: Chemical synthesis of this compound via ring-opening of β-cyclodextrin.
5.2. Enzymatic Synthesis of this compound
Caption: Enzymatic pathways for the synthesis of this compound.
5.3. General Experimental Workflow for this compound Production
Caption: A generalized workflow for the production and purification of this compound.
Conclusion
This technical guide has provided a detailed overview of the sources and synthesis of this compound, catering to the needs of researchers and professionals in the fields of chemistry, biology, and drug development. While natural sources are limited, both chemical and enzymatic synthesis methods offer viable routes for its production. The choice of method will depend on the desired scale, purity requirements, and available resources. The provided experimental protocols and quantitative data serve as a practical starting point for the laboratory-scale production of this valuable oligosaccharide. Further research into novel enzymatic systems and optimization of existing protocols will continue to enhance the efficiency and accessibility of this compound for its diverse applications.
References
- 1. hmdb.ca [hmdb.ca]
- 2. moleculardepot.com [moleculardepot.com]
- 3. This compound | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Promotes Nanoparticle Internalization by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic preparation of maltohexaose, this compound, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Maltoheptaose in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of maltoheptaose, a linear oligosaccharide consisting of seven α-1,4 linked glucose units. Understanding the solubility of this compound is critical for its application in various research and development fields, including its use as a substrate for α-amylase activity studies and as a carbohydrate standard. This document compiles available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data from commercial suppliers. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the available literature, which is a significant factor influencing solubility.
| Solvent | Concentration | Description | Source(s) |
| Water | 50 mg/mL | Clear, colorless solution | [1][2] |
| Water | ≥ 250 mg/mL | Saturation not reached at this concentration | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | - | [3] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | - | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | - | [3] |
| Ethanol | Insoluble | General observation for maltooligosaccharides |
The solubility of maltooligosaccharides in aqueous ethanol solutions is known to be dependent on the degree of polymerization (DP). Generally, as the ethanol concentration increases, the solubility of the maltooligosaccharide decreases. Furthermore, for a given ethanol concentration, a higher DP corresponds to lower solubility.
Experimental Protocol for Determining this compound Solubility
Principle
An excess amount of solid this compound is equilibrated with a specific solvent at a controlled temperature. After equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of this compound in the clear, saturated solution is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Materials and Equipment
-
This compound (high purity, ≥95%)
-
Solvents (e.g., deionized water, PBS, DMSO, ethanol)
-
Analytical balance
-
Thermostatic orbital shaker or water bath
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, low-binding)
-
Volumetric flasks and pipettes
-
HPLC system equipped with a carbohydrate analysis column (e.g., an amino-based column) and a Refractive Index Detector (RID)
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed to prevent bubble formation during analysis.
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibration.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the controlled temperature for a short period to allow for the settling of the undissolved solid. To ensure complete removal of undissolved particles, centrifuge the samples at the same temperature as the equilibration.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification by HPLC-RID:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample filtrate and determine its concentration from the calibration curve.
-
-
Calculation of Solubility: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
References
The Role of Maltoheptaose in Carbohydrate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a key substrate and intermediate in the carbohydrate metabolism of a wide range of organisms, from bacteria and archaea to eukaryotes. As a significant component of starch breakdown, its metabolic fate is crucial for cellular energy homeostasis. This technical guide provides an in-depth analysis of the metabolic pathways involving this compound, the kinetics of the key enzymes responsible for its transformation, and the experimental protocols for its study. Furthermore, potential signaling roles and implications for drug development are discussed.
Introduction
This compound (C₄₂H₇₂O₃₆, Molar Mass: 1153.0 g/mol ) is a maltooligosaccharide that plays a pivotal role in the bridge between complex carbohydrate storage and cellular energy production.[1][2][3] Arising from the enzymatic degradation of starch by amylases, this compound is a substrate for a variety of enzymes that channel its constituent glucose molecules into central metabolic pathways such as glycolysis. Understanding the intricacies of this compound metabolism is essential for fields ranging from microbiology and biotechnology to human physiology and pharmacology.
Metabolic Pathways of this compound
The metabolism of this compound varies across different domains of life, primarily differing in the location of degradation and the specific enzymes involved.
Prokaryotic Metabolism (Bacteria and Archaea)
In bacteria and archaea, this compound and other maltodextrins are typically transported into the cytoplasm and then catabolized.
-
Transport: In organisms like Escherichia coli, the maltodextrin system, encoded by the mal regulon, is responsible for the uptake of this compound. This involves a specific outer membrane porin (LamB), a periplasmic binding protein (MalE), and an ABC transporter (MalF, MalG, MalK).
-
Intracellular Degradation: Once inside the cell, this compound is primarily metabolized by two key enzymes:
-
Maltodextrin Phosphorylase (MalP): This enzyme sequentially cleaves glucose units from the non-reducing end of this compound, producing glucose-1-phosphate (G1P).[4] This process is a phosphorolysis, which conserves the energy of the glycosidic bond in the phosphate ester. G1P can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.
-
4-α-Glucanotransferase (MalQ): This enzyme, also known as amylomaltase, catalyzes the transfer of a segment of an α-1,4-glucan to a new acceptor, which can be glucose or another maltooligosaccharide.[5] This disproportionation reaction can generate a variety of maltooligosaccharides and glucose.
-
In some hyperthermophilic archaea, such as Thermococcus litoralis, maltose metabolism involves the concerted action of 4-α-glucanotransferase and maltodextrin phosphorylase, with the latter showing high activity towards this compound.
Caption: this compound metabolism in prokaryotes.
Eukaryotic Metabolism
In eukaryotes, the degradation of this compound is closely linked to the digestion of starch and the turnover of glycogen. The specific transporters for this compound in mammalian cells are not well-documented, and it is likely that it is either broken down extracellularly or within lysosomes.
-
Extracellular Digestion: In the digestive tract of mammals, pancreatic and salivary α-amylases hydrolyze starch into smaller maltooligosaccharides, including this compound. These are further broken down into glucose by α-glucosidases located in the brush border of the small intestine before absorption.
-
Intracellular Degradation (Glycogenolysis): Maltooligosaccharides are intermediates in the breakdown of glycogen. Glycogen phosphorylase releases glucose-1-phosphate from the non-reducing ends of glycogen until it approaches a branch point. The debranching enzyme then transfers a block of three glucose residues to another branch and hydrolyzes the α-1,6 linkage, releasing free glucose. This compound, as a linear chain, would be a substrate for glycogen phosphorylase.
-
Yeast Metabolism: In Saccharomyces cerevisiae, maltotriose is transported into the cell by specific permeases (like the Agt1 permease) and then hydrolyzed by intracellular α-glucosidases to glucose.[6][7] It is plausible that this compound, if transported into the cell, would follow a similar fate.
Caption: Proposed this compound metabolism in eukaryotes.
Quantitative Data on this compound Metabolism
The efficiency of this compound metabolism is determined by the kinetic properties of the enzymes involved.
| Enzyme | Organism | Substrate | K_m (mM) | V_max | k_cat (s⁻¹) | Source |
| Maltodextrin Phosphorylase | Thermococcus litoralis | This compound | 0.46 | 66 U/mg | - | [PMID: 9614138] |
| Maltodextrin Phosphorylase | Escherichia coli | This compound | 0.5 | - | - | [Schinzel90] |
| α-Amylase | Lactobacillus fermentum | This compound | - | - | - | [PMID: 16542710] |
| Human Pancreatic α-Amylase | Homo sapiens | This compound | - | - | - | [PMID: 6166629] |
Energy Yield:
The catabolism of this compound ultimately yields glucose or glucose-1-phosphate. The complete aerobic oxidation of one glucose molecule can yield approximately 30-32 ATP molecules.[3] The breakdown of this compound into seven glucose-1-phosphate molecules by maltodextrin phosphorylase and subsequent entry into glycolysis would theoretically yield a high amount of ATP, with the initial phosphorylation step of glycolysis being bypassed for these G1P molecules.
Experimental Protocols
Assay for Maltodextrin Phosphorylase Activity
This protocol is adapted from the method used for Thermococcus litoralis maltodextrin phosphorylase.
Principle: The activity of maltodextrin phosphorylase is measured in the direction of phosphorolysis. The product, glucose-1-phosphate, is converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.
Reagents:
-
1 M Tris-HCl buffer, pH 7.0
-
1 M MgCl₂
-
100 mM NADP⁺
-
100 mM this compound
-
Phosphoglucomutase (e.g., from rabbit muscle, ~500 U/mL)
-
Glucose-6-phosphate dehydrogenase (e.g., from Leuconostoc mesenteroides, ~500 U/mL)
-
Enzyme sample (cell lysate or purified maltodextrin phosphorylase)
Procedure:
-
Prepare a reaction mixture containing:
-
50 µL of 1 M Tris-HCl, pH 7.0
-
10 µL of 1 M MgCl₂
-
20 µL of 100 mM NADP⁺
-
50 µL of 100 mM this compound
-
1 µL of Phosphoglucomutase
-
1 µL of Glucose-6-phosphate dehydrogenase
-
Distilled water to a final volume of 990 µL.
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 60°C for the T. litoralis enzyme) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme sample.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA₃₄₀/min). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Caption: Experimental workflow for maltodextrin phosphorylase assay.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound in various samples.
Principle: this compound is separated from other carbohydrates on a suitable column (e.g., an amino-based or ion-exchange column) and detected using a refractive index (RI) detector or a pulsed amperometric detector (PAD).
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and column oven.
-
Amine-based column (e.g., Zorbax NH₂) or a high-performance anion-exchange (HPAEC) column (e.g., Dionex CarboPac series).
-
Refractive Index Detector (RID) or Pulsed Amperometric Detector (PAD).
Mobile Phase:
-
For amino columns: Acetonitrile:water gradient (e.g., starting from 80:20 and decreasing the acetonitrile concentration).
-
For HPAEC-PAD: Isocratic or gradient elution with sodium hydroxide and sodium acetate.
Procedure:
-
Sample Preparation:
-
Biological samples (e.g., cell culture media, tissue homogenates) should be deproteinized (e.g., by precipitation with acetonitrile or perchloric acid) and filtered through a 0.22 µm filter.
-
-
Standard Curve:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Potential Signaling Role of this compound
While the primary role of this compound is metabolic, there is growing evidence that oligosaccharides can act as signaling molecules in various biological processes, particularly in plants and bacteria.
-
In Plants: Oligosaccharides derived from cell walls (oligosaccharins) can regulate growth, development, and defense responses.
-
In Bacteria: Some bacteria utilize quorum sensing to coordinate gene expression in response to population density, a process mediated by small signaling molecules. While specific evidence for this compound as a primary signaling molecule is limited, it is plausible that as an indicator of carbohydrate availability, it could influence the expression of metabolic genes. For instance, in E. coli, maltotriose is the inducer of the mal regulon.
Further research is required to elucidate any direct signaling roles of this compound.
Caption: Generalized oligosaccharide signaling pathway.
Conclusion and Future Directions
This compound is a central molecule in carbohydrate metabolism, acting as a direct link between polysaccharide stores and cellular energy production. The enzymatic machinery for its degradation is well-characterized in prokaryotes, with maltodextrin phosphorylase and 4-α-glucanotransferase playing key roles. In eukaryotes, its metabolism is integrated with starch digestion and glycogenolysis.
For drug development professionals, the enzymes involved in this compound metabolism, particularly in pathogenic bacteria, could represent potential targets for novel antimicrobial agents. Inhibiting the uptake or breakdown of essential carbohydrates like this compound could be a viable strategy to curb bacterial growth. Further research into the specific transporters and metabolic pathways in different organisms, as well as the potential signaling functions of this compound, will undoubtedly open new avenues for both fundamental research and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Yield of Energy from Glucose – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 3. How Cells Obtain Energy from Food - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phytopathogenic bacteria utilize host glucose as a signal to stimulate virulence through LuxR homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of 4-α-glucanotransferase from Saccharophagus degradans 2-40 and its potential role in glycogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction. Bringing the eukaryotes up to speed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
An In-depth Technical Guide to Maltoheptaose: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, has transitioned from a subject of basic carbohydrate chemistry to a molecule of interest in various scientific and therapeutic fields. This guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the synthesis and characterization of this compound. It details key experimental protocols, presents its physicochemical properties in a structured format, and explores its known biological roles, including its involvement in cellular processes relevant to drug development.
Discovery and History
While a singular, definitive "discovery" of this compound is not clearly documented, its identification and characterization are intrinsically linked to the broader history of maltooligosaccharide research. The timeline of its emergence as a distinct chemical entity can be traced through advancements in separation and analytical techniques.
Early Recognition (Mid-20th Century): The existence of maltooligosaccharides, including this compound, as components of starch hydrolysates was implicitly understood with the advent of paper chromatography and other early separation methods. These techniques allowed for the separation of starch breakdown products into a series of discrete oligosaccharides based on their degree of polymerization.
Enzymatic Production and Identification (1970s): A significant milestone in the history of this compound was the use of specific enzymes to generate maltooligosaccharides of defined lengths. A 1978 publication in Agricultural and Biological Chemistry described the use of a purified α-amylase from malt that, in the early stages of its reaction with starch, produced both maltohexaose and this compound. This represented a crucial step towards the targeted production and subsequent characterization of this compound.
Chemical Synthesis from Cyclodextrins (1990s): The 1990s saw the development of more controlled chemical methods for synthesizing this compound. A notable advancement was the work of Sakairi et al. in 1991, who developed a procedure for the acetolysis of peracetylated β-cyclodextrin to yield peracetylated this compound. This method was later utilized and described by Yoshida et al. in 1999, solidifying a reliable route for the chemical synthesis of this compound and its derivatives. This approach offered a higher degree of purity and structural definition compared to enzymatic hydrolysis of starch.
Physicochemical Properties
This compound is a white, water-soluble solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₂O₃₆ | [1] |
| Molecular Weight | 1153.0 g/mol | [1] |
| CAS Number | 34620-78-5 | [1][2] |
| Appearance | White Solid | [3] |
| Melting Point | >213°C (decomposes) | [4] |
| Solubility | Soluble in water | |
| Synonyms | Amyloheptaose | [2] |
Key Experimental Protocols
This section details the methodologies for the key experiments that have been pivotal in the synthesis and characterization of this compound.
Enzymatic Production of this compound from Starch (Based on 1978 findings)
This protocol describes a general method for the enzymatic hydrolysis of starch to produce a mixture of maltooligosaccharides, including this compound.
Objective: To generate this compound from starch using α-amylase.
Materials:
-
Soluble starch
-
Purified α-amylase (e.g., from malt)
-
Sodium phosphate buffer (pH adjusted to the optimal pH for the specific α-amylase)
-
Equipment for incubation at a controlled temperature
-
System for terminating the enzymatic reaction (e.g., heat block, addition of acid)
-
Chromatography system for separation and analysis of oligosaccharides (e.g., paper chromatography, HPLC)
Procedure:
-
Prepare a solution of soluble starch in the sodium phosphate buffer.
-
Pre-incubate the starch solution at the optimal temperature for the α-amylase activity.
-
Add a defined amount of purified α-amylase to initiate the hydrolysis reaction.
-
Monitor the reaction over time by taking aliquots at various intervals.
-
Terminate the reaction in the aliquots by heat inactivation or acidification.
-
Analyze the composition of the hydrolysate in each aliquot using a suitable chromatographic technique to identify the time point at which the concentration of this compound is maximal.
-
Scale up the reaction and terminate it at the predetermined optimal time to enrich for this compound.
-
Purify the this compound from the resulting mixture of maltooligosaccharides using preparative chromatography.
Chemical Synthesis of Peracetylated this compound via Acetolysis of β-Cyclodextrin (Based on Sakairi et al., 1991)
This protocol outlines the chemical synthesis of peracetylated this compound from β-cyclodextrin.
Objective: To synthesize peracetylated this compound through the ring-opening of peracetylated β-cyclodextrin.
Materials:
-
β-Cyclodextrin
-
Acetic anhydride
-
Pyridine
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Peracetylation of β-Cyclodextrin: Dissolve β-cyclodextrin in a mixture of acetic anhydride and pyridine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by pouring it into ice water and extracting the product with chloroform. Wash the organic layer with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain peracetylated β-cyclodextrin.
-
Acetolysis of Peracetylated β-Cyclodextrin: Dissolve the peracetylated β-cyclodextrin in acetic anhydride. Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
Allow the reaction to proceed at a controlled temperature for a specific duration, monitoring the progress by TLC to maximize the yield of the linear this compound derivative.
-
Quench the reaction by carefully adding it to a stirred, cold saturated sodium bicarbonate solution.
-
Extract the product with chloroform. Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Purify the peracetylated this compound from the reaction mixture using silica gel column chromatography.
Visualization of Methodologies
Experimental Workflow for Enzymatic Production of this compound
Caption: Workflow for the enzymatic production and purification of this compound from starch.
Logical Relationship in the Chemical Synthesis of this compound
Caption: Key steps in the chemical synthesis of peracetylated this compound from β-cyclodextrin.
Biological Roles and Signaling
The direct role of this compound as a signaling molecule in mammalian systems is not extensively characterized. However, its interactions with carbohydrate-binding proteins and its effects in specific biological contexts are areas of active research.
Interaction with α-Amylase: this compound is a well-established substrate for α-amylase, an enzyme crucial for the digestion of starch. The study of its hydrolysis by α-amylase provides insights into the enzyme's mechanism of action and the development of α-amylase inhibitors for the management of diabetes.
Glucose-Sensing Pathways (Yeast Model): While not directly involving this compound, studies in yeast have elucidated complex glucose-sensing and signaling pathways that regulate the metabolism of alternative carbon sources like maltose. These pathways involve membrane-bound glucose sensors (e.g., Rgt2p) and downstream signaling cascades that control the expression of transporter proteins. While a direct signaling role for this compound in mammalian cells is yet to be fully established, these yeast models provide a framework for how cells can sense and respond to specific carbohydrate structures.
Potential for Drug Delivery: The well-defined structure of this compound and its derivatives makes it an attractive candidate for the development of targeted drug delivery systems. Its carbohydrate nature could potentially be exploited for targeting specific lectin receptors on cell surfaces.
Conclusion
This compound has evolved from being one of many components in complex starch hydrolysates to a well-characterized oligosaccharide with defined chemical and physical properties. The development of both enzymatic and chemical synthetic methods has enabled its production in pure form, facilitating its use in a range of research and development applications. While its role as a direct signaling molecule in complex organisms remains an area for further investigation, its utility as a tool for studying carbohydrate-enzyme interactions and its potential in drug delivery systems underscore its continued importance for the scientific community. Future research will likely focus on elucidating its specific biological functions and harnessing its unique structural features for therapeutic and diagnostic purposes.
References
Maltoheptaose as a Microbial Metabolite: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, is emerging as a significant microbial metabolite with potential implications for host physiology. As a member of the maltooligosaccharide (MOS) family, this compound is produced through the enzymatic breakdown of starch by various microorganisms. Within the complex ecosystem of the gut microbiome, the production and metabolism of this compound can influence microbial community structure and function, and subsequently modulate host-gut interactions. This technical guide provides a comprehensive overview of this compound as a microbial metabolite, detailing its microbial origins, its effects on the host, and the experimental methodologies used to study these interactions. While research directly focused on this compound is still developing, this guide incorporates broader findings on maltooligosaccharides to provide a thorough understanding of its potential roles.
Microbial Production and Metabolism of this compound
This compound is primarily generated through the action of α-amylases, enzymes that hydrolyze the internal α-1,4-glycosidic bonds of starch. Several bacterial species, including some inhabitants of the human gut, are known to produce amylases capable of generating this compound.
2.1 Microbial Sources of this compound-Producing Enzymes
| Microbial Species | Enzyme | Product Profile | Reference |
| Bacillus subtilis US116 | α-amylase | Produces maltohexaose and this compound from starch. | [1] |
| Pseudomonas stutzeri AS22 | α-amylase | Produces a range of maltooligosaccharides, including this compound. | |
| Escherichia coli | Not specified | This compound is a known metabolite. | [2] |
| Bifidobacterium species | α-amylase and other glycoside hydrolases | Capable of degrading starch and maltooligosaccharides. | [3] |
| Lactobacillus species | Amylolytic enzymes | Some strains can utilize starch and produce maltooligosaccharides. | [4] |
2.2 Metabolism of this compound by Gut Microbiota
Once produced, this compound can be utilized by various gut bacteria as a carbohydrate source. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are key signaling molecules in the gut.
Effects of this compound on Host Physiology
The influence of this compound on the host is multifaceted, primarily driven by its role as a prebiotic and the subsequent production of SCFAs. However, the potential for direct interaction with host cells is an active area of investigation.
3.1 Modulation of Gut Microbiota
As a prebiotic, this compound can selectively promote the growth of beneficial gut bacteria. In vitro studies have demonstrated that maltooligosaccharides can increase the abundance of Bifidobacterium and Lactobacillus species.[1] This shift in the microbial community can contribute to a healthier gut environment.
3.2 Enhancement of Gut Barrier Function
A healthy gut barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Maltooligosaccharides have been shown to enhance gut barrier function, an effect that may be attributable to both direct interactions with intestinal epithelial cells and the downstream effects of SCFA production.[5] Butyrate, a major SCFA, is a primary energy source for colonocytes and is known to strengthen the gut barrier by upregulating the expression of tight junction proteins.
3.3 Immunomodulatory Effects
The gut microbiota and their metabolites play a critical role in shaping the host immune system. While the direct immunomodulatory effects of this compound are not yet fully elucidated, other complex carbohydrates of microbial and dietary origin are known to interact with immune cells.[6] It is hypothesized that this compound may influence immune responses through:
-
Indirectly: via the production of SCFAs, which have known anti-inflammatory properties.
-
Directly: by potentially interacting with pattern recognition receptors (PRRs) on immune cells and intestinal epithelial cells, although this requires further investigation.
Experimental Protocols
This section details key experimental methodologies for studying the production and effects of this compound as a microbial metabolite.
4.1 Quantification of this compound from Bacterial Cultures by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in bacterial culture supernatants. Optimization of chromatographic conditions may be required depending on the specific bacterial species and culture medium.
4.1.1 Sample Preparation
-
Culture the bacterial strain of interest in a medium containing a suitable starch source.
-
Collect culture supernatant at desired time points by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacterial cells and debris.
-
For complex media, a solid-phase extraction (SPE) step with a graphitized carbon cartridge may be necessary to remove interfering compounds.
4.1.2 HPLC Analysis
-
HPLC System: A system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for carbohydrate analysis.
-
Column: A carbohydrate analysis column, such as an amino-propyl or a polymer-based column (e.g., Aminex HPX-87P), is recommended.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for amino-propyl columns, while deionized water is used for polymer-based columns. The exact composition and flow rate should be optimized for the best separation.
-
Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.
-
Injection and Analysis: Inject the prepared samples and standards onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration based on the peak area and the standard curve.[7]
4.2 Assessment of Intestinal Barrier Function using Transepithelial Electrical Resistance (TEER)
TEER measurement is a widely used method to assess the integrity of tight junctions in a monolayer of intestinal epithelial cells in vitro.[3][5][8]
4.2.1 Cell Culture
-
Seed intestinal epithelial cells (e.g., Caco-2) onto permeable supports (e.g., Transwell® inserts).
-
Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.
4.2.2 TEER Measurement
-
Equilibrate the cell culture plate to room temperature before measurement.
-
Use a voltohmmeter with a "chopstick" electrode (e.g., EVOM2™).
-
Sterilize the electrode with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS) before use.
-
Add fresh culture medium to both the apical and basolateral compartments of the Transwell® inserts.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes do not touch the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank insert without cells to determine the background resistance.
-
Calculate the TEER value (in Ω·cm²) by subtracting the background resistance from the sample resistance and multiplying by the surface area of the insert.
4.2.3 Experimental Procedure
-
Measure the baseline TEER of the differentiated Caco-2 monolayers.
-
Add this compound (or bacterial supernatant containing this compound) to the apical compartment of the Transwell® inserts at various concentrations.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Measure the TEER at each time point to assess changes in barrier integrity. An increase in TEER suggests an enhancement of barrier function.
Putative Signaling Pathways and Future Research Directions
While the direct signaling mechanisms of this compound in host cells are largely unknown, we can hypothesize potential pathways based on the actions of other oligosaccharides and microbial metabolites. Future research should focus on elucidating these pathways to fully understand the impact of this compound on host health.
5.1 Potential Interaction with Pattern Recognition Receptors (PRRs)
PRRs, such as Toll-like receptors (TLRs), are key components of the innate immune system that recognize microbial-associated molecular patterns (MAMPs). Some complex carbohydrates have been shown to interact with TLRs.[9] It is plausible that this compound could be recognized by specific PRRs on intestinal epithelial cells and immune cells, thereby initiating downstream signaling cascades.
5.2 Possible Modulation of MAP Kinase and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to inflammatory and immune responses.[10][11] If this compound interacts with PRRs, it could lead to the activation or modulation of these pathways, resulting in changes in cytokine production and other cellular responses. Future studies should investigate the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) and the nuclear translocation of NF-κB subunits in response to this compound stimulation.
5.3 Future Research Directions
-
Identification of specific gut microbes that are major producers of this compound in vivo.
-
Quantification of this compound levels in the human gut under different dietary conditions.
-
Elucidation of the direct signaling pathways modulated by this compound in intestinal epithelial and immune cells.
-
Investigation of the therapeutic potential of this compound in inflammatory bowel disease and other gut-related disorders.
-
Determination of the structure-activity relationship of different maltooligosaccharides in their interaction with host cells.
Conclusion
This compound, as a microbial metabolite, represents a fascinating and potentially important molecule in the complex interplay between the gut microbiota and the host. While its role is often considered in the broader context of maltooligosaccharides and their prebiotic effects leading to SCFA production, the potential for direct signaling and immunomodulatory activity warrants further in-depth investigation. The experimental protocols and future research directions outlined in this guide provide a framework for advancing our understanding of this intriguing microbial metabolite and its potential applications in promoting human health.
References
- 1. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of NF-κB signalling by ancient microbial molecules: novel therapies of the future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistant starch utilization by Bifidobacterium, the beneficial human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactic acid bacteria fermentation of human milk oligosaccharide components, human milk oligosaccharides and galactooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of small oligosaccharides on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Structural Characterization of an Oligosaccharide Produced by Bacillus subtilis in a Maltose-Containing Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing microbiota-independent effects of oligosaccharides on intestinal epithelial cells: insight into the role of structure and size: Structure–activity relationships of non-digestible oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Presence of Maltoheptaose in the Plant Kingdom: A Technical Guide
For Immediate Release
This technical guide delves into the natural occurrence of maltoheptaose, a linear maltooligosaccharide composed of seven glucose units, within the plant kingdom. While not as abundant or extensively studied as its smaller counterparts like maltose, this compound plays a subtle yet significant role in plant metabolism, particularly in the intricate processes of starch breakdown. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on its biosynthesis, analytical quantification, and potential physiological relevance.
Natural Occurrence and Biosynthesis
This compound is primarily found as an intermediate product of starch degradation in various plant tissues. Starch, the principal storage carbohydrate in plants, is a complex polymer of glucose. During periods of energy demand, such as at night or during germination, starch is enzymatically broken down into smaller, more readily transportable sugars. This catabolic process involves the coordinated action of several enzymes, including α-amylases, β-amylases, and debranching enzymes.
The biosynthesis of this compound is not a direct, targeted pathway but rather a consequence of the incomplete hydrolysis of amylose and amylopectin, the two components of starch. Specifically, the action of α-amylase on these long glucose chains can yield a mixture of maltooligosaccharides of varying lengths, including this compound.
The general pathway of starch degradation leading to the formation of maltooligosaccharides is depicted below:
Quantitative Analysis of this compound
Precise quantification of this compound in plant tissues is challenging due to its relatively low abundance and the presence of other similar oligosaccharides. However, advancements in analytical techniques have enabled its detection and measurement.
Table 1: Analytical Methods for Maltooligosaccharide Profiling in Plants
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separates carbohydrates based on their charge at high pH, followed by sensitive electrochemical detection. | High resolution and sensitivity for underivatized carbohydrates. | Requires specialized equipment and can be sensitive to matrix effects. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates molecules based on their physicochemical properties, followed by detection based on mass-to-charge ratio. | High specificity and sensitivity; allows for structural elucidation. | Can require derivatization for better ionization of neutral sugars; potential for ion suppression. |
| Fluorescent Labeling followed by HPLC | Carbohydrates are derivatized with a fluorescent tag, enabling sensitive detection by fluorescence detectors after HPLC separation. | High sensitivity. | Derivatization step can be complex and may introduce bias. |
While specific quantitative data for this compound across a wide range of plant species is scarce in the literature, studies focusing on maltooligosaccharide profiles in model plants like Arabidopsis thaliana and crops such as potato have demonstrated its presence, particularly in leaves during the dark period. The concentration of this compound is generally lower than that of smaller maltooligosaccharides like maltose and maltotriose.
Experimental Protocols
Extraction of Soluble Sugars from Plant Tissues
A general protocol for the extraction of soluble sugars, which can be adapted for this compound analysis, is as follows:
-
Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.
-
Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% (v/v) ethanol.
-
Incubation: Vortex the sample thoroughly and incubate at 80°C for 1 hour to extract soluble sugars.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars.
-
Drying and Reconstitution: Evaporate the ethanol from the supernatant using a speed vacuum concentrator or nitrogen stream. Reconstitute the dried extract in a known volume of ultrapure water.
-
Purification (Optional): For cleaner samples, especially for LC-MS analysis, the extract can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.
Quantification by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for the separation and quantification of underivatized carbohydrates.
-
Instrumentation: A high-performance liquid chromatography system equipped with a gold electrode and a pulsed amperometric detector.
-
Column: A high-pH anion-exchange column, such as a CarboPac™ PA100 or similar.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for the elution of maltooligosaccharides.
-
Quantification: External calibration curves are generated using pure this compound standards of known concentrations.
Potential Signaling Role of this compound
The role of sugars as signaling molecules in plants is well-established, influencing various aspects of growth, development, and stress responses. While glucose and sucrose are the most studied signaling sugars, there is emerging evidence that oligosaccharides, including maltooligosaccharides, may also have signaling functions.
It is hypothesized that maltooligosaccharides released from the cell wall or from starch degradation could act as damage-associated molecular patterns (DAMPs), alerting the plant to cellular stress or pathogen attack. However, direct evidence for a specific signaling pathway or receptor for this compound in plants is currently lacking. Further research is needed to elucidate whether this compound has a distinct signaling role or if its effects are part of a more general response to the presence of maltooligosaccharides.
The potential for maltooligosaccharides to act as signaling molecules opens up exciting avenues for future research. Understanding how plants perceive and respond to these molecules could lead to novel strategies for enhancing crop resilience and productivity.
Conclusion
This compound is a naturally occurring maltooligosaccharide in plants, arising as an intermediate in the complex process of starch degradation. While present in lower concentrations than smaller sugars, its existence provides a more nuanced view of carbohydrate metabolism. Advanced analytical techniques such as HPAEC-PAD and LC-MS/MS are crucial for its accurate quantification. The potential signaling role of this compound and other maltooligosaccharides remains an intriguing area of plant biology, with implications for understanding plant stress responses and developing new agricultural technologies. This guide provides a foundational understanding for professionals in the fields of plant science and drug development to explore the multifaceted nature of this compound in plants.
maltoheptaose enzymatic synthesis pathways
An In-depth Technical Guide to the Enzymatic Synthesis of Maltoheptaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a linear maltooligosaccharide composed of seven α-1,4-linked glucose units, is a molecule of significant interest in the pharmaceutical and biotechnology sectors. Its applications range from use as a drug delivery vehicle to a cryoprotectant and a substrate in various enzymatic assays. The precise and efficient synthesis of high-purity this compound is crucial for these applications. Enzymatic synthesis offers a highly specific, environmentally friendly, and efficient alternative to traditional chemical methods, which often involve complex protection and deprotection steps and can result in a mixture of products. This guide provides a comprehensive overview of the core enzymatic pathways for this compound synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.
Core Enzymatic Synthesis Pathways
Several distinct enzymatic strategies have been developed for the synthesis of this compound, each with its own set of advantages and limitations. The primary pathways involve the action of specific enzymes on various substrates, including starch, cyclodextrins, and smaller maltooligosaccharides.
One-Pot Cascade Reaction from Starch
This innovative approach utilizes a dual-enzyme system to convert soluble starch into this compound in a single reaction vessel. The process involves the sequential action of cyclodextrin glucanotransferase (CGTase) and cyclomaltodextrinase (CDase).
-
Pathway Overview:
-
Cyclization: Cyclodextrin glucanotransferase (GaCGT) from Gracilibacillus alcaliphilus first acts on soluble starch to produce β-cyclodextrins through an intramolecular transglycosylation reaction.
-
Hydrolysis: Subsequently, cyclomaltodextrinase (BsCD) from Bacillus sphaericus E-244 specifically hydrolyzes the β-cyclodextrins to yield linear this compound.[1]
-
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Substrate | Soluble Starch | [1] |
| Enzymes | GaCGT and BsCD | [1] |
| Optimal pH | 7.0 | [1] |
| Optimal Temperature | 30°C | [1] |
| Enzyme Ratio (GaCGT:BsCD) | 80 U/g : 1 U/g of starch | [1] |
| Substrate Concentration | 30 g/L | [1] |
| Reaction Time | 1 hour | [1] |
| This compound Yield | 5.4 g/L | [1] |
| Conversion Rate | 16% | [1] |
| Additive | Ca2+ enhances production | [1] |
-
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 30 g/L of soluble starch in a suitable buffer at pH 7.0.
-
Enzyme Addition (Sequential):
-
First, add Cyclodextrin Glucanotransferase (GaCGT) from Gracilibacillus alcaliphilus at a concentration of 80 U/g of starch.
-
Incubate the mixture at 30°C to allow for the formation of cyclodextrins.
-
After the initial incubation period, add Cyclomaltodextrinase (BsCD) from Bacillus sphaericus E-244 at a concentration of 1 U/g of starch.
-
-
Incubation: Continue the incubation at 30°C for a total reaction time of 1 hour.
-
Reaction Termination: Terminate the enzymatic reaction, for example, by heat inactivation (e.g., boiling for 10 minutes).
-
Analysis: Analyze the product mixture for this compound concentration using techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
Logical Workflow Diagram:
Caption: One-pot cascade synthesis of this compound from starch.
Ring-Opening of β-Cyclodextrin by Mutant Cyclodextrin Glucanotransferase (CGTase)
Site-directed mutagenesis of CGTase has led to the development of enzymes with altered activity, favoring the hydrolysis of cyclodextrins over their synthesis. The H233Y mutant of CGTase from an alkalophilic Bacillus sp. I-5 is a prime example.
-
Pathway Overview: The mutant CGTase, H233Y, primarily hydrolyzes β-cyclodextrin to produce this compound.[2][3][4] The mutation alters the +1 subsite of the enzyme, which significantly slows down the further hydrolysis of the newly formed this compound, leading to its accumulation in high purity.[2] A kinetic study revealed that the kcat/Km value for β-CD was seven-fold greater than that for this compound, explaining the accumulation of the latter.[3][4]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | β-Cyclodextrin | [3][4] |
| Enzyme | CGTase H233Y mutant (Bacillus sp. I-5) | [3][4] |
| Optimal pH | 6.0 | [4] |
| Optimal Temperature | 60°C | [4] |
| Key Feature | kcat/Km for β-CD is 7-fold > for this compound | [3][4] |
| Purity | High | [2] |
-
Experimental Protocol:
-
Enzyme Preparation: The plasmid pR2CGT containing the gene for CGTase I-5 from alkalophilic Bacillus sp. I-5 is prepared. Site-directed mutagenesis is performed to create the H233Y mutation. The mutant enzyme is then expressed in a suitable host like E. coli MC1061 and purified.[4]
-
Reaction Mixture: Prepare a reaction mixture consisting of the purified CGTase H233Y mutant and β-cyclodextrin in 50 mM sodium acetate buffer (pH 6.0).[4] Substrate concentrations for kinetic studies should range from 0.5 to 6 times the Km value.[4]
-
Incubation: Incubate the reaction mixture at 60°C.[4]
-
Sampling and Termination: Take samples at regular intervals (e.g., every 5 minutes for kinetic studies) and terminate the reaction by boiling for 5 minutes.[4]
-
Analysis: Analyze the products by methods such as Thin Layer Chromatography (TLC) or HPLC to determine the concentration of this compound.
-
-
Reaction Pathway Diagram:
Caption: this compound synthesis via β-cyclodextrin hydrolysis by mutant CGTase.
Hydrolysis of β-Cyclodextrin by Thermostable Cyclomaltodextrinase
Cyclomaltodextrinases are another class of enzymes capable of hydrolyzing cyclodextrins to produce linear maltooligosaccharides. A highly thermostable cyclomaltodextrinase from the thermophilic archaeon Thermococcus sp. B1001 (TsCDase) has shown great potential for this compound production.
-
Pathway Overview: TsCDase efficiently hydrolyzes β-cyclodextrin into this compound at high temperatures. The enzyme exhibits high substrate specificity for cyclodextrins, leading to a high yield and purity of the desired product.[5]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | β-Cyclodextrin | [5] |
| Enzyme | Cyclomaltodextrinase (Thermococcus sp. B1001) | [5] |
| Optimal pH | 5.5 | [5] |
| Optimal Temperature | 90°C | [5] |
| Substrate Concentration | 8% (w/v) | [5] |
| Reaction Time | 4 hours | [5] |
| This compound Yield | 82.33% of all reaction products | [5] |
| Purity | 94.55% of maltooligosaccharide products | [5] |
-
Experimental Protocol:
-
Enzyme Expression: The cyclodextrinase from Thermococcus sp. B1001 (TsCDase) is expressed in a suitable host such as Bacillus subtilis.[5]
-
Reaction Setup: Prepare a reaction mixture with 8% (w/v) β-cyclodextrin in a buffer at pH 5.5.
-
Enzyme Addition: Add the purified TsCDase to the reaction mixture.
-
Incubation: Incubate the mixture at 90°C with agitation (e.g., 150 rpm) for 4 hours.[5]
-
Reaction Termination: Stop the reaction by adding 0.4 M NaOH, followed by neutralization with 0.4 M HCl.[5]
-
Purification: Remove excess β-cyclodextrin by precipitation with acetonitrile.[5]
-
Analysis: Quantify the this compound yield and purity using HPLC.
-
-
Experimental Workflow Diagram:
Caption: Workflow for this compound production using TsCDase.
Starch Hydrolysis by α-Amylase
Certain α-amylases can directly hydrolyze starch to produce a mixture of maltooligosaccharides, with some strains showing a preference for the production of this compound and maltohexaose.
-
Pathway Overview: An atypical α-amylase from Bacillus subtilis US116 has been identified to generate significant amounts of this compound and maltohexaose from starch.[6] This endo-type amylase cleaves internal α-1,4-glycosidic bonds in the starch molecule.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | Starch | [6] |
| Enzyme | α-Amylase (Bacillus subtilis US116) | [6] |
| Optimal pH | 6.0 | [6] |
| Optimal Temperature | 65°C | [6] |
| Product Distribution | ~20% this compound (DP7) | [6] |
| ~30% Maltohexaose (DP6) | [6] |
-
Experimental Protocol:
-
Enzyme Production and Purification: Bacillus subtilis US116 is cultured, and the α-amylase is purified from the culture supernatant using methods such as acetone precipitation, size-exclusion chromatography, and ion-exchange chromatography.[6]
-
Reaction Setup: Prepare a solution of starch (e.g., 5% w/v) in a buffer at pH 6.0.
-
Enzyme Addition: Add the purified α-amylase to the starch solution.
-
Incubation: Incubate the reaction mixture at 65°C.
-
Analysis: Monitor the production of this compound and other maltooligosaccharides over time using HPLC.
-
-
Reaction Pathway Diagram:
Caption: this compound production from starch using B. subtilis US116 α-amylase.
Conclusion
The enzymatic synthesis of this compound offers a range of versatile and efficient pathways for researchers and drug development professionals. The choice of the optimal pathway depends on factors such as the desired purity of the final product, the cost and availability of the starting substrate, and the scalability of the process. The one-pot cascade reaction from starch provides a direct route from a readily available polysaccharide. The use of mutant CGTases and highly specific cyclomaltodextrinases offers pathways to high-purity this compound from cyclodextrins. Direct hydrolysis of starch by specific α-amylases presents another viable, albeit less specific, option. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the implementation and optimization of these enzymatic syntheses in a laboratory or industrial setting. Future research may focus on enzyme immobilization and the development of continuous production systems to further enhance the efficiency and cost-effectiveness of this compound production.
References
- 1. One-pot production of this compound (DP7) from starch by sequential addition of cyclodextrin glucotransferase and cyclomaltodextrinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and characterization of cyclodextrin glucanotransferase as a this compound-producing enzyme using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cyclodextrinase from Thermococcus sp expressed in Bacillus subtilis and its application in the preparation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Maltoheptaose Purity Standards for Research
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the validity and reproducibility of experimental results. This guide provides an in-depth overview of maltoheptaose purity standards for research applications, covering available grades, analytical methodologies for quality control, and guidance on selecting the appropriate purity for specific research needs.
This compound, a maltooligosaccharide composed of seven α-1,4 linked glucose units, serves as a crucial substrate and standard in various biochemical and biomedical research areas.[1][2][3] Its applications range from studying α-amylase activity to its use in the development of drug delivery systems.[1][2] The purity of this compound can significantly impact these applications, making a thorough understanding of its quality standards essential.
Commercially Available this compound Purity Grades
This compound is commercially available in a range of purity grades, each suited for different research requirements. The purity is most commonly determined by High-Performance Liquid Chromatography (HPLC), often with High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD).[4][5] The following table summarizes the purity levels of this compound offered by various suppliers for research purposes.
| Supplier | Stated Purity | Analytical Method |
| Elicityl | >99% | HPLC |
| GlpBio | >95.00% | Not Specified |
| Sigma-Aldrich | ≥90% | HPAE-PAD |
| Santa Cruz Biotechnology | ≥80% | Not Specified |
| Cayman Chemical | >80% | Not Specified |
| Sigma-Aldrich | ≥60% | HPLC |
Key Quality Control Parameters
Beyond percentage purity, several other parameters are critical for ensuring the quality of research-grade this compound. These specifications are typically found on the supplier's Certificate of Analysis (COA). While specific values may vary between lots and suppliers, the following table outlines the essential quality control parameters.
| Parameter | Typical Specification | Significance |
| Appearance | White to off-white powder/crystalline solid | Indicates the general purity and absence of gross contamination. |
| Molecular Formula | C42H72O36 | Confirms the chemical identity of the compound.[2][3][5] |
| Molecular Weight | 1153.0 g/mol | A fundamental physical property used in concentration calculations.[1][2][5] |
| Solubility | Soluble in water, DMSO, and DMF | Important for the preparation of stock solutions and experimental buffers.[3] |
| Storage Temperature | Room temperature or -20°C | Ensures the stability and longevity of the product.[1] |
Experimental Methodologies for Purity Assessment
The determination of this compound purity relies on sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most prevalent method, offering high resolution and sensitivity for separating this compound from other oligosaccharides and impurities.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a powerful technique for the analysis of carbohydrates. The stationary phase consists of an anion-exchange resin. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated based on their charge. Pulsed amperometric detection provides sensitive and direct detection of carbohydrates without the need for derivatization.
A generalized experimental protocol for HPAE-PAD analysis of this compound would involve:
-
Sample Preparation: A known concentration of the this compound standard is dissolved in ultrapure water. The sample to be tested is prepared similarly.
-
Chromatographic System: An HPLC system equipped with a high-pH anion-exchange column (e.g., a CarboPac series column) and a pulsed amperometric detector with a gold electrode.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used to elute the oligosaccharides. The specific gradient profile will depend on the column and the range of oligosaccharides being separated.
-
Detection: The pulsed amperometric detector is set to a waveform optimized for carbohydrate detection.
-
Data Analysis: The purity of the this compound sample is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be employed to confirm the structural integrity of this compound.[6] The chemical shifts and coupling constants of the protons can provide detailed information about the glycosidic linkages and the stereochemistry of the glucose units.[6] While not typically used for routine purity assessment, it is a valuable tool for structural confirmation.
Visualizing Workflows and Decision Processes
To aid researchers, the following diagrams illustrate a typical workflow for this compound purity analysis and a decision-making process for selecting the appropriate grade for a given research application.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 34620-78-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound =90 HPAE/PAD 34620-78-5 [sigmaaldrich.com]
- 5. This compound DP7 (>99% HPLC) [elicityl-oligotech.com]
- 6. 1H NMR studies of maltose, this compound, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltoheptaose Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4 linked glucose units, serves as a crucial substrate in various biological and industrial processes. Its degradation into smaller saccharides is a key step in carbohydrate metabolism and a focal point in the development of therapeutic agents targeting carbohydrate-processing enzymes. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, detailing the primary enzymes involved, their kinetic properties, the resulting degradation products, and the analytical methodologies for their characterization. Detailed experimental protocols and structured data presentation are included to facilitate research and development in this area.
Introduction
This compound is a well-defined maltooligosaccharide that provides a model substrate for studying the action of amylolytic enzymes. The enzymatic hydrolysis of this compound is a critical process in the digestion of starch and glycogen, making it a subject of intense research in fields ranging from biochemistry and food science to pharmacology. Understanding the mechanisms of this compound degradation is fundamental for applications such as the production of tailored sweeteners, the optimization of fermentation processes, and the design of inhibitors for enzymes like α-amylase and α-glucosidase, which are therapeutic targets for metabolic disorders such as type 2 diabetes.
Enzymatic Degradation of this compound
The breakdown of this compound is primarily catalyzed by three classes of enzymes: α-amylases, α-glucosidases, and phosphorylases. Each enzyme exhibits a distinct mode of action, resulting in a specific profile of degradation products.
α-Amylase
α-Amylases (EC 3.2.1.1) are endo-acting enzymes that hydrolyze internal α-1,4-glycosidic bonds within the this compound chain. This random cleavage results in a mixture of smaller maltooligosaccharides, including maltose (G2), maltotriose (G3), maltotetraose (G4), maltopentaose (G5), and maltohexaose (G6), as well as glucose (G1) in some cases. The specific product distribution depends on the source of the α-amylase and the reaction conditions. For instance, human pancreatic α-amylase has been shown to degrade this compound into maltotriose and maltotetraose as the main initial products.
α-Glucosidase
α-Glucosidases (EC 3.2.1.20), in contrast, are exo-acting enzymes that cleave the terminal α-1,4-glycosidic bond from the non-reducing end of the this compound molecule, releasing a single glucose molecule with each catalytic event. Successive action of α-glucosidase leads to the complete degradation of this compound into seven individual glucose molecules. Mucosal α-glucosidases in the small intestine, such as maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI), play a vital role in the final digestion of maltooligosaccharides.[1][2]
Maltodextrin Phosphorylase
Maltodextrin phosphorylase (EC 2.4.1.25) catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing end of maltooligosaccharides, including this compound. This reaction utilizes inorganic phosphate to produce glucose-1-phosphate and a shortened maltooligosaccharide. This pathway is a key part of maltose and maltodextrin metabolism in various organisms.
Quantitative Analysis of this compound Degradation
The kinetic parameters of enzymes acting on this compound and the quantitative distribution of the resulting products are crucial for understanding the degradation process.
Enzyme Kinetics
The Michaelis-Menten kinetic parameters, Km (Michaelis constant) and kcat (turnover number), describe the affinity of an enzyme for its substrate and its catalytic efficiency, respectively. The catalytic efficiency (kcat/Km) is a useful measure for comparing the effectiveness of different enzymes or the preference of a single enzyme for various substrates.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Bacillus licheniformis | 4-nitrophenyl-α-D-maltoheptaoside-4,6-O-ethylidene | 234 | 697 | 2.98 | [3] |
| Lactobacillus fermentum | This compound | - | - | 1.6 x 10⁷ M⁻¹s⁻¹ | [4] |
| Barley α-amylase isozyme AMY1 | This compound | - | - | Decreased 10⁵ to 10⁶-fold compared to amylose | [5] |
| Barley α-amylase isozyme AMY2 | This compound | - | - | Decreased 10⁵ to 10⁶-fold compared to amylose | [5] |
Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, buffer composition).
Product Distribution
The relative abundance of degradation products changes over the course of the enzymatic reaction. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to monitor the product distribution over time. For example, the hydrolysis of this compound by α-amylase from Lactobacillus fermentum initially yields a range of smaller oligosaccharides, with the product profile shifting towards smaller sugars as the reaction progresses.[4]
Experimental Protocols
α-Amylase Activity Assay
This protocol describes a common method for determining α-amylase activity using a colorimetric assay based on the release of reducing sugars.
Materials:
-
20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl
-
1.0% (w/v) soluble potato starch solution in the above buffer
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
0.2% (w/v) Maltose standard solution
-
α-Amylase solution (approximately 1 U/mL)
Procedure:
-
Preparation of Reagents:
-
Prepare the sodium phosphate buffer and dissolve the soluble starch by boiling for 15 minutes. Cool and adjust the final volume.
-
Prepare the DNS reagent and maltose standard solution.
-
-
Enzyme Reaction:
-
Pipette 1.0 mL of the starch substrate into a test tube and equilibrate at 20°C for 5 minutes.
-
Add 0.5 mL of the enzyme solution, mix, and incubate for exactly 3 minutes at 20°C.
-
Stop the reaction by adding 1.0 mL of the DNS reagent.
-
-
Color Development and Measurement:
-
Place the tube in a boiling water bath for 15 minutes.
-
Cool the tube on ice and then add 9.0 mL of purified water.
-
Measure the absorbance at 540 nm against a blank (prepared by adding the DNS reagent before the enzyme).
-
-
Standard Curve:
-
Prepare a series of maltose standards and react with the DNS reagent to generate a standard curve of absorbance versus maltose concentration.
-
-
Calculation of Activity:
HPLC Analysis of this compound Degradation Products
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of maltooligosaccharides.
Materials:
-
High-purity water (18.2 MΩ-cm)
-
Maltooligosaccharide standards (G1-G7)
-
100 mM Sodium Hydroxide (NaOH)
-
1 M Sodium Acetate (NaOAc)
Instrumentation:
-
A metal-free high-performance ion chromatography system
-
Dionex CarboPac PA200 analytical column (3 x 250 mm) with a guard column
-
Pulsed Amperometric Detector with a gold working electrode
Procedure:
-
Sample and Standard Preparation:
-
Prepare stock solutions of this compound and standard maltooligosaccharides in high-purity water.
-
Prepare samples from the enzymatic reaction at different time points, stopping the reaction (e.g., by boiling or adding a quenching agent) and filtering through a 0.2 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 100 mM NaOH with 1 M NaOAc
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligosaccharides, followed by a wash and re-equilibration step.
-
-
Pulsed Amperometric Detection:
-
A quadruple potential waveform is applied to the gold electrode for detection, oxidation, and reduction to ensure a clean electrode surface for sensitive detection.
-
-
Quantification:
Signaling and Metabolic Pathways
The degradation products of this compound, primarily glucose and smaller maltooligosaccharides, are key players in cellular metabolism.
Metabolic Fate of Degradation Products
Glucose, the ultimate degradation product, enters glycolysis to be metabolized for energy production or is stored as glycogen. Maltose and other small maltooligosaccharides are typically further hydrolyzed to glucose before entering metabolic pathways.
Signaling Roles of Maltooligosaccharides
While primarily metabolic substrates, some maltooligosaccharides have been shown to have signaling roles. For instance, in certain bacteria, maltotriose acts as an inducer of the MalT protein, a transcriptional activator of the maltose regulon. This allows the bacteria to upregulate the expression of genes required for maltose and maltodextrin transport and metabolism when these sugars are present in the environment.[11]
Visualizations
Diagrams
References
- 1. "Mucosal alpha-glucosidase hydrolysis properties and the control of glu" by Byung-Hoo Lee [docs.lib.purdue.edu]
- 2. Maltase Has Most Versatile α-Hydrolytic Activity Among the Mucosal α-Glucosidases of the Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mail.pakbs.org [mail.pakbs.org]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A complex signaling module governs the activity of MalT, the prototype of an emerging transactivator family - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Maltoheptaose as a Substrate for α-Amylase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of maltoheptaose and its derivatives as substrates in α-amylase assays. These methods are suitable for quantifying α-amylase activity, screening for inhibitors, and conducting kinetic studies.
Introduction
α-Amylase is a crucial enzyme that hydrolyzes α-1,4-glycosidic bonds in polysaccharides like starch, breaking them down into smaller oligosaccharides.[1] The activity of α-amylase is of significant interest in various fields, including the food industry, clinical diagnostics, and drug development, particularly for conditions like diabetes. This compound, a linear oligosaccharide consisting of seven glucose units, serves as a well-defined and soluble substrate for α-amylase, offering advantages over traditional starch-based assays.[2] This document outlines three primary assay types utilizing this compound and its derivatives.
Chromogenic α-Amylase Assay using Blocked p-Nitrophenyl Maltoheptaoside (Ceralpha Method)
This is a widely used method that employs a chemically modified this compound substrate for a sensitive and specific colorimetric assay.
Principle
The substrate, non-reducing-end blocked p-nitrophenyl maltoheptaoside (such as BPNPG7 or EtPNPG7), is resistant to cleavage by α-glucosidase.[3][4] The endo-acting α-amylase hydrolyzes the substrate, generating smaller p-nitrophenyl maltosaccharide fragments. These fragments are then instantaneously hydrolyzed by an excess of thermostable α-glucosidase, releasing p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm.[3][4][5] The rate of p-nitrophenol release is directly proportional to the α-amylase activity.
Experimental Workflow
References
- 1. [α-amylase detection methods and applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action pattern of human pancreatic alpha-amylase on this compound, a substrate for determining alpha-amylase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Maltoheptaose in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4 linked glucose units, serves as a crucial substrate in the field of enzyme kinetics. Its well-defined structure offers greater consistency in enzymatic assays compared to broader substrates like starch.[1] This application note provides detailed protocols and data for the use of this compound in studying the kinetics of various enzymes, particularly α-amylases, and for evaluating enzyme inhibitors. This compound is a high-purity substrate suitable for research, biochemical enzyme assays, and in vitro diagnostic analysis.[2]
I. Enzyme Kinetics with this compound
This compound is a preferred substrate for studying the activity of endo-amylases, which cleave internal α-1,4-glycosidic bonds.[1][3] The hydrolysis of this compound by these enzymes yields smaller oligosaccharides, such as maltotriose and maltose.[1] Kinetic parameters like the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat) can be determined by measuring the rate of substrate depletion or product formation over time.[4][5][6]
A. Key Enzymes Studied with this compound
-
α-Amylases: These are the most common enzymes studied using this compound. Sources include human saliva, human pancreas, and various microorganisms like Aspergillus oryzae and Bacillus amyloliquefaciens.[7] this compound is a good model for starch when studying α-amylase activity.[8]
-
α-Glucan Phosphorylases: These enzymes catalyze the reversible phosphorolysis of α-1,4-glucans. This compound can serve as a primer for the polymerization of glucose-1-phosphate.[9][10][11]
B. Quantitative Data: Kinetic Parameters
The following table summarizes key kinetic parameters for enzymes utilizing this compound and related substrates. Direct comparative studies on this compound are limited, so data for other relevant substrates are included for context.
| Enzyme | Source | Substrate | K_m | k_cat | k_cat/K_m | Reference |
| α-Amylase | Lactobacillus fermentum | This compound | - | - | Increases with chain length up to this compound | [3] |
| α-Amylase | Unspecified | Maltopentaose | 0.48 mmol/l | - | - | [1] |
| α-Amylase | Bacillus amyloliquefaciens | Raw Starch | 10.6 mg/mL | - | - | [1] |
Note: The catalytic efficiency (k_cat/K_m) for Lactobacillus fermentum α-amylase was found to increase with the chain length of the maltooligosaccharide substrate, from maltose up to this compound.[3]
II. This compound in Enzyme Inhibition Studies
This compound is an effective substrate for screening and characterizing enzyme inhibitors, particularly for α-amylases, which are targets for the management of type 2 diabetes.[7][12][13][14] By using a well-defined substrate like this compound, researchers can minimize interference from complex substrates like starch and obtain more accurate inhibition data.[15]
A. Common Inhibitors Studied
-
Acarbose: A well-known α-amylase and α-glucosidase inhibitor used in the treatment of type 2 diabetes.[7][12] Acarbose and its analogues have been shown to be potent inhibitors of various α-amylases.[7]
-
(Poly)phenols: Compounds like epigallocatechin gallate, quercetagetin, and punicalagin have been investigated for their α-amylase inhibitory activity using this compound.[15]
B. Quantitative Data: Inhibition Constants
The following table presents the 50% inhibitory concentration (IC_50) and inhibition constants (K_i) for various inhibitors using this compound and other substrates.
| Enzyme | Inhibitor | Substrate | IC_50 (µM) | K_i (µM) | Reference |
| Human α-Amylase | Acarbose | This compound | 2.37 ± 0.11 | - | [15] |
| Human α-Amylase | Acarbose | Amylopectin | 3.71 ± 0.12 | - | [15] |
| Human α-Amylase | Acarbose | Amylose | 2.08 ± 0.01 | - | [15] |
| Human Salivary α-Amylase | Acarbose | Starch | 29.0 | - | [8] |
| Human Salivary α-Amylase | Acarbose | 2-chloro-4-nitrophenyl-4-O-α-D-galactopyranosyl-maltoside | 0.9 | - | [8] |
| Human Salivary α-Amylase | Acarbose | This compound | 18.6 | - | [8] |
| Aspergillus oryzae α-Amylase | Acarbose | - | - | 270 | [7] |
| Bacillus amyloliquefaciens α-Amylase | Acarbose | - | - | 13 | [7] |
| Human Salivary α-Amylase | Acarbose | - | - | 1.27 | [7] |
| Porcine Pancreatic α-Amylase | Acarbose | - | - | 0.80 | [7] |
| Human Salivary α-Amylase | G6-Aca (Acarbose analogue) | - | - | 0.014 | [7] |
| Porcine Pancreatic α-Amylase | G6-Aca (Acarbose analogue) | - | - | 0.007 | [7] |
| Human Salivary α-Amylase | G12-Aca (Acarbose analogue) | - | - | 0.018 | [7] |
| Porcine Pancreatic α-Amylase | G12-Aca (Acarbose analogue) | - | - | 0.011 | [7] |
III. Experimental Protocols
A. Protocol 1: Determination of α-Amylase Activity using this compound
This protocol outlines a general procedure for measuring the activity of α-amylase by quantifying the reducing sugars produced from the hydrolysis of this compound.
1. Materials and Reagents:
-
This compound (High Purity)[2]
-
α-Amylase (e.g., from human saliva or Bacillus sp.)
-
Buffer solution (e.g., 50 mM Maleate buffer, pH 6.0)[16]
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate solution
-
Glucose (for standard curve)
-
Spectrophotometer
2. Procedure:
-
Prepare Substrate Solution: Dissolve this compound in the buffer solution to achieve the desired concentration (e.g., 1% w/v).
-
Prepare Enzyme Solution: Dilute the α-amylase in ice-cold buffer to the desired concentration.
-
Enzyme Reaction:
-
Add a defined volume of the substrate solution to a series of test tubes and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific volume of the enzyme solution to each tube at timed intervals.
-
Incubate the reaction for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding DNSA reagent.
-
-
Quantification of Reducing Sugars:
-
Boil the tubes for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Add sodium potassium tartrate solution to stabilize the color.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Standard Curve: Prepare a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced.
-
Calculate Enzyme Activity: One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
B. Protocol 2: Screening for α-Amylase Inhibitors using this compound
This protocol describes a method to screen for potential α-amylase inhibitors.
1. Materials and Reagents:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
2. Procedure:
-
Prepare Solutions: Prepare substrate and enzyme solutions as described in Protocol 1. Prepare various concentrations of the test compound.
-
Inhibition Assay:
-
In a series of test tubes, add the enzyme solution and different concentrations of the test compound (or solvent for the control).
-
Pre-incubate the enzyme-inhibitor mixture at the desired temperature for a specific period (e.g., 10 minutes).
-
Initiate the reaction by adding the pre-warmed substrate solution.
-
Follow the remaining steps of Protocol 1 (Enzyme Reaction, Quantification of Reducing Sugars).
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Determine IC_50: The IC_50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
IV. Visualizations
A. Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme activity using this compound.
B. Logic Diagram for Enzyme Inhibition Analysis
Caption: Logical steps for analyzing enzyme inhibition data.
C. Simplified Signaling Pathway of α-Amylase Action
Caption: Simplified pathway of α-amylase action and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Oligosaccharide | Megazyme [megazyme.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme kinetics [dlab.epfl.ch]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermostable α-Glucan Phosphorylase-Catalyzed Enzymatic Copolymerization to Produce Partially 2-Deoxygenated Amyloses [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing the Effect of Amylase Inhibitors on Maltodextrin Metabolism by Gut Bacteria Using Fluorescent Glycan Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. ableweb.org [ableweb.org]
Application Notes and Protocols for Characterizing Glycoside Hydrolases using Maltoheptaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoside hydrolases (GHs) are a large and diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They play crucial roles in various biological processes, including digestion, biomass degradation, and pathogenesis. Accurate characterization of GHs is essential for understanding their function, developing novel industrial applications, and designing effective therapeutic inhibitors. Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, serves as a well-defined substrate for the characterization of various GHs, particularly those belonging to the α-amylase and α-glucosidase families. Its defined structure offers significant advantages over heterogeneous polysaccharides like starch, enabling more precise kinetic studies and inhibitor screening. These application notes provide detailed protocols and data for utilizing this compound in the characterization of glycoside hydrolases.
Key Applications
-
Enzyme Kinetics and Characterization: this compound is an ideal substrate for determining fundamental kinetic parameters of glycoside hydrolases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's substrate affinity and catalytic efficiency.
-
Substrate Specificity and Mode of Action: The defined structure of this compound allows for the detailed analysis of hydrolysis products, which helps in distinguishing between endo- and exo-acting enzymes and understanding their specific cleavage patterns.[1]
-
Inhibitor Screening and Characterization: Utilizing this compound as a substrate provides a reliable and reproducible method for screening and characterizing potential inhibitors of glycoside hydrolases.[2] This is particularly relevant in the development of drugs for metabolic disorders like diabetes.
-
Structural Studies: Co-crystallization of glycoside hydrolases with this compound can provide valuable insights into the enzyme's active site architecture, substrate binding modes, and catalytic mechanisms.
Principle of Glycoside Hydrolase Action on this compound
Glycoside hydrolases cleave the α-1,4-glycosidic bonds within the this compound molecule. The specific products formed depend on the enzyme's mode of action.
-
Endo-acting glycoside hydrolases cleave internal glycosidic bonds, resulting in a mixture of smaller maltooligosaccharides.
-
Exo-acting glycoside hydrolases cleave glycosidic bonds from the non-reducing end of the this compound chain, typically releasing glucose or maltose.
The rate of this compound hydrolysis can be monitored by measuring the increase in reducing ends using methods such as the 3,5-dinitrosalicylic acid (DNS) assay.
Quantitative Data Summary
The following table summarizes kinetic parameters for glycoside hydrolases characterized using this compound and other relevant substrates. Due to the limited availability of comprehensive kinetic data for this compound with a wide range of enzymes in publicly accessible literature, representative data and comparative values with other substrates are provided.
| Enzyme | Glycoside Hydrolase Family | Substrate | Km (mg/mL) | Vmax (U/mL) | kcat/Km (M-1s-1) | Reference |
| α-Amylase (Lactobacillus fermentum) | GH13 | This compound | - | - | 1.9 x 107 | [3] |
| α-Amylase (Bacillus megaterium) | GH13 | Starch | 0.878 | 81.30 | - | [4] |
| α-Amylase (Bacillus licheniformis) | GH13 | Starch | 6.2 | 1.04 µmol mg-1 min-1 | 3.22 x 102 mL mg-1 s-1 | [5] |
| α-Amylase (Ganoderma tsugae) | Not Specified | Starch | 1.3 | 39 mg/min | - | [6] |
| Sugar Beet α-Glucosidase | GH31 | This compound | - | - | 50-fold higher than for maltose | |
| Soybean Sprouts Amylase | Not Specified | Starch | 11.87 | 6.869 Units/min | - | [7] |
Note: The units for Km and Vmax may vary between studies. Direct comparison should be made with caution. The catalytic efficiency (kcat/Km) provides a standardized measure for comparing enzyme performance.
Experimental Protocols
Protocol 1: Determination of Glycoside Hydrolase Activity using the DNS Assay
This protocol describes the determination of glycoside hydrolase activity by quantifying the reducing sugars released from this compound hydrolysis using the 3,5-dinitrosalicylic acid (DNS) method.
Materials:
-
This compound solution (e.g., 1% w/v in appropriate buffer)
-
Glycoside hydrolase solution (appropriately diluted in buffer)
-
Assay buffer (e.g., 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9)[2]
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Maltose or glucose standard solutions (for standard curve)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
-
Water bath or heating block
Procedure:
-
Preparation of DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
Add 30 g of sodium potassium tartrate tetrahydrate and dissolve completely.
-
Bring the final volume to 100 mL with distilled water. Store in an amber bottle at room temperature.[8]
-
-
Preparation of Standard Curve:
-
Prepare a series of maltose or glucose standards of known concentrations (e.g., 0 to 1 mg/mL).
-
To 1 mL of each standard, add 1 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes.[2]
-
Cool the tubes to room temperature and add 8 mL of distilled water.
-
Measure the absorbance at 540 nm against a blank containing buffer and DNS reagent.
-
Plot a graph of absorbance versus concentration to generate a standard curve.
-
-
Enzyme Assay:
-
Prepare reaction tubes containing 0.5 mL of the this compound solution.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to each tube and mix.
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes) during which the reaction is linear.[2]
-
Stop the reaction by adding 1 mL of DNS reagent to each tube.
-
Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[2]
-
Cool the tubes to room temperature and add 8 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Determine the amount of reducing sugar produced from the standard curve.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a glycoside hydrolase using this compound as the substrate.
Procedure:
-
Follow the enzyme assay protocol (Protocol 1) with a range of this compound concentrations (e.g., 0.1 to 10 mg/mL).
-
Ensure that the enzyme concentration and incubation time are optimized so that the initial reaction velocity is measured (i.e., less than 10-15% of the substrate is consumed).
-
Measure the initial velocity (v0) of the reaction for each substrate concentration.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/v0 versus 1/[S]).
-
The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km. The slope of the line is Km/Vmax.
Visualizations
Glycoside Hydrolase Catalytic Mechanism
The following diagram illustrates the general mechanism of a retaining glycoside hydrolase acting on a glycosidic bond, which is relevant for many enzymes that hydrolyze this compound.
Caption: Retaining mechanism of a glycoside hydrolase.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in the kinetic characterization of a glycoside hydrolase using this compound.
Caption: Workflow for determining Km and Vmax.
Distinguishing Endo- and Exo-Acting Glycoside Hydrolases
This diagram illustrates the different cleavage patterns of endo- and exo-acting glycoside hydrolases on a this compound substrate.
Caption: Cleavage patterns of endo- vs. exo-hydrolases.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ejm.journals.ekb.eg [ejm.journals.ekb.eg]
- 5. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
Application Note and Protocol: Quantification of Maltoheptaose in Biological and Food Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, is of significant interest in various fields, including food science, biotechnology, and pharmaceutical research. Accurate quantification of this compound in different sample matrices is crucial for quality control, process optimization, and understanding its physiological effects. This document provides detailed protocols for the quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and a coupled enzymatic assay.
Analytical Methods Overview
A summary of the primary analytical methods for this compound quantification is presented below. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| HPAE-PAD | Anion-exchange chromatography at high pH separates carbohydrates based on their acidity. Pulsed amperometric detection allows for direct and highly sensitive detection without derivatization.[1][2][3][4][5] | High sensitivity and resolution, no derivatization required.[3][5] | Requires specialized HPAE system and gold electrodes. High salt eluents can be corrosive. |
| HPLC-ELSD | Normal phase or hydrophilic interaction chromatography separates oligosaccharides. The eluent is nebulized and evaporated, and the non-volatile analyte particles scatter a light beam, which is detected. | Compatible with gradient elution, universal detection for non-volatile compounds. | Lower sensitivity compared to PAD, non-linear response may require curve fitting. |
| Enzymatic Assay | Specific enzymes are used to hydrolyze this compound, and the resulting products are measured, often through a coupled reaction that produces a chromogenic or fluorogenic signal. | High specificity, suitable for high-throughput screening in microplate format. | Susceptible to interference from other compounds in the sample that may affect enzyme activity. |
Experimental Protocols
Sample Preparation
2.1.1. Liquid Samples (e.g., Fermentation Broth, Beverages)
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes to remove cells and particulate matter.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Dilute the sample with deionized water to bring the expected this compound concentration within the calibration range of the chosen analytical method.
2.1.2. Solid Samples (e.g., Food Powders, Lyophilized Cultures)
-
Homogenization: Weigh a representative portion of the solid sample and homogenize it in a suitable solvent (e.g., 1:1 ethanol:water) at a ratio of 1:10 (w/v).[6]
-
Extraction: Incubate the homogenate in a water bath at 60°C for 30 minutes with occasional vortexing to extract the soluble sugars.[6]
-
Clarification (Optional, for high protein/fat matrices):
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Solvent Evaporation and Reconstitution: If the extraction solvent is not compatible with the analytical method, evaporate it under a stream of nitrogen and reconstitute the residue in deionized water or the mobile phase.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method offers high sensitivity and resolution for the analysis of maltooligosaccharides.
Instrumentation and Columns:
-
High-performance liquid chromatography system with a gradient pump and a pulsed amperometric detector with a gold working electrode.
-
Dionex CarboPac™ PA200 column (3 x 250 mm) with a corresponding guard column.[1][2][3]
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
50% (w/w) Sodium hydroxide solution
-
Anhydrous sodium acetate
Eluent Preparation:
-
Eluent A (100 mM NaOH): Add 5.2 mL of 50% (w/w) NaOH to 1 L of deionized water.[2]
-
Eluent B (100 mM NaOH, 1 M NaOAc): Dissolve 82.03 g of sodium acetate in ~800 mL of deionized water, add 5.2 mL of 50% (w/w) NaOH, and bring the final volume to 1 L with deionized water.[2]
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 45 | |
| 50 | |
| 55 | |
| 56 | |
| 65 | |
| PAD Waveform | As recommended by the instrument manufacturer for carbohydrate analysis. |
Calibration:
Prepare a series of this compound standards in deionized water (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for quantifying this compound in less complex matrices or when HPAE-PAD is unavailable.
Instrumentation and Columns:
-
High-performance liquid chromatography system with a gradient pump and an evaporative light scattering detector.
-
Waters XBridge™ Amide column (4.6 x 250 mm, 3.5 µm) or similar amide-based column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Mobile Phase:
-
Mobile Phase A: 80% Acetonitrile in water
-
Mobile Phase B: 30% Acetonitrile in water
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Gradient Program | Time (min) |
| 0 | |
| 16 | |
| 16.1 | |
| 30 | |
| ELSD Settings | Drift Tube Temperature: 50°C |
| Nebulizer Gas Pressure: 350 kPa (Nitrogen) |
Calibration:
Prepare a series of this compound standards in 50:50 acetonitrile:water (e.g., 10, 50, 100, 250, 500 µg/mL). Inject each standard and construct a calibration curve. The ELSD response is often non-linear, so a logarithmic or quadratic fit may be necessary.
Coupled Enzymatic Assay
This microplate-based assay allows for the high-throughput quantification of this compound.
Principle:
-
α-Amylase hydrolyzes this compound to smaller maltooligosaccharides.
-
α-Glucosidase further hydrolyzes these oligosaccharides to glucose.
-
Glucose is then quantified using a glucose oxidase/peroxidase (GOPOD) reagent or a hexokinase/glucose-6-phosphate dehydrogenase (HK/G6PDH) coupled reaction, where the formation of a colored product or NADPH is measured spectrophotometrically.
Reagents and Materials:
-
This compound standard
-
α-Amylase (e.g., from Aspergillus oryzae)
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
Glucose assay kit (GOPOD or HK/G6PDH based)
-
96-well microplate
-
Microplate reader
Assay Protocol (HK/G6PDH based):
-
Standard Preparation: Prepare this compound standards in the assay buffer provided with the glucose assay kit.
-
Sample Preparation: Dilute samples in the assay buffer to fall within the range of the standard curve.
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, mix 20 µL of the standard or sample with 10 µL of a solution containing α-amylase and α-glucosidase.
-
Incubate at 37°C for 30 minutes.
-
-
Glucose Quantification:
-
Transfer 20 µL of the hydrolyzed sample to a 96-well plate.
-
Add 180 µL of the HK/G6PDH reagent mixture from the glucose assay kit.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Read the absorbance at 340 nm.
-
Calculation: Subtract the absorbance of a blank (without this compound) from all readings. Construct a standard curve and determine the concentration of this compound in the samples.
Data Presentation
The following tables summarize typical performance characteristics of the described methods.
Table 1: HPAE-PAD Method Performance
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (RSD) | < 5% |
| Recovery | 95 - 105% |
Table 2: HPLC-ELSD Method Performance
| Parameter | Value |
| Linear Range | 10 - 500 µg/mL |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL |
| Precision (RSD) | < 10% |
| Recovery | 90 - 110% |
Table 3: Enzymatic Assay Performance
| Parameter | Value |
| Linear Range | 5 - 100 µg/mL |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL |
| Precision (RSD) | < 10% |
| Recovery | 90 - 110% |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This comprehensive guide provides researchers with the necessary protocols and information to accurately quantify this compound in various samples, facilitating advancements in their respective fields.
References
Application Notes and Protocols for Maltoheptaose in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of maltoheptaose, a seven-unit glucose oligosaccharide, in the development of advanced drug delivery systems. The unique properties of this compound, particularly its biocompatibility and ability to be chemically modified, make it a promising candidate for creating targeted and controlled-release formulations for a variety of therapeutic agents. This document details the applications of this compound-based nanoparticles and liposomes, provides quantitative data on their characteristics, and offers detailed protocols for their synthesis and evaluation.
Applications of this compound-Based Drug Delivery Systems
This compound is increasingly being explored for its potential in creating sophisticated drug delivery vehicles. Its primary applications lie in the formulation of polymeric nanoparticles and functionalized liposomes, which can encapsulate and deliver drugs with improved efficacy and reduced side effects.
Polymeric Nanoparticles for Anticancer Drug Delivery
Amphiphilic block copolymers incorporating this compound as the hydrophilic block can self-assemble in aqueous solutions to form core-shell nanoparticles. The hydrophobic core serves as a reservoir for poorly water-soluble anticancer drugs, while the hydrophilic this compound shell provides stability and a potential targeting mechanism.
-
Targeting the Warburg Effect: Many cancer cells exhibit increased glucose uptake and metabolism, a phenomenon known as the Warburg effect.[1][2][3] The glucose units in the this compound corona of the nanoparticles can potentially interact with overexpressed glucose transporters (GLUTs) on the surface of cancer cells, leading to enhanced cellular uptake of the drug-loaded nanoparticles.[4]
-
Delivery of Hydrophobic Drugs: this compound-based nanoparticles have been successfully used to encapsulate hydrophobic anticancer drugs such as tamoxifen and curcumin.[1][5] This encapsulation improves the drug's solubility, stability, and bioavailability.[1][5]
Glycoliposomes for Antibiotic Delivery
This compound can be chemically conjugated to lipids to form glycolipids. These this compound-derivatized glycolipids can be incorporated into liposomal formulations to create "glycoliposomes."[2] These surface-modified liposomes offer several advantages for drug delivery, particularly for antimicrobial agents.
-
Enhanced Bacterial Interaction: The carbohydrate-presenting surface of the glycoliposomes can facilitate interaction with bacterial cells.[2]
-
Sustained Release: The incorporation of this compound in the liposome structure can slow the release of the encapsulated drug, leading to a sustained therapeutic effect.[2] For instance, this compound-presenting glycoliposomes have been shown to effectively deliver the antibiotic rifampicin to E. coli, lowering its minimal inhibitory concentration (MIC).[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound-based drug delivery systems, providing a comparative overview of their physicochemical properties and drug loading capabilities.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Copolymer Composition | Drug | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound-b-Polystyrene (MH-b-PS) | Tamoxifen Citrate | 183.4 ± 2.5 | 0.189 ± 0.011 | +30.5 ± 1.2 | [1] |
| This compound-b-Polyisoprene (MH-b-PI) | Curcumin | ~89 | Not Reported | Not Reported | [5] |
Table 2: Drug Loading and Encapsulation Efficiency of this compound-Based Systems
| Delivery System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| MH-b-PS Nanoparticles | Tamoxifen Citrate | Not Reported | 80.9 ± 0.4 | [1] |
| MH-b-PI Nanoparticles | Curcumin | Not Reported | ~70 | [5] |
| Nonfluid G7-Glycoliposomes | Rifampicin | 6.6 (wt %) | Not Reported | [2] |
| Fluid G7-Glycoliposomes | Rifampicin | 16 (wt %) | Not Reported | [2] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of this compound-based drug delivery systems, based on methodologies reported in the scientific literature.
Protocol for Synthesis of Tamoxifen-Loaded this compound-b-Polystyrene (MH-b-PS) Nanoparticles via Nanoprecipitation
This protocol is adapted from the standard nanoprecipitation method described for the preparation of tamoxifen-loaded MH-b-PS nanoparticles.[1][6]
Materials:
-
This compound-b-Polystyrene (MH-b-PS) block copolymer
-
Tamoxifen citrate (TMC)
-
Tetrahydrofuran (THF)
-
Milli-Q water
-
Labrafac® oil (or other suitable oil)
-
Magnetic stirrer
-
Pasteur pipette
-
Flasks
Procedure:
-
Copolymer Dispersion: Prepare an 8:2 (w/w) mixture of THF and water. Disperse the MH-b-PS block copolymer in this solvent mixture to a desired concentration (e.g., 1 mg/mL).
-
Drug and Oil Addition: Transfer the copolymer dispersion to a flask. Add the desired amount of Tamoxifen citrate and Labrafac® oil.
-
Stirring: Place the flask on a magnetic stirrer and stir the mixture at 500 rpm for 30 minutes at 25°C to ensure complete dissolution and mixing.
-
Nanoprecipitation (Standard Method):
-
In a separate flask, place 40 g of Milli-Q water.
-
Slowly add the dispersion containing the copolymer, drug, and oil dropwise to the Milli-Q water using a Pasteur pipette while maintaining stirring at 500 rpm.
-
Continue stirring for 2 hours at 25°C to allow for nanoparticle formation and solvent evaporation.
-
-
Characterization: The resulting nanoparticle suspension can be characterized for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
Protocol for Synthesis of Rifampicin-Loaded this compound-Presenting Glycoliposomes
This protocol is based on the thin-film hydration and extrusion method for preparing rifampicin-loaded glycoliposomes.[2][7]
Materials:
-
L-α-phosphatidylcholine (PC)
-
Cholesterol
-
This compound-derivatized glycolipid (G7-DPPE)
-
Rifampicin
-
Chloroform/Methanol mixture (5:1 v/v)
-
Milli-Q water
-
Rotary evaporator
-
Sonicator
-
Extruder with 100 nm polycarbonate filters
-
Dialysis membrane
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve PC, cholesterol, G7-DPPE, and rifampicin in the chloroform/methanol mixture.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum overnight to remove any residual solvent.
-
-
Hydration: Add Milli-Q water to the dry lipid film.
-
Sonication and Extrusion:
-
Sonicate the resulting mixture for 2 minutes to form multilamellar vesicles.
-
Extrude the liposome suspension 10 times through a 100 nm polycarbonate filter to obtain unilamellar vesicles of a uniform size.
-
-
Purification: Dialyze the liposome suspension against Milli-Q water at 4°C for 24 hours to remove any unencapsulated rifampicin.
-
Storage: Store the purified glycoliposome suspension at 4°C for further use.
Protocol for Determination of Drug Encapsulation Efficiency
This protocol outlines the indirect method for quantifying the amount of drug encapsulated in nanoparticles using High-Performance Liquid Chromatography (HPLC).[8][9]
Materials:
-
Drug-loaded nanoparticle suspension
-
Centrifugal filter units (e.g., Amicon® Ultra with an appropriate molecular weight cut-off)
-
HPLC system with a suitable column and detector
-
Mobile phase for HPLC
-
Solvent to dissolve the drug
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension.
-
Place the suspension in a centrifugal filter unit.
-
Centrifuge at a specified speed and time to separate the nanoparticles from the aqueous medium containing the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Collect the filtrate (supernatant).
-
Analyze the concentration of the drug in the filtrate using a validated HPLC method.
-
-
Calculation of Encapsulation Efficiency (EE):
-
Use the following formula to calculate the EE: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Protocol for In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a dialysis membrane method to assess the release kinetics of a drug from nanoparticles.[10][11]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer or shaking water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation:
-
Take a known volume of the drug-loaded nanoparticle suspension and place it inside a dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a container with a known volume of the release medium, maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound-based drug delivery systems.
Signaling Pathway: The Warburg Effect in Cancer Cells
This diagram illustrates the metabolic pathway known as the Warburg effect, which is a potential target for this compound-based drug delivery systems.
Experimental Workflow: Nanoparticle Synthesis and Drug Loading
This diagram outlines the general workflow for the synthesis of drug-loaded this compound-based nanoparticles using the nanoprecipitation method.
Logical Relationship: Drug Release from Nanoparticles
This diagram illustrates the process of in vitro drug release from a nanoparticle carrier into the surrounding medium.
References
- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Design and Characterization of this compound-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Presenting Nanoscale Glycoliposomes for the Delivery of Rifampicin to E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol-Loaded Polymeric Nanoparticles: Validation of an HPLC-PDA Method to Determine the Drug Entrapment and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Maltoheptaose: A Reference Standard for Precise Oligosaccharide Analysis
Application Note
Introduction
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as an essential reference standard in the qualitative and quantitative analysis of complex carbohydrate mixtures. Its well-defined structure and purity make it an ideal candidate for method development, calibration, and system suitability testing in various analytical techniques employed by researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound as a standard in High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₂O₃₆ | [1] |
| Molecular Weight | 1153.00 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| Purity | Typically ≥80% or higher | [1] |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization. At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on an anion-exchange column. Pulsed amperometric detection provides direct and sensitive detection of the eluted carbohydrates.
Application: this compound is used to create a calibration curve for the quantification of maltooligosaccharides in various samples, including food, beverages, and biological matrices. It also serves as a system suitability standard to ensure the performance of the chromatographic system.
Experimental Protocol: Quantification of Maltooligosaccharides
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a biocompatible pump, autosampler, and a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column (e.g., CarboPac™ PA200, 3 x 250 mm).
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
50% (w/w) Sodium Hydroxide (NaOH)
-
Sodium Acetate (NaOAc), anhydrous
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Eluent A: 100 mM NaOH. Prepare by diluting 5.24 mL of 50% NaOH to 1 L with deionized water. Degas for 15 minutes.
-
Eluent B: 1 M NaOAc in 100 mM NaOH. Dissolve 82.03 g of NaOAc in 800 mL of 100 mM NaOH and make up to 1 L. Degas for 15 minutes.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 20 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Eluent A (100 mM NaOH) % Eluent B (1 M NaOAc in 100 mM NaOH) 0.0 95 5 20.0 70 30 40.0 40 60 40.1 0 100 45.0 0 100 45.1 95 5 | 60.0 | 95 | 5 |
-
PAD Settings (Four-Potential Waveform):
Time (s) Potential (V) vs. Ag/AgCl Integration 0.00 +0.1 0.20 +0.1 Begin 0.40 +0.1 End 0.41 -2.0 0.42 -2.0 0.43 +0.6 0.44 -0.1 | 0.50 | -0.1 | |
-
Data Presentation: this compound Calibration Data (Illustrative)
| Concentration (µg/mL) | Peak Area (nC*min) |
| 0.5 | 5 |
| 1.0 | 10 |
| 5.0 | 52 |
| 10.0 | 105 |
| 20.0 | 212 |
Note: This data is illustrative. Actual values may vary depending on the instrument and experimental conditions.
Expected Results: A linear calibration curve (R² > 0.99) should be obtained by plotting the peak area against the concentration of the this compound standards. The retention time of this compound can be used for qualitative identification in unknown samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of oligosaccharides. Different column chemistries, such as amino-propyl or amide-based stationary phases, can be used for hydrophilic interaction liquid chromatography (HILIC) to separate maltooligosaccharides. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC to a mass spectrometer.
Application: this compound is used as a standard to determine the retention time and to construct a calibration curve for the quantification of maltooligosaccharides in various samples, such as beer and other food products.
Experimental Protocol: Analysis of Maltooligosaccharides by HPLC-ELSD
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Amino-propyl or amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
This compound and other maltooligosaccharide standards (maltose to maltohexaose)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for the specific column and separation desired.
-
-
Standard Preparation:
-
Prepare individual or mixed stock solutions of maltooligosaccharide standards (including this compound) at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to concentrations suitable for generating a calibration curve (e.g., 50 to 1000 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Data Presentation: Retention Times of Maltooligosaccharides (Illustrative)
| Oligosaccharide | Degree of Polymerization (DP) | Retention Time (min) |
| Maltose | 2 | 8.5 |
| Maltotriose | 3 | 10.2 |
| Maltotetraose | 4 | 12.1 |
| Maltopentaose | 5 | 14.3 |
| Maltohexaose | 6 | 16.8 |
| This compound | 7 | 19.5 |
Note: Retention times are illustrative and will vary depending on the specific column, mobile phase, and chromatographic conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural characterization of oligosaccharides. When coupled with a separation technique like HPLC (LC-MS), it allows for the determination of the molecular weight of individual oligosaccharides in a mixture. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to deduce the sequence of monosaccharide units.
Application: this compound is used as a standard to optimize MS instrument parameters, to confirm the mass accuracy of the instrument, and to study the fragmentation patterns of maltooligosaccharides. Permethylated this compound is often used to enhance ionization efficiency and to produce more informative fragmentation spectra.
Experimental Protocol: LC-MS/MS Analysis of this compound
Instrumentation:
-
LC-MS system, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer, equipped with an electrospray ionization (ESI) source.
-
HPLC system and column as described in the HPLC section.
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
This compound standard
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS Conditions:
-
Use an appropriate HILIC gradient for separation.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
MS Scan Range: m/z 100-2000
-
MS/MS: Select the [M+Na]⁺ or [M+H]⁺ ion of this compound for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to obtain a detailed fragmentation spectrum.
-
Data Presentation: Expected MS and MS/MS Fragments for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 1153.38 | Protonated molecular ion |
| [M+Na]⁺ | 1175.36 | Sodiated molecular ion |
| [M+K]⁺ | 1191.33 | Potassiated molecular ion |
| MS/MS Fragments (from [M+Na]⁺) | ||
| B/Y-type ions | Various | Glycosidic bond cleavages, resulting in the loss of one or more glucose units (162 Da). |
| Cross-ring fragments | Various | Cleavage of bonds within the glucose rings, providing linkage information. |
Note: The observed m/z values and the fragmentation pattern will depend on the instrument type and the collision energy used.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high-resolution separation of charged molecules. For the analysis of neutral oligosaccharides like this compound, derivatization with a charged fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is required. Separation is then based on the charge-to-hydrodynamic size ratio of the labeled oligosaccharides.
Application: A series of APTS-labeled maltooligosaccharides, including this compound, can be used as a "ladder" to estimate the degree of polymerization of unknown oligosaccharides based on their migration times.
Experimental Protocol: CE of APTS-Labeled Maltooligosaccharides
Instrumentation:
-
Capillary electrophoresis system equipped with a laser-induced fluorescence (LIF) detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
This compound and other maltooligosaccharide standards
-
8-aminopyrene-1,3,6-trisulfonic acid (APTS)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
CE running buffer (e.g., commercially available N-CHO buffer)
Procedure:
-
Derivatization of Standards:
-
Dissolve the maltooligosaccharide standards in a solution of APTS in acetic acid.
-
Add a solution of NaBH₃CN and incubate at an elevated temperature (e.g., 37 °C) for several hours.
-
Purify the labeled oligosaccharides to remove excess reagents.
-
-
CE Analysis:
-
Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, followed by water, and then equilibrate with the running buffer.
-
Injection: Inject the APTS-labeled maltooligosaccharide ladder by pressure or electrokinetic injection.
-
Separation Voltage: Apply a voltage of -25 to -30 kV (reversed polarity).
-
Detection: Monitor the fluorescence signal (Excitation: ~488 nm, Emission: ~520 nm).
-
Data Presentation: Migration Times of APTS-Labeled Maltooligosaccharides (Illustrative)
| Labeled Oligosaccharide | Degree of Polymerization (DP) | Migration Time (min) |
| Maltose-APTS | 2 | 10.5 |
| Maltotriose-APTS | 3 | 11.2 |
| Maltotetraose-APTS | 4 | 11.8 |
| Maltopentaose-APTS | 5 | 12.3 |
| Maltohexaose-APTS | 6 | 12.8 |
| This compound-APTS | 7 | 13.2 |
Note: Migration times are illustrative and depend on the specific CE conditions, including buffer, capillary dimensions, and voltage.
This compound is a versatile and indispensable standard for the analysis of oligosaccharides across a range of powerful analytical techniques. Its use ensures the accuracy, precision, and comparability of results, which is of paramount importance in research, quality control, and the development of carbohydrate-based therapeutics and products. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this compound as a reference standard in oligosaccharide analysis.
References
Preparation of Maltoheptaose Solutions for Experimental Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a valuable tool in various biochemical and biomedical research applications. Its defined structure makes it an ideal substrate for studying the activity of carbohydrate-processing enzymes, such as α-amylase, and for investigating carbohydrate-protein interactions. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions to ensure experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₂H₇₂O₃₆ |
| Molecular Weight | 1153.00 g/mol |
| Appearance | White crystalline solid |
| Purity | ≥80% to ≥90% (depending on the supplier) |
This compound exhibits good solubility in aqueous solutions, which can be influenced by the choice of solvent and temperature. For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are suitable options.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ≥ 250 mg/mL (216.83 mM) | |
| Phosphate Buffered Saline (PBS), pH 7.2 | Approximately 2 mg/mL | |
| DMSO | Approximately 20 mg/mL | |
| DMF | Approximately 20 mg/mL |
To enhance solubility in aqueous buffers, gentle warming to 37°C and sonication can be employed.
Stability of this compound Solutions
The stability of this compound in solution is critical for the reliability of experimental results. Stability is primarily affected by pH and temperature.
pH Stability
Studies on a non-reducing form of this compound (N-G7) demonstrate its stability across a range of pH values. In highly acidic conditions (pH 2), significant decomposition can occur, especially at elevated temperatures. The stability generally increases as the pH approaches neutral.
Table 3: Stability of Non-Reducing this compound (N-G7) at Different pH and Temperatures after 24 hours
| Temperature | pH 2 | pH 4 | pH 6 | pH 8 | pH 10 |
| 60°C | ~91% Remaining | Stable | Stable | Stable | Stable |
| 80°C | ~50% Remaining | ~95% Remaining | Stable | Stable | Stable |
| 100°C | ~29% Remaining | ~80% Remaining | ~98% Remaining | Stable | Stable |
Data extrapolated from a study on non-reducing this compound (N-G7). The stability of the more common reducing form of this compound may vary.
Temperature and Storage Stability
For short-term use, aqueous solutions of this compound should be prepared fresh. It is not recommended to store aqueous solutions for more than one day. For long-term storage, it is advisable to prepare stock solutions and store them frozen.
Table 4: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | |
| Stock Solution in Water | -20°C | 1 month (protect from light) | |
| Stock Solution in Water | -80°C | 6 months (protect from light) |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile conical tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For 10 mL of a 100 mM solution, weigh 1.153 g of this compound.
-
Dissolution: Add the weighed this compound to a sterile conical tube. Add a portion of the nuclease-free water (e.g., 8 mL) and vortex thoroughly to dissolve the powder. Gentle warming to 37°C may aid dissolution.
-
Volume Adjustment: Once fully dissolved, add nuclease-free water to reach the final desired volume (10 mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Protocol for α-Amylase Activity Assay using a Coupled-Enzyme System
This protocol outlines a continuous spectrophotometric assay for α-amylase activity using a modified this compound substrate, p-nitrophenyl maltoheptaoside (PNPG7), in a coupled-enzyme reaction. The rate of p-nitrophenol release is proportional to the α-amylase activity and can be monitored by measuring the increase in absorbance at 400-410 nm.
Principle:
α-Amylase hydrolyzes the PNPG7 substrate. The resulting p-nitrophenyl-oligosaccharide fragments are then immediately cleaved by an excess of α-glucosidase, releasing p-nitrophenol.
Workflow Diagram:
Caption: Coupled enzyme assay workflow for α-amylase activity.
Materials:
-
α-Amylase sample (e.g., in an appropriate extraction buffer)
-
Ceralpha® substrate solution (containing PNPG7 and α-glucosidase)
-
Reaction buffer (e.g., Tris/HCl buffer, pH 8.0)
-
Stop solution (e.g., Trizma base solution)
-
Microplate reader or spectrophotometer capable of reading at 400-410 nm
-
Thermostated water bath or incubator (40°C)
Procedure:
-
Sample Preparation: Dilute the α-amylase sample to an appropriate concentration in the reaction buffer.
-
Pre-incubation: Pre-incubate the diluted enzyme samples and the Ceralpha® substrate solution separately at 40°C for 5 minutes.
-
Reaction Initiation: To initiate the reaction, add the pre-incubated Ceralpha® substrate solution to the diluted enzyme sample. Mix gently.
-
Incubation: Incubate the reaction mixture at 40°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution. This will also develop the color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of the solution at 400-410 nm.
-
Calculation: The α-amylase activity is proportional to the change in absorbance over time, after subtracting the absorbance of a reagent blank (without the enzyme).
Logical Relationships in Solution Preparation
The successful preparation of this compound solutions for any experiment relies on a logical workflow that considers the properties of the compound and the requirements of the assay.
Caption: Logical workflow for preparing this compound solutions.
By following these guidelines and protocols, researchers can prepare high-quality this compound solutions, leading to more reliable and reproducible experimental outcomes in their studies of carbohydrate-active enzymes and protein-carbohydrate interactions.
Enzymatic Synthesis of Maltoheptaose for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of maltoheptaose, a linear maltooligosaccharide consisting of seven α-1,4-linked glucose units. Due to its defined structure, this compound serves as a valuable tool in various research and development applications, including glycobiology, drug delivery, and as a standard for analytical methods. The enzymatic methods described herein offer high specificity and yield, providing a reliable source of high-purity this compound for scientific investigations.
Application Notes
This compound is a crucial carbohydrate for a variety of research purposes:
-
Substrate for Enzyme Characterization: It is an ideal substrate for studying the activity and kinetics of amylolytic enzymes, such as α-amylases.
-
Drug Delivery: this compound can be functionalized and incorporated into drug delivery systems, potentially targeting specific glucose transporters that are overexpressed in certain cell types, such as cancer cells.
-
Glycobiology Research: As a well-defined oligosaccharide, it is used in studies of carbohydrate-protein interactions and as a building block for the synthesis of more complex glycans.
-
Analytical Standard: High-purity this compound is essential as a standard in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry for the identification and quantification of maltooligosaccharides.
Enzymatic Synthesis Methods
Two primary enzymatic methods are detailed for the synthesis of this compound:
-
Hydrolysis of β-Cyclodextrin using a Mutant Cyclodextrin Glucanotransferase (CGTase): This method utilizes a site-directed mutant of CGTase from Bacillus sp. I-5 (H233Y) that exhibits enhanced hydrolytic activity on β-cyclodextrin to specifically produce this compound. The mutation significantly reduces the enzyme's ability to hydrolyze the resulting this compound, leading to its accumulation.[1][2]
-
Ring-Opening of β-Cyclodextrin using a Thermostable Amylase: This approach employs a thermostable α-amylase from the hyperthermophilic archaeon Pyrococcus furiosus. This enzyme efficiently catalyzes the ring-opening of β-cyclodextrin to yield this compound at high temperatures.[3][4]
The following sections provide detailed protocols for these synthesis methods and subsequent purification steps.
Experimental Protocols
Method 1: Synthesis of this compound using Mutant CGTase (H233Y)
This protocol is adapted from studies on the H233Y mutant of CGTase from Bacillus sp. I-5.[1]
Materials:
-
Mutant CGTase (H233Y) from Bacillus sp. I-5
-
β-Cyclodextrin
-
50 mM Sodium acetate buffer (pH 6.0)
-
Deionized water
-
Heating block or water bath at 60°C and 100°C
-
C18 solid-phase extraction (SPE) cartridges
-
Methanol
Procedure:
-
Reaction Setup:
-
Prepare an 8.8 mM solution of β-cyclodextrin in 50 mM sodium acetate buffer (pH 6.0).
-
Add the mutant CGTase (H233Y) to the β-cyclodextrin solution. The final enzyme concentration should be 0.1 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 60°C for 60 minutes.[1]
-
-
Reaction Termination:
-
Stop the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.[1]
-
-
Initial Purification (Removal of Unreacted β-Cyclodextrin):
-
Cool the reaction mixture to room temperature.
-
Pass the solution through a C18 SPE cartridge. The hydrophobic β-cyclodextrin will be retained, while the more hydrophilic this compound will pass through.
-
Wash the cartridge with deionized water to elute the remaining this compound.
-
The unreacted β-cyclodextrin can be recovered by eluting the cartridge with methanol.[1]
-
-
Further Purification:
-
The collected aqueous fraction containing this compound can be further purified using size-exclusion or anion-exchange chromatography as detailed in the purification protocols below.
-
Method 2: Synthesis of this compound using Pyrococcus furiosus Thermostable Amylase
This protocol is based on the characterization of the thermostable amylase from Pyrococcus furiosus.[4]
Materials:
-
Thermostable amylase from Pyrococcus furiosus
-
β-Cyclodextrin
-
50 mM Sodium acetate buffer (pH 4.5)
-
Deionized water
-
Heating block or water bath at 90°C
-
Ice bath
Procedure:
-
Reaction Setup:
-
Prepare a 1% (w/v) solution of β-cyclodextrin in 50 mM sodium acetate buffer (pH 4.5).
-
Add the Pyrococcus furiosus thermostable amylase to the β-cyclodextrin solution. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 90°C for 10-30 minutes. The optimal reaction time should be determined to maximize this compound yield and minimize further hydrolysis.[4]
-
-
Reaction Termination:
-
Stop the reaction by rapidly cooling the mixture in an ice bath. Due to the high thermal stability of the enzyme, heat inactivation is less effective.
-
-
Purification:
-
The reaction mixture will contain this compound, unreacted β-cyclodextrin, and potentially other smaller maltooligosaccharides. Proceed with the purification protocols detailed below.
-
Purification Protocols
Purification by Size-Exclusion Chromatography (SEC)
Principle: This method separates molecules based on their size. Larger molecules elute first, while smaller molecules are retained longer in the porous beads of the chromatography column.
Materials:
-
SEC column (e.g., Bio-Gel P-10 or similar, with a fractionation range suitable for small oligosaccharides)
-
Chromatography system (e.g., FPLC or HPLC)
-
Deionized water (as the mobile phase)
-
Refractive index (RI) detector
-
Fraction collector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with deionized water at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the RI detector.
-
-
Sample Loading:
-
Concentrate the crude this compound solution if necessary.
-
Inject the sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with deionized water at the same flow rate used for equilibration.
-
Collect fractions based on the elution profile from the RI detector. This compound will elute after any larger molecules (like the enzyme) and before smaller molecules (like glucose or maltose).
-
-
Analysis:
-
Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Pool the fractions containing high-purity this compound and lyophilize to obtain the final product.
-
Purification by Anion-Exchange Chromatography (AEC)
Principle: At high pH, the hydroxyl groups of carbohydrates can be partially ionized, allowing them to be separated on a strong anion-exchange column. Elution is typically achieved with an increasing salt gradient.
Materials:
-
Strong anion-exchange column (e.g., CarboPac PA1 or similar)
-
HPLC system with a pulsed amperometric detector (PAD)
-
Mobile phase A: Deionized water
-
Mobile phase B: Sodium hydroxide solution (e.g., 200 mM)
-
Mobile phase C: Sodium acetate in sodium hydroxide solution (e.g., 1 M sodium acetate in 200 mM NaOH)
Procedure:
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (a low concentration of sodium hydroxide) until a stable baseline is achieved.
-
-
Sample Loading:
-
Inject the filtered, crude this compound solution onto the column.
-
-
Elution and Fraction Collection:
-
Apply a gradient of increasing sodium acetate concentration to elute the bound saccharides. The elution order will depend on the degree of ionization, which is related to the size of the oligosaccharide.
-
Collect fractions corresponding to the this compound peak.
-
-
Desalting and Analysis:
-
Desalt the collected fractions using a suitable method (e.g., dialysis or a desalting column).
-
Analyze the desalted fractions for purity and lyophilize to obtain the final product.
-
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Methods for this compound
| Parameter | Method 1: Mutant CGTase (H233Y) | Method 2: P. furiosus Amylase |
| Enzyme Source | Bacillus sp. I-5 (recombinant) | Pyrococcus furiosus (recombinant) |
| Substrate | β-Cyclodextrin | β-Cyclodextrin |
| Optimal pH | 6.0[1] | 4.5[4] |
| Optimal Temperature | 60°C[1] | 90°C[4] |
| Primary Product | This compound | This compound |
| Key Advantage | High specificity, accumulation of G7[1][2] | High thermostability of the enzyme[4] |
| Potential Byproducts | Minimal further hydrolysis products | Smaller maltooligosaccharides if reaction proceeds too long |
Table 2: Typical Yield and Purity of Enzymatically Synthesized this compound
| Method | Reported Yield | Reported Purity | Reference |
| Mutant CGTase (H233Y) | High accumulation | High purity due to lack of further hydrolysis | [5] |
| P. furiosus Amylase | High-efficiency synthesis aimed for | High-purity aimed for with optimized reaction time | [3] |
Note: Specific quantitative yields and purities can vary depending on the precise reaction and purification conditions.
Visualizations
Caption: Enzymatic pathways for this compound synthesis.
Caption: General experimental workflow for synthesis and purification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and characterization of cyclodextrin glucanotransferase as a this compound-producing enzyme using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic preparation of maltohexaose, this compound, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Analysis of an Amylolytic Enzyme from the Hyperthermophilic Archaeon Pyrococcus furiosus Reveals Its Novel Catalytic Properties as both an α-Amylase and a Cyclodextrin-Hydrolyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-Opening of Cyclodextrins: An Efficient Route to Pure Maltohexa-, Hepta-, and Octaoses [mdpi.com]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) of Maltoheptaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the separation and identification of maltoheptaose using thin-layer chromatography (TLC). This compound, a maltooligosaccharide consisting of seven glucose units linked by α-1,4 glycosidic bonds, is relevant in various fields, including food science, biotechnology, and pharmaceutical development. TLC offers a simple, rapid, and cost-effective method for its analysis.
Introduction to TLC for Maltooligosaccharides
Thin-layer chromatography is a planar chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For polar compounds like maltooligosaccharides, normal-phase TLC is typically employed, where a polar stationary phase (e.g., silica gel) is used with a less polar mobile phase. The separation is based on the polarity of the analytes; more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful TLC analysis of this compound.
2.1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates are commonly used.[2][3] Alternatively, amino-bonded or cellulose plates can be utilized for carbohydrate analysis.[4][5]
-
This compound Standard: For reference and identification.[2]
-
Mobile Phase Solvents: HPLC grade n-butanol, isopropanol, water, methanol, ethyl acetate, and acetic acid.[3][6][7]
-
Sample Solvent: Prepare standards and samples in a suitable solvent, such as a water-alcohol mixture (e.g., 50% ethanol) or dimethyl sulfoxide (DMSO).[2]
-
Visualization Reagents:
-
Equipment:
2.2. Detailed Experimental Workflow
The following diagram illustrates the general workflow for the TLC analysis of this compound.
2.3. Step-by-Step Protocol
-
Plate Preparation (Activation):
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent.
-
Dissolve or dilute the unknown sample to an appropriate concentration. The amount of sugar applied to the plate is typically around 5 µg.[6]
-
-
Mobile Phase Preparation:
-
Prepare the chosen mobile phase by mixing the solvents in the specified ratios. It is crucial to prepare the mobile phase fresh for reproducible results.[11]
-
Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which improves separation. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
-
Spotting:
-
Using a pencil, gently draw a starting line (origin) about 1-1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube or micropipette, apply a small spot (1-2 mm diameter) of the this compound standard and the sample solution onto the origin. Ensure the spots are well-separated.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Let the development proceed until the solvent front is about 1 cm from the top of the plate.
-
For improved separation of higher oligosaccharides, a double development technique can be used.[6] After the first run, the plate is removed, dried completely, and then placed back into the same mobile phase for a second development.[4][6]
-
-
Drying and Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate in a fume hood or with a gentle stream of air.
-
For visualization, spray the plate evenly with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Heat the sprayed plate with a heat gun or in an oven at 90-110°C for 5-10 minutes until colored spots appear.[3][8] Carbohydrates typically appear as dark spots against a lighter background.
-
-
Analysis and Calculation:
-
Circle the spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf value of the spot in the sample to that of the this compound standard for identification.
-
Data Presentation: TLC Systems for this compound
The choice of stationary and mobile phases is critical for achieving good separation. Below is a summary of reported systems and corresponding data for this compound.
| Stationary Phase | Mobile Phase Composition (v/v/v) | Development | Rf Value of this compound | Reference |
| Silica Gel G | n-butanol / isopropanol / water (3:12:4) | Double, ascending | 0.15 | [6] |
| Silica Gel 60 | n-butanol / methanol / water (8:4:3) | Single, ascending | Not specified | [3] |
| Silica Gel K5F | Isopropyl alcohol / ethyl acetate / water (3:1:1) | Double, ascending | Not specified | [7] |
| HPTLC Silica Gel 60 | n-butanol / acetic acid / water (110:45:45) | Double, ascending | Not specified | [4] |
Note: Rf values can vary slightly depending on experimental conditions such as temperature, chamber saturation, and plate activity. Therefore, it is essential to run a standard alongside the sample on the same plate.
Visualization Reagent Preparation
-
Anisaldehyde-Sulfuric Acid Reagent: Freshly prepare a solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL concentrated sulfuric acid.[8]
-
Sulfuric Acid-Methanol Reagent: Carefully mix sulfuric acid and methanol in a 1:1 (v/v) ratio.[3]
Logical Relationships in TLC Separation
The separation of maltooligosaccharides on silica gel is governed by their polarity. The following diagram illustrates the relationship between the degree of polymerization (DP), polarity, and migration on a normal-phase TLC plate.
As the number of glucose units in a maltooligosaccharide increases, its overall polarity increases due to the larger number of hydroxyl groups. This leads to a stronger interaction with the polar silica gel stationary phase, resulting in less migration up the plate and a lower Rf value. Therefore, on a developed chromatogram, this compound will be found at a lower position than maltopentaose, which in turn will be lower than maltose.
References
- 1. Khan Academy [khanacademy.org]
- 2. Product Analysis of Starch Active Enzymes by TLC [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. theory.labster.com [theory.labster.com]
- 11. rjpbcs.com [rjpbcs.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction: Maltoheptaose is a linear oligosaccharide consisting of seven α-1,4 linked D-glucose units. As a well-defined malto-oligosaccharide, it serves as a standard for developing and validating analytical methods for carbohydrate characterization. Mass spectrometry (MS) is a primary technique for the structural analysis of carbohydrates due to its high sensitivity, speed, and tolerance for complex mixtures.[1] The most common ionization techniques for oligosaccharides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[2] When coupled with tandem mass spectrometry (MS/MS), these methods provide detailed structural information, including sequence, monosaccharide composition, and glycosidic linkages.[2][3]
This document provides detailed application notes and experimental protocols for the analysis of this compound using MALDI-Time-of-Flight (TOF) MS and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS).
General Workflow for Oligosaccharide Analysis
The structural characterization of oligosaccharides like this compound by mass spectrometry follows a standardized workflow. This process begins with sample preparation, which may include purification or derivatization, followed by ionization and mass analysis to determine the molecular weight. For detailed structural information, precursor ions are selected and fragmented, and the resulting product ions are analyzed to elucidate the oligosaccharide's sequence and linkage.[4]
Caption: General workflow for oligosaccharide analysis by mass spectrometry.
Experimental Protocols
Protocol 1: MALDI-TOF MS Analysis of this compound
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of oligosaccharides. It is particularly effective for analyzing mixtures and requires minimal sample preparation.[5]
A. Materials and Reagents
-
This compound standard
-
MALDI Matrix: 2,5-Dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)[6]
-
Solvents: Acetonitrile (ACN) and ultrapure water
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
B. Sample Preparation
-
Prepare a 10 mg/mL stock solution of the MALDI matrix in 50:50 (v/v) ACN/water with 0.1% TFA.
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Mix the this compound solution and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.
-
Spot 1 µL of the final mixture onto the MALDI target plate.[6]
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
C. Instrument Parameters (Typical)
-
Instrument: MALDI-TOF/TOF Mass Spectrometer
-
Mode: Positive ion reflector mode
-
Laser: Nitrogen laser (337 nm)
-
Acceleration Voltage: 20-25 kV
-
Mass Range: m/z 500-2000
-
Data Acquisition: Average 100-200 laser shots per spectrum.
D. Data Analysis
-
Acquire the mass spectrum and identify the peak corresponding to the this compound ion. Oligosaccharides are often detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[2]
-
For structural information, perform tandem MS (MS/MS) using Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) if the instrument is equipped.[7][8]
Protocol 2: LC-ESI-MS/MS Analysis of this compound
LC-ESI-MS provides separation of oligosaccharide isomers and is well-suited for complex mixtures and quantitative studies. ESI is a soft ionization technique that typically produces multiply charged ions, although for oligosaccharides, singly charged adducts are common.[9][10]
A. Materials and Reagents
-
This compound standard
-
Mobile Phase A: Ultrapure water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid
-
Sample Solvent: 50:50 (v/v) ACN/water
B. Liquid Chromatography (LC) Conditions
-
Column: A porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column is recommended for good separation of polar oligosaccharides.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient (Typical for HILIC):
-
0-5 min: 80% B
-
5-25 min: Linear gradient from 80% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 80% B and equilibrate
-
C. Mass Spectrometry (MS) Conditions
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an ESI source.[3][11]
-
Mode: Positive ion mode
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
MS1 Scan Range: m/z 300-1500
D. Tandem MS (MS/MS) Conditions
-
Precursor Ion Selection: Select the [M+Na]⁺ or [M+H]⁺ ion of this compound for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID).[3]
-
Collision Energy: Apply a range of collision energies (e.g., 20-50 eV) to achieve optimal fragmentation. Fragmentation of oligosaccharides typically involves cleavage of glycosidic bonds.[3][11]
Data Presentation and Interpretation
Quantitative Data
The accurate mass of this compound and its common adducts are foundational for its identification.
Table 1: Theoretical m/z Values for this compound Ions
| Ion Species | Formula | Monoisotopic Mass (Da) | m/z |
|---|---|---|---|
| Neutral Molecule | C₄₂H₇₂O₃₆ | 1152.3803 | N/A |
| Protonated Ion | [M+H]⁺ | 1153.3882 | 1153.39 |
| Sodiated Ion | [M+Na]⁺ | 1175.3701 | 1175.37 |
| Potassiated Ion | [M+K]⁺ | 1191.3441 | 1191.34 |
Data derived from PubChem CID 169622 and elemental masses.[12]
Fragmentation Analysis
Tandem mass spectrometry of this compound primarily results in cleavages of the glycosidic bonds. According to the Domon and Costello nomenclature, fragments retaining the non-reducing end are labeled as B- and C-ions, while fragments retaining the reducing end are labeled as Y- and Z-ions. For malto-oligosaccharides, B- and Y-ions are the most common.[8] Cross-ring cleavages (A- and X-ions) can also occur and provide valuable linkage information.[8]
Caption: Glycosidic bond fragmentation pathway for sodiated this compound.
Table 2: Theoretical m/z Values for Major Fragment Ions of [this compound+Na]⁺
| Fragment Ion | Formula of Neutral Loss | Calculated m/z | Fragment Ion | Formula of Neutral Loss | Calculated m/z |
|---|---|---|---|---|---|
| B-Series | (from non-reducing end) | Y-Series | (from reducing end) | ||
| B₁ | C₆H₁₀O₅ | 185.04 | Y₁ | C₃₆H₆₀O₃₀ | 203.05 |
| B₂ | C₁₂H₂₀O₁₀ | 347.09 | Y₂ | C₃₀H₅₀O₂₅ | 365.10 |
| B₃ | C₁₈H₃₀O₁₅ | 509.15 | Y₃ | C₂₄H₄₀O₂₀ | 527.16 |
| B₄ | C₂₄H₄₀O₂₀ | 671.20 | Y₄ | C₁₈H₃₀O₁₅ | 689.21 |
| B₅ | C₃₀H₅₀O₂₅ | 833.25 | Y₅ | C₁₂H₂₀O₁₀ | 851.26 |
| B₆ | C₃₆H₆₀O₃₀ | 995.30 | Y₆ | C₆H₁₀O₅ | 1013.32 |
Calculations are for singly charged, sodiated ions. B-ions are calculated as [M_fragment+Na]⁺ and Y-ions are calculated as [M_fragment+H₂O+Na]⁺.
The observation of a complete or near-complete series of B- and/or Y-ions confirms the linear sequence of seven hexose units. The mass difference of ~162 Da between consecutive ions in a series corresponds to a single hexose residue loss.[11] Distinguishing between linkage isomers (e.g., α-1,4 vs. α-1,6) often requires careful analysis of the relative intensities of fragment ions or the presence of specific cross-ring fragments (A- and X-type ions), which are more readily produced in high-energy CID or MALDI-TOF/TOF experiments.[8]
References
- 1. scispace.com [scispace.com]
- 2. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Team:Macquarie Australia/WetLab/Protocols/MassSpec - 2014.igem.org [2014.igem.org]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. Structural characterization of oligosaccharides using MALDI-TOF/TOF tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte | Semantic Scholar [semanticscholar.org]
- 11. escholarship.org [escholarship.org]
- 12. This compound | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Maltoheptaose Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to maltoheptaose degradation in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound degradation in solution can be attributed to three primary factors:
-
Acidic Hydrolysis: The glycosidic bonds in this compound are susceptible to hydrolysis under acidic conditions, especially when combined with elevated temperatures. This leads to the breakdown of the oligosaccharide into smaller glucose units.
-
Enzymatic Degradation: Contamination of your solution with amylolytic enzymes, such as α-amylase, can rapidly hydrolyze this compound. These enzymes can be introduced through microbial contamination or from the experimental system itself.
-
Thermal Degradation: High temperatures can accelerate both acid-catalyzed hydrolysis and non-enzymatic browning reactions, leading to the degradation of this compound.
Q2: How can I prevent the degradation of my this compound solution?
A2: To maintain the integrity of your this compound solution, consider the following preventative measures:
-
Buffer and pH Control: Maintain a neutral or slightly acidic pH (around 6-7) for your solution. Avoid strongly acidic conditions.
-
Temperature Management: Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles. During experiments, use the lowest effective temperature.
-
Aseptic Techniques: Use sterile reagents and equipment to prevent microbial contamination, which can introduce degrading enzymes.
-
Enzyme Inhibitors: If enzymatic degradation is suspected, the addition of specific amylase inhibitors may be necessary, depending on the experimental context.
-
Proper Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For longer-term storage, consider preparing stock solutions in solvents like DMSO and storing them at -20°C or -80°C.
Q3: How can I detect if my this compound has degraded?
A3: Degradation of this compound can be detected by analyzing the solution for the presence of smaller oligosaccharides and glucose. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., amino-propyl or specialized carbohydrate columns) can separate and quantify this compound and its degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method to qualitatively assess the presence of smaller sugars in your this compound solution.
Troubleshooting Guides
Issue 1: Unexpectedly low concentration of this compound in my solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic Hydrolysis | 1. Measure the pH of your solution. 2. If acidic, adjust the pH to a neutral range (6-7) using a suitable buffer. 3. Prepare fresh solutions using a buffered solvent. | The concentration of this compound should remain stable over time. |
| Enzymatic Contamination | 1. Check for signs of microbial growth (cloudiness). 2. If contamination is suspected, discard the solution and prepare a new one using sterile techniques. 3. Consider filtering the solution through a 0.22 µm filter. | A fresh, sterile solution should show no signs of degradation. |
| Incorrect Storage | 1. Review your storage conditions (temperature, duration). 2. For long-term storage, use aliquots to avoid freeze-thaw cycles. 3. Prepare fresh aqueous solutions daily. | Proper storage will minimize degradation. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation Products | 1. Compare the retention times of the unknown peaks with standards of smaller maltooligosaccharides (e.g., maltose, maltotriose, glucose). 2. Analyze a freshly prepared this compound solution as a control. | The unknown peaks will be identified as degradation products if their retention times match the standards. |
| Contaminants in Reagents | 1. Analyze a blank sample containing only the solvent and reagents (without this compound). | If the peaks are still present, the contamination is from the reagents. |
Data Presentation
Table 1: Stability of Non-Reducing this compound (N-G7) under Various pH and Temperature Conditions.
The following table summarizes the percentage of a non-reducing this compound derivative (N-G7) remaining after incubation under different pH and temperature conditions for 24 hours. While this data is for a modified this compound, it provides a useful indication of the general stability trends of malto-oligosaccharides.
| Temperature | pH 2 | pH 4 | pH 6 | pH 8 | pH 10 |
| 60°C | ~91% | >95% | >95% | >95% | >95% |
| 80°C | ~65% | >95% | >95% | >95% | >95% |
| 100°C | ~29% | >90% | >90% | >90% | >90% |
Data adapted from a study on a non-reducing this compound derivative and indicates that significant hydrolysis occurs at low pH and high temperatures.
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by HPLC
Objective: To quantitatively assess the degradation of this compound in a solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Carbohydrate analysis column (e.g., amino-propyl column)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
This compound, maltose, maltotriose, and glucose standards
-
Sterile filters (0.22 µm)
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer or solvent.
-
Filter an initial sample (T=0) through a 0.22 µm filter and transfer it to an HPLC vial.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature and pH).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Filter the aliquot through a 0.22 µm filter into an HPLC vial.
-
-
HPLC Analysis:
-
Run a standard curve with known concentrations of this compound, maltose, maltotriose, and glucose.
-
Inject the collected samples onto the HPLC system.
-
Use a suitable gradient of acetonitrile and water to separate the oligosaccharides.
-
-
Data Analysis:
-
Identify and quantify the peaks in the chromatograms by comparing their retention times and peak areas to the standards.
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the concentration of this compound and its degradation products over time.
-
Protocol 2: Alpha-Amylase Activity Assay using this compound
Objective: To determine the activity of α-amylase using this compound as a substrate.
Materials:
-
Alpha-amylase solution
-
This compound solution (substrate)
-
Assay buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9 at 20°C)
-
Coupled enzyme solution (containing α-glucosidase)
-
p-Nitrophenyl maltoheptaoside (pNPG7) as a chromogenic substrate for a simplified assay, or a method to measure reducing sugars.
-
Spectrophotometer
Methodology (using a chromogenic substrate):
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dissolve the chromogenic substrate (e.g., pNPG7) and the coupled enzyme (α-glucosidase) in the assay buffer.
-
-
Assay Procedure:
-
Equilibrate the substrate solution and the enzyme solution to the desired assay temperature (e.g., 37°C).
-
In a cuvette, add the substrate solution.
-
Initiate the reaction by adding a small volume of the α-amylase solution.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol release) over time.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of the product (e.g., p-nitrophenol) to calculate the enzyme activity in Units/mL.
-
Mandatory Visualization
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for monitoring this compound degradation using HPLC.
References
Technical Support Center: Optimizing α-Amylase Assays with Maltoheptaose
Welcome to the technical support center for α-amylase assays utilizing maltoheptaose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on optimizing your experiments, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your α-amylase assay with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling of the α-amylase enzyme. | - Ensure the enzyme is stored at the recommended temperature (typically -20°C or below). - Avoid repeated freeze-thaw cycles. - Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Buffer Conditions: Suboptimal pH or ionic strength of the assay buffer. | - The optimal pH for most α-amylases is between 6.0 and 7.0. Verify the pH of your buffer. - Some α-amylases require specific ions like Ca²⁺ and Cl⁻ for optimal activity and stability.[1][2] Ensure these are present in your buffer at the recommended concentrations (e.g., 1 mM CaCl₂ and 70 mM NaCl).[1] | |
| Substrate Degradation: this compound or its derivative substrate may have degraded. | - Store this compound substrates frozen and protected from moisture.[3] Thaw on ice before use.[3] | |
| High Background Signal / Blank Reading | Contamination of Reagents: Reagents may be contaminated with glucose or other reducing sugars. | - Use high-purity water and reagents. - Prepare fresh buffers and substrate solutions. - Some assay kits include reagents to eliminate endogenous glucose.[4] |
| Substrate Instability: The chromogenic substrate (e.g., p-nitrophenyl maltoheptaoside) may be auto-hydrolyzing. | - Prepare the substrate solution fresh before each assay. - Protect the substrate solution from light. | |
| Presence of Interfering Enzymes: The sample may contain other enzymes that act on the substrate or detection system components. | - Use specific α-amylase inhibitors to confirm that the measured activity is from α-amylase. - Some assay methods use blocked substrates to prevent cleavage by exo-enzymes like α-glucosidase.[3][5] | |
| Non-Linear Reaction Rate | Substrate Depletion: The initial substrate concentration is too low, leading to rapid depletion during the assay. | - Increase the initial concentration of this compound. The Michaelis constant (Km) for maltopentaose has been reported as 0.48 mmol/L.[6] A substrate concentration of 5-10 times the Km is generally recommended. |
| Enzyme Concentration Too High: The reaction proceeds too quickly to be accurately measured. | - Dilute the enzyme sample to ensure the reaction rate is linear over the measurement period. Catalytic concentrations up to 15-fold higher than the upper reference limit can be determined without dilution in some routine assays.[1] | |
| Inhibitors in the Sample: The sample may contain inhibitors of α-amylase. | - Perform a spike and recovery experiment to check for inhibition. - If inhibition is suspected, dilute the sample to reduce the inhibitor concentration. | |
| Poor Reproducibility (High CV%) | Inaccurate Pipetting: Inconsistent volumes of enzyme, substrate, or other reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to reduce pipetting errors between wells or cuvettes. |
| Temperature Fluctuations: Inconsistent incubation temperature. | - Pre-incubate all reagents and samples at the assay temperature (e.g., 37°C) before initiating the reaction.[7] | |
| Timing Inconsistencies: Variations in the incubation time. | - Use a multi-channel pipette or an automated dispenser to start the reactions simultaneously. - Ensure precise timing for stopping the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound in an α-amylase assay?
A1: this compound is a linear oligosaccharide composed of seven α-1,4-linked glucose units. It serves as a specific substrate for α-amylase, which is an endo-amylase that cleaves internal α-1,4-glycosidic bonds.[7] In many commercial assays, a chemically modified form of this compound, such as p-nitrophenyl maltoheptaoside (PNPG7), is used.[3] The end of the this compound molecule is often "blocked" to prevent cleavage by exo-acting enzymes.[3][5] When α-amylase cleaves the internal bonds of the blocked PNPG7, it generates smaller fragments. A second enzyme, α-glucosidase, which is provided in excess in the reagent mix, then rapidly hydrolyzes these fragments, releasing p-nitrophenol.[3] The rate of p-nitrophenol release, measured by the increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.[1]
Q2: What are the optimal conditions for an α-amylase assay with this compound?
A2: Optimal conditions can vary depending on the source of the α-amylase. However, a general starting point is:
-
pH: 6.9 - 7.15[1]
-
Substrate: Blocked p-nitrophenyl maltoheptaoside (e.g., EPS-G7 or BPNPG7)[1][3]
-
Co-factors: Calcium chloride (e.g., 1 mmol/L) and sodium chloride (e.g., 70 mmol/L) are often required for optimal activity and stability.[1]
Q3: How can I prepare my samples for the assay?
A3: Sample preparation depends on the sample type:
-
Serum and Plasma: Use fresh, non-hemolyzed samples.[7]
-
Urine and Saliva: Centrifuge to remove any particulate matter and dilute as needed with the assay buffer.[7]
-
Drug Discovery Samples: Dissolve compounds in a suitable solvent like DMSO and then dilute them to the final desired concentration in the assay buffer. Ensure the final solvent concentration does not affect enzyme activity.[7]
Q4: What is the purpose of the "lag phase" mentioned in some protocols?
A4: The lag phase, typically lasting 2-6 minutes, is an initial period where the reaction rate is not yet linear.[1][6] This can be due to several factors, including the time it takes for the coupled enzyme reactions to reach a steady state and for the temperature of the reaction mixture to equilibrate. It is important to start measuring the absorbance after this lag phase to ensure you are recording the true linear rate of the reaction.[1]
Q5: Can I use a different substrate like starch instead of this compound?
A5: Yes, starch is a traditional substrate for α-amylase assays. However, this compound and its derivatives offer several advantages, including higher specificity and a more defined chemical structure, which leads to more consistent and reproducible results.[3] Assays using soluble starch often measure the appearance of reducing sugars, which can be less specific.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay using Blocked p-Nitrophenyl Maltoheptaoside
This protocol is based on the Ceralpha® method.[3]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES or Sodium Malate buffer, pH 7.15, containing 70 mM Sodium Chloride and 1 mM Calcium Chloride.[1]
-
Substrate Solution: Prepare a solution of ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) at a concentration of 3.5 mmol/L in the assay buffer. This solution should also contain α-glucosidase at a concentration of approximately 7.1 kU/L.[1]
-
Stopping Reagent (for endpoint assays): 1% (w/v) Tris buffer, pH ~8.5.[3]
2. Assay Procedure:
-
Set a spectrophotometer to 405 nm and 37°C.[1]
-
Pipette 200 µL of the Substrate Solution into microplate wells or cuvettes.
-
Pre-incubate the Substrate Solution at 37°C for 5 minutes.[7]
-
Add 20 µL of the appropriately diluted α-amylase sample to initiate the reaction.
-
After a 2-minute lag phase, continuously monitor the increase in absorbance at 405 nm for 3-5 minutes.[1]
-
Calculate the rate of change in absorbance per minute (ΔA/min).
3. Calculation of Activity:
-
α-Amylase activity (U/L) = (ΔA/min * Total Assay Volume * 10^6) / (Molar Extinction Coefficient of p-nitrophenol * Sample Volume * Light Path Length)
-
The molar extinction coefficient of p-nitrophenol at 405 nm is dependent on the buffer and pH.
-
Protocol 2: Coupled Enzymatic Assay with Maltopentaose
This protocol is based on a coupled-enzyme system that ultimately measures NADPH production.[7]
1. Reagent Preparation:
-
Reagent 1 (R1): 100 mM HEPES buffer, pH 7.0, containing maltopentaose, ATP, NADP⁺, MgCl₂, and α-glucosidase.[7]
-
Reagent 2 (R2): 100 mM HEPES buffer, pH 7.0, containing hexokinase (≥ 40 U/mL) and Glucose-6-Phosphate Dehydrogenase (G6PDH) (≥ 40 U/mL).[7]
2. Assay Procedure:
-
Set a spectrophotometer to 340 nm and 37°C.[7]
-
In a microplate well or cuvette, mix 200 µL of R1 with 50 µL of R2.[7]
-
Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to consume any endogenous glucose.[7]
-
Initiate the reaction by adding 10 µL of the sample.[7]
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.[7]
-
Determine the rate of change in absorbance per minute (ΔA/min).[7]
3. Calculation of Activity:
-
α-Amylase activity (U/L) = (ΔA/min * Total Assay Volume * 10^6) / (Molar Extinction Coefficient of NADPH * Sample Volume * Light Path Length)
-
The molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.[7]
-
Visualizations
Caption: General experimental workflow for α-amylase assay.
Caption: Coupled enzymatic reaction for α-amylase assay.
References
- 1. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. An enzymatic method for the alpha-amylase assay which comprises a new procedure for eliminating glucose and maltose in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. [PDF] α-Amylase Determination Using Maltopentaose as Substrate | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Maltoheptaose Solubility and Handling: A Technical Guide
Welcome to the Technical Support Center for maltoheptaose-related experimental work. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with this compound solubility and handling.
Troubleshooting Guide
This compound can present solubility challenges that may impact experimental outcomes. This section provides a systematic approach to identifying and resolving these issues.
Problem: this compound fails to dissolve completely or forms a cloudy solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Solvent Volume | This compound has a finite solubility which can vary based on the solvent and temperature. Ensure you are using a sufficient volume of solvent for the amount of this compound being dissolved. |
| Low Temperature | Solubility of many compounds, including this compound, is temperature-dependent. Gently warming the solution can significantly improve solubility. For aqueous solutions, consider heating to 37°C or, for more robust dissolving, up to 90-95°C, followed by cooling to the desired experimental temperature. |
| Inappropriate Solvent | While soluble in water, this compound exhibits different solubilities in various buffers and organic solvents. For non-aqueous applications, consider using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). |
| pH of the Buffer | The pH of the buffer can influence the solubility of this compound. Experiment with slight adjustments to the buffer's pH to find the optimal condition for your specific experiment. |
| Slow Dissolution Rate | This compound may dissolve slowly. After adding the powder to the solvent, ensure adequate mixing using a vortex or sonication to facilitate dissolution. |
Problem: Precipitate forms in the this compound solution upon storage.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Solution Supersaturation | The solution may have been prepared at a higher temperature and precipitation occurred upon cooling. If possible for your experiment, store the solution at the temperature it was prepared at. Otherwise, prepare fresh solutions before each experiment. |
| Instability of Aqueous Solutions | Aqueous solutions of this compound are not recommended for storage for more than one day as they can be prone to microbial growth and degradation, which may affect solubility.[1] It is best practice to prepare fresh solutions for each experiment. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to precipitation. If a stock solution must be stored, aliquot it into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
A1: The solubility of this compound can vary between suppliers and based on the purity of the compound. Below is a summary of reported solubility data:
| Solvent | Reported Solubility |
| Water | ≥ 250 mg/mL to 50 mg/mL (can be clear to cloudy)[2][3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 2 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Approximately 20 mg/mL[1] |
| Dimethylformamide (DMF) | Approximately 20 mg/mL[1] |
Q2: What is the best way to prepare an aqueous stock solution of this compound?
A2: For preparing an aqueous stock solution, it is recommended to directly dissolve the crystalline solid in your desired aqueous buffer.[1] To aid dissolution, you can gently heat the solution (e.g., to 37°C) and use a vortex or sonicator.[4] For difficult-to-dissolve batches, heating to 90-95°C for a short period can be effective, followed by cooling to the working temperature.[5] It is advisable to prepare aqueous solutions fresh and not to store them for more than a day.[1] For sterile applications, the final solution should be filtered through a 0.22 µm filter.
Q3: Can I store this compound solutions?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability and risk of microbial contamination.[1] If you need to store a stock solution, consider preparing it in an organic solvent like DMSO, aliquoting it into single-use vials, and storing it at -20°C or -80°C for longer-term stability.
Experimental Protocols
Protocol for Preparation of an Aqueous this compound Solution
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of the desired aqueous buffer (e.g., PBS, pH 7.2) to a sterile container.
-
Slowly add the this compound powder to the buffer while stirring to prevent clumping.
-
If the this compound does not dissolve readily, gently warm the solution to 37°C in a water bath.
-
For enhanced dissolution, use a vortex mixer or a sonicator bath for short intervals.
-
Once fully dissolved, allow the solution to cool to room temperature before use in your experiment.
-
If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use the freshly prepared solution on the same day.
Visualizations
This compound Uptake in Bacteria (E. coli)
The following diagram illustrates the established mechanism of this compound transport into bacterial cells, such as E. coli. This process is mediated by the maltose-binding protein (MalE) and the MalFGK2 ABC transporter complex.
Caption: this compound transport in E. coli.
Hypothetical Mammalian Cellular Uptake and Signaling of this compound
Currently, specific pathways for this compound uptake and signaling in mammalian cells are not well-defined. The following diagram presents a hypothetical model based on general mechanisms for oligosaccharide internalization and cellular responses. This model proposes that this compound could be internalized via endocytosis and may trigger downstream signaling cascades.
Caption: A proposed model for this compound action in mammalian cells.
References
- 1. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated transport mechanism of the maltose ABC importer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Oligosaccharide | Megazyme [megazyme.com]
Technical Support Center: Optimizing Maltoheptaose Peak Resolution in HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the peak resolution of maltoheptaose in your High-Performance Liquid Chromatography (HPLC) analyses.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering step-by-step solutions to improve peak shape and separation.
Problem: Poor Peak Resolution or Peak Tailing
Symptoms:
-
Peaks are broad and not sharp.
-
The tail of the peak is elongated.
-
Difficulty in accurately integrating the peak area.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | For Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for oligosaccharide analysis, the mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. To improve resolution, you can try: • Increasing the organic solvent percentage: This will generally increase retention time and may improve the separation between closely eluting peaks. • Optimizing the buffer concentration and pH: For HILIC separations of sugars, volatile buffers like ammonium formate or ammonium acetate are often used. A buffer concentration of 10-20 mM is a good starting point. Adjusting the pH can alter the ionization state of the analyte and the stationary phase, which can impact selectivity and peak shape.[1] |
| Anomer Separation | Sugars like this compound can exist as different anomers (α and β forms) in solution, which can sometimes separate into two peaks or cause peak broadening. To address this: • Increase column temperature: Elevating the temperature (e.g., to 40-60°C) can accelerate the interconversion between anomers, causing them to elute as a single, sharper peak.[2] • Add a basic modifier to the mobile phase: A small amount of a base, such as triethylamine or ammonium hydroxide, can also speed up anomer mutarotation. |
| Incompatible Sample Solvent | Injecting the sample in a solvent that is much stronger (more polar in HILIC) than the mobile phase can cause peak distortion. • Dissolve the sample in the initial mobile phase: Whenever possible, prepare your this compound standard and samples in the same solvent mixture as the starting conditions of your HPLC gradient. A common practice is to use a 50:50 mixture of acetonitrile and water. |
| Column Overload | Injecting too concentrated a sample can lead to broad, asymmetrical peaks. • Reduce the injection volume or dilute the sample: Try injecting a smaller volume or diluting your sample to see if the peak shape improves. |
| Column Contamination or Degradation | Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shape. • Flush the column: Follow the manufacturer's instructions for column washing. A common procedure for HILIC columns is to flush with a high percentage of water, followed by the mobile phase organic solvent. • Use a guard column: A guard column can help protect the analytical column from contaminants. |
Problem: Inconsistent Retention Times
Symptoms:
-
The retention time of the this compound peak shifts between injections or between different analytical runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | HILIC columns often require longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase. • Increase equilibration time: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs. |
| Fluctuations in Column Temperature | Changes in the ambient temperature can affect retention times.[2] • Use a column oven: A thermostatically controlled column compartment will ensure a stable and consistent temperature throughout the analysis. |
| Mobile Phase Instability | The composition of the mobile phase can change over time due to the evaporation of volatile components, especially the organic solvent. • Prepare fresh mobile phase daily: This is particularly important when using volatile buffers like ammonium bicarbonate. • Keep mobile phase reservoirs capped. |
| Pump Malfunction | Issues with the HPLC pump can lead to an inconsistent flow rate. • Check for leaks and perform pump maintenance: Regularly inspect the pump for leaks and follow the manufacturer's guidelines for routine maintenance. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis?
A1: For separating polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique. Columns with amide, amino, or diol stationary phases are commonly used for oligosaccharide separations. These columns provide good retention and selectivity for these types of analytes.
Q2: How can I improve the detection of this compound?
A2: this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging. To enhance sensitivity, you can use:
-
Evaporative Light Scattering Detector (ELSD): This is a common detector for sugar analysis as it does not require the analyte to have a chromophore.
-
Refractive Index (RI) Detector: Another option for detecting non-UV absorbing compounds, but it is sensitive to temperature and mobile phase composition changes and is not compatible with gradient elution.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity.
-
Derivatization: Labeling this compound with a fluorescent tag (e.g., 2-aminobenzamide) through reductive amination can significantly improve detection sensitivity with a fluorescence detector.[2]
Q3: What are typical mobile phase compositions for HILIC analysis of this compound?
A3: A typical mobile phase for HILIC analysis of malto-oligosaccharides is a gradient of acetonitrile and an aqueous buffer. For example, a gradient might start with a high concentration of acetonitrile (e.g., 75-85%) and gradually increase the aqueous buffer concentration. The aqueous component is often a volatile buffer like ammonium formate or ammonium acetate at a concentration of 10-50 mM and a slightly acidic to neutral pH.[3]
Q4: My this compound peak is split. What could be the cause?
A4: Peak splitting for sugars in HILIC can often be attributed to the separation of anomers. As mentioned in the troubleshooting guide, increasing the column temperature or adding a basic modifier to the mobile phase can help to coalesce the anomer peaks into a single, sharper peak. Another potential cause is a partially blocked column frit, which can be addressed by back-flushing the column.
Quantitative Data Summary
The following table summarizes reported resolution values for malto-oligosaccharides under different HILIC conditions. While specific data for this compound is limited, these values provide a useful reference for method development.
| Chromatographic Mode | Stationary Phase | Mobile Phase | Analyte | Resolution (Rs) | Reference |
| HILIC | Amide | Acetonitrile/Ammonium Formate Buffer | Malto-oligosaccharides (DP4-DP7) | 3.4 - 6.2 | [4] |
DP = Degree of Polymerization
Experimental Protocols
Protocol 1: General HILIC Method for Malto-oligosaccharide Analysis
This protocol provides a starting point for developing a robust HILIC method for this compound analysis.
1. Sample Preparation: a. Dissolve the this compound standard or sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. b. If the sample matrix is complex, consider a solid-phase extraction (SPE) cleanup step.
2. HPLC Conditions:
- Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 20 mM Ammonium Formate in Water, pH 4.5
- Gradient:
- 0-2 min: 80% A
- 2-15 min: 80% to 60% A
- 15-16 min: 60% to 80% A
- 16-25 min: 80% A (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
3. System Suitability:
- Before running samples, perform at least five replicate injections of a this compound standard.
- The relative standard deviation (RSD) of the retention time should be less than 1%, and the RSD of the peak area should be less than 2%.
- The tailing factor for the this compound peak should ideally be between 0.9 and 1.5.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting this compound peak resolution.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Simplified mechanism of HILIC separation for this compound.
References
Technical Support Center: Maltoheptaose Purity Verification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with maltoheptaose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a linear oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds.[1][2] Purity is critical for experimental reproducibility and accuracy, especially in applications like enzyme assays, drug delivery systems, and as an analytical standard. Impurities, such as other malto-oligosaccharides or monosaccharides, can lead to erroneous results and misinterpretation of data.
Q2: What are the common methods for verifying the purity of this compound?
Several analytical techniques are employed to assess the purity of this compound. The most common methods include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive and high-resolution method for separating and quantifying carbohydrates.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Often used with various columns and detectors like Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, enabling the identification and quantification of impurities.[6][7][8]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Used to determine the molecular weight and identify impurities based on their mass-to-charge ratio.[9][10][11]
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method for a quick purity check.
Q3: What are the typical impurities found in this compound samples?
Common impurities can include:
-
Other malto-oligosaccharides (e.g., maltohexaose, maltooctaose)
-
Glucose and other monosaccharides
-
Isomeric forms with different linkage types
-
Degradation products from improper handling or storage
Q4: What is a typical purity specification for this compound?
Purity specifications can vary by supplier and intended application. It is common to find this compound with purity levels of ≥80% to ≥99%.[2][12][13] For use as an analytical standard, higher purity is generally required.
Comparison of this compound Purity Verification Methods
| Method | Principle | Sensitivity | Throughput | Quantitative/Qualitative | Key Advantages |
| HPAE-PAD | Anion-exchange chromatography with electrochemical detection | High (picomole) | Medium | Quantitative | High resolution and sensitivity without derivatization.[3][4] |
| HPLC-RI/ELSD | Size-exclusion or normal-phase chromatography with universal detection | Low to Medium | High | Quantitative | Robust and widely available. |
| NMR | Nuclear magnetic resonance spectroscopy | Low | Low | Quantitative | Provides detailed structural information for impurity identification.[7][8] |
| MALDI-TOF MS | Soft ionization mass spectrometry | High | High | Semi-quantitative | Fast analysis, high mass accuracy.[9][14] |
| TLC | Planar chromatography | Low | High | Qualitative | Simple, rapid, and low cost for preliminary checks. |
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPAE-PAD or HPLC chromatogram.
-
Possible Cause 1: Contaminated Mobile Phase. Impurities in the mobile phase can appear as ghost peaks, especially in gradient elution.
-
Possible Cause 2: Sample Degradation. this compound can degrade if not stored properly.
-
Solution: Store this compound as a lyophilized powder at the recommended temperature (e.g., -20°C).[16] Prepare fresh solutions for analysis.
-
-
Possible Cause 3: Column Contamination. Residual compounds from previous analyses can elute and appear as peaks.
-
Solution: Implement a rigorous column washing protocol between runs. If contamination is severe, flush the column according to the manufacturer's instructions.
-
Issue 2: Poor peak shape (tailing or fronting) in my chromatogram.
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to peak asymmetry.[15]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause 2: Inappropriate Mobile Phase. The pH or composition of the mobile phase can affect peak shape.[17]
-
Solution: Optimize the mobile phase composition. For HPAE-PAD, ensure the hydroxide concentration is appropriate for the desired separation.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to poor peak shapes.[18]
-
Solution: Replace the column if performance does not improve after cleaning.
-
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuations in Flow Rate. Leaks or pump malfunctions can cause variations in the flow rate.[17]
-
Solution: Check the system for leaks and ensure the pump is functioning correctly.
-
-
Possible Cause 2: Changes in Mobile Phase Composition. Inconsistent preparation of the mobile phase can lead to shifts in retention time.[17]
-
Solution: Prepare the mobile phase carefully and consistently. Use a bottle cap to prevent evaporation and changes in composition.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.[17][19]
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 4: NMR spectrum shows unexpected signals.
-
Possible Cause 1: Presence of Impurities. Small signals in the NMR spectrum may correspond to other oligosaccharides or contaminants.
-
Solution: Compare the spectrum to a reference spectrum of high-purity this compound. Use 2D NMR techniques (like COSY and HSQC) to help identify the structure of the impurities.[20]
-
-
Possible Cause 2: Anomeric Protons. The anomeric protons of the glucose units will appear as distinct signals.
-
Solution: This is an expected feature of the this compound spectrum. The chemical shifts of these protons are sensitive to the glycosidic linkages and can be used for structural confirmation.
-
Experimental Protocols
Protocol 1: Purity Analysis by HPAE-PAD
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of 10-100 µg/mL.
-
-
Chromatographic Conditions:
-
Eluent A: 100 mM Sodium Hydroxide
-
Eluent B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate
-
Flow Rate: 1.0 mL/min
-
Gradient: A linear gradient from 0% to 40% B over 30 minutes.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Protocol 2: Molecular Weight Verification by MALDI-TOF MS
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
-
Sample Preparation:
-
Dissolve the this compound sample in deionized water to a concentration of approximately 1 mg/mL.
-
-
Target Plate Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in positive ion reflectron mode.
-
The expected [M+Na]+ ion for this compound (C42H72O36, MW = 1153.00) is at m/z 1176.0.[2]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and any other peaks that may indicate impurities.
-
Visualized Workflows
Caption: Workflow for this compound purity verification.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. scbt.com [scbt.com]
- 3. aafco.org [aafco.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. Biomolecular Profiling by MALDI-TOF Mass Spectrometry in Food and Beverage Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis of oligosaccharides and oligosaccharide alditols obtained by hydrolysis of agaroses and carrageenans, two important types of red seaweed polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound Oligosaccharide | Megazyme [megazyme.com]
- 14. mdpi.com [mdpi.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. moleculardepot.com [moleculardepot.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Maltoheptaose Hydrolysis During Storage
For researchers, scientists, and drug development professionals utilizing maltoheptaose, ensuring its stability during storage is critical for experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound hydrolysis.
Troubleshooting Guide
Issue: Degradation of this compound in Aqueous Solution
This compound, a linear oligosaccharide consisting of seven α-1,4 linked glucose units, is susceptible to hydrolysis, breaking down into smaller oligosaccharides and glucose. This degradation is accelerated in aqueous solutions, particularly under suboptimal storage conditions.
Root Causes and Solutions:
-
pH: The pH of the solution is a critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds.
-
Acid-Catalyzed Hydrolysis: At low pH, the glycosidic oxygen is protonated, making the anomeric carbon more susceptible to nucleophilic attack by water.
-
Alkaline Degradation: At high pH, degradation can occur through various reactions, including peeling reactions and alkaline scission of glycosidic bonds.
-
Solution: Maintain the pH of the this compound solution within a neutral to slightly acidic range (pH 6.0-7.0) for optimal stability. Use of a suitable buffer system is highly recommended.
-
-
Temperature: Elevated temperatures significantly increase the rate of hydrolysis.
-
Solution: Store aqueous solutions of this compound at refrigerated temperatures (2-8°C) for short-term use (not recommended for more than one day).[1] For long-term storage, it is imperative to store this compound as a solid at -20°C.
-
-
Presence of Contaminants: Microbial or enzymatic contamination can rapidly degrade this compound.
-
Solution: Use sterile, high-purity water and reagents for preparing solutions. Filter-sterilize the this compound solution using a 0.22 µm filter if necessary. Work in a clean environment to minimize microbial contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it can be stable for several years.
Q2: I need to prepare an aqueous stock solution of this compound. How should I store it and for how long?
A2: It is strongly advised to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C and use it within 24 hours.[1] The stability of aqueous solutions is limited, and degradation can occur even at refrigerated temperatures.
Q3: What type of buffer should I use to prepare my this compound solution?
A3: A phosphate buffer or a citrate buffer at a concentration of 10-50 mM can help maintain a stable pH in the optimal range of 6.0-7.0. The choice of buffer may depend on the specific requirements of your experiment.
Q4: Can I add any excipients to my this compound solution to improve its stability?
A4: Yes, the addition of polyols such as sorbitol or mannitol may enhance the stability of oligosaccharides in solution by reducing water activity and potentially through direct interaction with the molecule. However, the quantitative stabilizing effect on this compound needs to be validated for your specific application.
Q5: How can I detect and quantify the hydrolysis of this compound in my samples?
A5: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and effective method for separating and quantifying this compound and its hydrolysis products (maltodextrins of shorter chain lengths and glucose). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers higher sensitivity for carbohydrate analysis.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
Objective: To prepare a buffered aqueous solution of this compound for experimental use.
Materials:
-
This compound (crystalline solid)
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
High-purity water (Milli-Q or equivalent), sterilized
-
Sterile containers
-
0.22 µm syringe filter (optional)
Procedure:
-
Prepare a 50 mM Sodium Phosphate Buffer (pH 6.5):
-
Prepare stock solutions of 50 mM Sodium Phosphate Monobasic and 50 mM Sodium Phosphate Dibasic in high-purity water.
-
Titrate the monobasic solution with the dibasic solution until a pH of 6.5 is reached, monitoring with a calibrated pH meter.
-
-
Dissolve this compound:
-
Accurately weigh the required amount of this compound.
-
In a sterile container, dissolve the this compound in the prepared 50 mM sodium phosphate buffer (pH 6.5) to the desired final concentration.
-
-
Sterilization (Optional):
-
If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
-
Storage:
-
Use the solution immediately. If temporary storage is necessary, store at 2-8°C for no longer than 24 hours.
-
Protocol 2: Accelerated Stability Study of this compound in Aqueous Solution
Objective: To assess the stability of an aqueous this compound solution under accelerated conditions to predict its shelf-life.
Materials:
-
Buffered this compound solution (prepared as in Protocol 1)
-
Temperature-controlled stability chambers or incubators set at 25°C, 40°C, and 50°C.
-
HPLC vials
-
HPLC system with a Refractive Index Detector (RID)
-
This compound, maltohexaose, maltopentaose, maltotetraose, maltotriose, maltose, and glucose standards.
Procedure:
-
Sample Preparation:
-
Prepare a batch of buffered this compound solution (e.g., 10 mg/mL in 50 mM phosphate buffer, pH 6.5).
-
Aliquot the solution into multiple HPLC vials.
-
-
Time Zero (T0) Analysis:
-
Immediately analyze a set of vials to determine the initial concentration of this compound and the absence of degradation products.
-
-
Storage:
-
Place the remaining vials in the stability chambers at 25°C, 40°C, and 50°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours for higher temperatures; and weekly for 25°C), remove a set of vials from each temperature condition.
-
Immediately analyze the samples by HPLC-RID to quantify the remaining this compound and the formation of hydrolysis products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation rate constant (k) at each temperature by fitting the data to a suitable kinetic model (e.g., first-order kinetics).
-
Construct an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) versus the reciprocal of the absolute temperature (1/T).
-
Extrapolate the Arrhenius plot to determine the rate constant at the desired storage temperature (e.g., 4°C or 25°C) and predict the shelf-life.
-
Protocol 3: HPLC-RID Analysis of this compound and its Hydrolysis Products
Objective: To quantify the concentration of this compound and its potential hydrolysis products in a sample.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a refractive index detector (RID).
-
Column: Aminex HPX-87H or a similar carbohydrate analysis column.
-
Mobile Phase: 5 mM Sulfuric Acid in high-purity water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
RID Temperature: 40°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of this compound, maltohexaose, maltopentaose, maltotetraose, maltotriose, maltose, and glucose in the mobile phase.
-
Prepare a series of mixed standard solutions at different concentrations to generate a calibration curve for each analyte.
-
-
Sample Preparation:
-
Dilute the samples to be analyzed with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for each analyte.
-
-
Quantification:
-
Construct calibration curves for each standard by plotting peak area versus concentration.
-
Determine the concentration of this compound and its hydrolysis products in the samples by interpolating their peak areas on the respective calibration curves.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Aqueous Solution | 2-8°C | ≤ 24 hours[1] |
| Aqueous Solution | Room Temperature (~25°C) | Not Recommended |
Table 2: Example Data from an Accelerated Stability Study of this compound (10 mg/mL in pH 6.5 Phosphate Buffer)
| Time (hours) | % this compound Remaining (40°C) | % this compound Remaining (50°C) | % this compound Remaining (60°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 6 | 98.2 | 95.5 | 89.1 |
| 12 | 96.5 | 91.2 | 79.4 |
| 24 | 93.1 | 83.2 | 63.0 |
| 48 | 86.7 | 69.2 | 39.7 |
Note: The data in this table is illustrative and will vary based on specific experimental conditions.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
Technical Support Center: Maltoheptaose-Based Assays
Welcome to the technical support center for maltoheptaose-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over starch as a substrate for α-amylase assays?
A1: this compound is a chemically defined, soluble oligosaccharide. This provides greater precision and reproducibility in kinetic studies compared to starch, which is a heterogeneous mixture of amylose and amylopectin with variable molecular weights.[1][2] Using a defined substrate like this compound is crucial for accurate determination of enzyme kinetics and for assessing direct enzyme inhibition.[1][2]
Q2: My blank wells (no enzyme) show a high background signal. What are the likely causes?
A2: High background signal in blank wells can be attributed to several factors:
-
Substrate Contamination: The this compound substrate may contain contaminating reducing sugars from its manufacturing process.
-
Reagent Contamination: One or more of your reagents (e.g., buffer, coupled enzymes) may be contaminated with a reducing substance.
-
Sample Interference: If you are testing colored or turbid samples, they can interfere with absorbance readings. It is essential to run a sample blank (sample + all reagents except the primary enzyme) to correct for this.
Q3: The signal in my experimental wells is weak or absent. What should I check?
A3: A weak or non-existent signal typically points to an issue with the enzyme's activity or the detection system. Consider the following:
-
Enzyme Inactivity: The α-amylase may have lost activity due to improper storage, multiple freeze-thaw cycles, or degradation. Always use a fresh aliquot and store the enzyme according to the manufacturer's instructions.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or the absence of necessary co-factors (like Ca²⁺ for some amylases) can significantly reduce enzyme activity. Ensure your assay buffer is correctly prepared and at the optimal pH.
-
Presence of Inhibitors: Components in your test sample may be inhibiting the primary enzyme (α-amylase) or one of the coupling enzymes (e.g., α-glucosidase).
Q4: My results are not reproducible between experiments. What could be the cause?
A4: Lack of reproducibility is often due to minor variations in protocol execution. Key areas to check include:
-
Inconsistent Reagent Preparation: Ensure all buffers and reagent solutions are prepared fresh and consistently for each experiment.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent volumes are dispensed, especially for enzymes and test compounds.
-
Temperature Fluctuations: Ensure that pre-incubation and reaction temperatures are precisely controlled.
-
Timing: The timing of reagent addition and incubation steps should be kept consistent across all experiments.
Troubleshooting Guides
This section provides detailed guides for identifying and mitigating common sources of interference in this compound-based assays.
Issue 1: Suspected Interference from Test Compounds
Test compounds can interfere with assay results in several ways, leading to false positives or negatives. Common mechanisms include compound aggregation, redox cycling, and direct interference with the optical signal.
A systematic approach is required to identify the mechanism of interference. The following workflow can be used to diagnose the issue.
References
Technical Support Center: Fluorescent Labeling of Maltoheptaose
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the fluorescent labeling of maltoheptaose.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for fluorescently labeling this compound?
A1: The most common method for fluorescently labeling this compound and other oligosaccharides is reductive amination. This process involves a two-step reaction where a fluorescent amine-reactive dye is covalently attached to the reducing end of the sugar.
Q2: Which fluorescent dyes are suitable for labeling this compound?
A2: A variety of amine-reactive fluorescent dyes can be used. The choice of dye depends on the specific experimental requirements, such as the desired excitation and emission wavelengths. Common choices include 2-aminobenzamide (2-AB), 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), and 2-aminoacridone (AMAC).
Q3: How can I purify the labeled this compound after the reaction?
A3: Purification is crucial to remove unreacted dye and other byproducts. Common purification methods include size-exclusion chromatography (SEC), hydrophilic interaction liquid chromatography (HILIC), and gel electrophoresis (e.g., FACE - Fluorophore Assisted Carbohydrate Electrophoresis).
Q4: What is the expected labeling efficiency for this reaction?
A4: Labeling efficiency can vary depending on the protocol and reagents used. Generally, you can expect efficiencies ranging from 60% to over 80% under optimal conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The pH of the reaction mixture is critical for both the Schiff base formation and the reduction step. | 1. Optimize pH: Ensure the pH is within the optimal range for your specific dye and reducing agent (typically between 6.0 and 7.5). |
| 2. Reagent Degradation: The fluorescent dye or the reducing agent may have degraded due to improper storage or age. | 2. Use Fresh Reagents: Prepare fresh solutions of the dye and reducing agent immediately before use. Store stock solutions as recommended by the manufacturer. | |
| 3. Incorrect Molar Ratios: The ratio of oligosaccharide to dye to reducing agent is not optimal. | 3. Adjust Molar Ratios: Start with a 1:2:2 molar ratio of this compound:dye:reducing agent and optimize from there. | |
| Multiple Peaks in Chromatogram | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted this compound. | 1. Increase Reaction Time/Temperature: Extend the incubation time or slightly increase the temperature to drive the reaction to completion. |
| 2. Side Reactions: The dye may be reacting with itself or other components in the mixture. | 2. Optimize Reaction Conditions: Re-evaluate the pH and temperature to minimize side reactions. | |
| 3. Anomerization: The labeled product can exist as α and β anomers, which may separate during chromatography. | 3. This is often unavoidable: For many applications, the presence of both anomers does not interfere with the results. | |
| Difficulty in Purifying Labeled Product | 1. Inappropriate Purification Method: The chosen purification technique may not be suitable for separating the labeled product from free dye. | 1. Select an Appropriate Method: For small oligosaccharides like this compound, HILIC or gel-based methods are often more effective than size-exclusion chromatography. |
| 2. Column Overloading: Too much sample has been loaded onto the chromatography column. | 2. Reduce Sample Load: Decrease the amount of sample loaded onto the column to improve resolution. |
Experimental Protocol: Reductive Amination of this compound with 2-Aminobenzamide (2-AB)
This protocol provides a general guideline for the fluorescent labeling of this compound using 2-AB.
Materials:
-
This compound
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Purification column (e.g., HILIC SPE cartridge)
-
Acetonitrile
-
Ultrapure water
Procedure:
-
Prepare Labeling Solution:
-
Dissolve 2-AB and sodium cyanoborohydride in a 30:70 (v/v) mixture of glacial acetic acid and DMSO.
-
A typical concentration is 0.35 M 2-AB and 1 M NaBH₃CN.
-
-
Labeling Reaction:
-
Dry down the this compound sample (e.g., 10-50 nmol) in a microcentrifuge tube.
-
Add 5-10 µL of the labeling solution to the dried this compound.
-
Vortex to dissolve the sample completely.
-
Incubate the reaction mixture at 65°C for 2-3 hours.
-
-
Purification of Labeled this compound:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Add 50-100 µL of acetonitrile to the sample.
-
Condition a HILIC SPE cartridge according to the manufacturer's instructions (typically with water followed by acetonitrile).
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with acetonitrile to remove excess free dye.
-
Elute the labeled this compound with water or a low concentration of an aqueous buffer (e.g., 50 mM ammonium formate).
-
-
Analysis:
-
Analyze the purified, labeled this compound using a fluorescence detector coupled with HPLC or a plate reader. The excitation wavelength for 2-AB is typically around 330 nm, and the emission is around 420 nm.
-
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Reductive Amination
| Parameter | Optimal Range | Notes |
| pH | 6.0 - 7.5 | pH affects both Schiff base formation and the efficiency of the reducing agent. |
| Temperature | 37°C - 65°C | Higher temperatures can increase the reaction rate but may also lead to degradation. |
| Reaction Time | 2 - 16 hours | Longer incubation times can increase yield but may also increase side products. |
| Molar Ratio (Sugar:Dye:Reducing Agent) | 1:2:2 to 1:5:5 | Excess dye and reducing agent are used to drive the reaction to completion. |
Table 2: Comparison of Common Fluorescent Dyes for Oligosaccharide Labeling
| Dye | Excitation (nm) | Emission (nm) | Relative Quantum Yield |
| 2-Aminobenzamide (2-AB) | ~330 | ~420 | Moderate |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | ~360 | ~520 | High |
| 2-Aminoacridone (AMAC) | ~425 | ~520 | High |
Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound.
Caption: Use of labeled this compound to study carbohydrate transport.
Maltoheptaose Purification Technical Support Center
Welcome to the technical support center for the purification of maltoheptaose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound mixtures?
A1: The most prevalent impurities in commercially available or enzymatically produced this compound are other maltooligosaccharides with varying degrees of polymerization (DP). These include shorter-chain oligosaccharides like glucose (DP1), maltose (DP2), maltotriose (DP3), maltotetraose (DP4), maltopentaose (DP5), and maltohexaose (DP6), as well as longer-chain oligosaccharides (DP8 and higher). The specific profile of these impurities depends on the initial production method, such as enzymatic hydrolysis of starch.[1]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound to a high degree of purity include:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique that separates oligosaccharides based on their differential partitioning between a stationary and mobile phase.[2]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, this method separates molecules based on their size in solution.[3][4]
-
Enzymatic Degradation: This involves the use of specific enzymes to selectively remove smaller saccharide impurities.
-
Crystallization: This technique can be used as a final polishing step to obtain high-purity crystalline this compound.
Q3: How can I assess the purity of my purified this compound?
A3: The purity of this compound can be determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD). Comparison of the chromatogram of your purified sample with a certified this compound standard will allow for the identification and quantification of any remaining impurities.
Purification Method Performance Comparison
The following table summarizes typical performance data for the different purification methods. Note that actual results will vary depending on the starting material purity and specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Preparative HPLC | >98%[2] | Moderate to High | Can approach 1 g/hour [2] | High resolution, excellent for separating closely related oligosaccharides. | Requires specialized equipment, can be costly, solvent consumption. |
| Size-Exclusion Chromatography (SEC) | Moderate to High | >90%[5] | Dependent on column size and flow rate. | Mild conditions, good for removing significantly smaller or larger impurities. | Lower resolution for similarly sized molecules, sample volume limitations.[3][5] |
| Enzymatic Degradation | Effective for removing specific small saccharides | High | Batch process, time-consuming | Highly specific for target impurities (e.g., glucose, maltose). | Limited to specific impurities, requires subsequent enzyme removal. |
| Crystallization | Very High | Variable, can be >90%[6] | Batch process, can be slow | Can yield very high purity product, cost-effective at scale. | Yield can be low if conditions are not optimized, may require seeding.[7] |
Troubleshooting Guides
Preparative High-Performance Liquid Chromatography (HPLC)
Q: My chromatogram shows poor resolution between this compound and other oligosaccharides. What can I do?
A: Poor resolution can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase:
-
Acetonitrile/Water Gradient: For aminopropyl silica columns, the separation of maltooligosaccharides is highly dependent on the acetonitrile concentration. A shallower gradient (a slower change in the acetonitrile/water ratio) will increase the separation time but can significantly improve resolution.[8][9][10] Experiment with different gradient profiles to find the optimal separation.
-
pH: While less common for neutral sugars, ensuring the mobile phase pH is consistent can be important, especially if using silica-based columns, as it can affect the silica surface chemistry.[11]
-
-
Adjust the Flow Rate: Lowering the flow rate generally increases the interaction time with the stationary phase and can improve resolution, at the cost of longer run times.
-
Column Selection: Ensure you are using a column suitable for carbohydrate separations, such as an aminopropyl-silica or a specialized carbohydrate column. The particle size of the stationary phase also affects resolution; smaller particles generally provide better resolution but result in higher backpressure.[12]
-
Temperature Control: Maintaining a constant and slightly elevated column temperature can improve peak shape and resolution by reducing mobile phase viscosity.[13]
Q: I'm observing peak splitting in my chromatograms. What is the cause and how can I fix it?
A: Peak splitting can be a complex issue with several potential causes:
-
Column Contamination or Damage: The inlet frit of the column may be partially blocked, or there might be a void in the packing material.[11][14] Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve the sample in the initial mobile phase.
-
Co-elution of Anomers: Sugars like this compound can exist as different anomers (α and β forms) which can sometimes separate under certain chromatographic conditions, leading to split or broadened peaks. Increasing the column temperature can sometimes help to accelerate the interconversion between anomers, resulting in a single, sharper peak.
Q: The backpressure in my HPLC system is too high. What should I do?
A: High backpressure is a common problem and should be addressed promptly to avoid damaging the system.
-
Check for Blockages: A blockage in the system is the most likely cause. Systematically check components in the following order:
-
Column: Disconnect the column and run the pump. If the pressure drops significantly, the column is likely blocked. Try back-flushing the column.
-
In-line filter/Guard column: If you are using these, they can become clogged. Replace them.
-
Tubing and fittings: Check for any crimped tubing or blocked fittings.
-
-
Mobile Phase Viscosity: High viscosity of the mobile phase can lead to increased pressure. This is more common with high percentages of water at lower temperatures.
-
Flow Rate: Ensure the flow rate is within the recommended range for the column.
Q: My recovery of purified this compound is low. How can I improve the yield?
A: Low recovery can be due to several factors throughout the purification process.
-
Column Overloading: Injecting too much sample can lead to broad, overlapping peaks, making it difficult to collect pure fractions without significant loss.[15] Perform a loading study with your analytical column to determine the optimal sample load before scaling up to a preparative column.[16]
-
Fraction Collection Parameters: The timing of fraction collection is critical. If collection starts too late or ends too early, a significant amount of the product can be lost. Use the chromatogram to precisely define the collection window.
-
Sample Degradation: Although this compound is relatively stable, prolonged exposure to harsh pH conditions or high temperatures should be avoided.
Size-Exclusion Chromatography (SEC)
Q: The resolution of my SEC separation is poor. How can I improve it?
A: Resolution in SEC is primarily influenced by the physical parameters of the column and the experimental setup.
-
Column Selection: The fractionation range of the SEC resin is crucial. Select a resin with a fractionation range that is appropriate for the molecular weight of this compound (1153 g/mol ) and its surrounding impurities.
-
Column Length: A longer column provides a longer path for separation, which can improve resolution.[4]
-
Flow Rate: A lower flow rate allows for more effective diffusion of the molecules into and out of the pores of the resin, leading to better separation.[17]
-
Sample Volume: The sample volume should be a small percentage of the total column volume (typically 1-5%) to achieve good resolution.[3][5]
Q: My protein sample is eluting earlier/later than expected based on its molecular weight. Why is this happening?
A: While SEC separates based on size, other interactions can sometimes occur.
-
Ionic Interactions: If your malto-oligosaccharide mixture contains charged molecules and the SEC resin has some residual charge, ionic interactions can affect the elution profile. Including a salt, such as 150 mM NaCl, in the mobile phase can help to minimize these interactions.[3]
-
Hydrophobic Interactions: Although less common with carbohydrates, hydrophobic interactions with the column matrix can also occur. Using a mobile phase with a small amount of organic modifier might help in such cases, but compatibility with the column material must be checked.
Experimental Protocols
Preparative HPLC Purification of this compound
This protocol is a general guideline for the purification of this compound using an aminopropyl-silica preparative HPLC column.
Materials:
-
Crude this compound mixture
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Preparative HPLC system with a refractive index (RI) or evaporative light scattering (ELSD) detector
-
Aminopropyl-silica preparative column (e.g., 21.2 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase composition (e.g., 70:30 acetonitrile:water) to a concentration suitable for your column's loading capacity (a loading study is recommended, but a starting point could be 10-50 mg/mL).[8] Filter the sample through a 0.45 µm filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Column Temperature: 30-40 °C.
-
Injection Volume: Scale up from an analytical run based on the column dimensions.
-
Gradient Program (example):
-
0-5 min: Isocratic at 70% B
-
5-35 min: Linear gradient from 70% to 50% B
-
35-40 min: Isocratic at 50% B
-
40-45 min: Return to 70% B
-
45-60 min: Column re-equilibration at 70% B
-
-
-
Fraction Collection: Monitor the detector signal and collect the fraction corresponding to the this compound peak.
-
Post-Purification: Pool the collected fractions containing pure this compound and remove the solvent by rotary evaporation or lyophilization.
Size-Exclusion Chromatography (SEC) for this compound Purification
This protocol provides a general method for the group separation of this compound from smaller or larger impurities.
Materials:
-
Crude this compound mixture
-
Deionized water or a suitable buffer (e.g., 50 mM ammonium acetate)
-
SEC column packed with a resin appropriate for the molecular weight range of small oligosaccharides (e.g., Bio-Gel P-2, Sephadex G-25).
-
Chromatography system with a refractive index (RI) detector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (e.g., deionized water) at the desired flow rate.
-
Sample Preparation: Dissolve the crude this compound mixture in the mobile phase. The concentration should be high enough to allow for a reasonable product yield but not so high as to cause viscosity issues. Filter the sample through a 0.45 µm filter.
-
Chromatography:
-
Fraction Collection: Collect fractions as the sample elutes from the column. This compound will elute after larger impurities and before smaller impurities.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound. Pool the pure fractions and lyophilize to obtain the purified product.
Enzymatic Removal of Glucose and Maltose
This protocol describes the use of baker's yeast (Saccharomyces cerevisiae) to selectively ferment smaller saccharides.
Materials:
-
This compound mixture containing glucose and maltose impurities.
-
Active dry baker's yeast.
-
Sterile deionized water.
-
Incubator or water bath at 30°C.
-
Centrifuge.
Procedure:
-
Sample Preparation: Dissolve the impure this compound in sterile deionized water to a concentration of 5-10% (w/v).
-
Yeast Inoculation: Add active dry baker's yeast to the solution at a concentration of approximately 1-2% (w/v).
-
Incubation: Incubate the mixture at 30°C for 2-4 hours. Monitor the disappearance of glucose and maltose by analytical HPLC at different time points to determine the optimal incubation time.
-
Termination of Fermentation: Heat the mixture to 80-90°C for 10-15 minutes to inactivate the yeast.
-
Cell Removal: Centrifuge the solution at high speed (e.g., 5000 x g) for 15-20 minutes to pellet the yeast cells.
-
Supernatant Collection: Carefully decant the supernatant containing the purified this compound.
-
Further Purification (Optional): The supernatant can be further purified by passing it through a 0.22 µm filter and then subjected to lyophilization to obtain the solid product.
Visualizations
Caption: Workflow for this compound purification by preparative HPLC.
Caption: Workflow for this compound purification by SEC.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. uhplcs.com [uhplcs.com]
- 2. lcms.cz [lcms.cz]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. hplc.eu [hplc.eu]
- 6. Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. 页面加载中... [slt.21food.cn]
- 10. molnar-institute.com [molnar-institute.com]
- 11. hplc.eu [hplc.eu]
- 12. sorbtech.com [sorbtech.com]
- 13. ijnrd.org [ijnrd.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
Maltoheptaose Standard Curve Technical Support Center
Welcome to the technical support center for maltoheptaose standard curve troubleshooting. This guide provides detailed answers to frequently asked questions and solutions to common problems encountered during the generation of a this compound standard curve, primarily using the 3,5-Dinitrosalicylic acid (DNS) assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound standard curve has a low R² value (e.g., <0.99). What are the possible causes and how can I fix it?
A low coefficient of determination (R²) indicates that the data points do not fit well to a linear model, suggesting variability or error in your assay.
Troubleshooting Steps:
-
Pipetting Accuracy: Inaccurate pipetting of standards or reagents is a common source of error.
-
Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each standard dilution. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Inconsistent Incubation Time/Temperature: The DNS assay is sensitive to heat and incubation time.
-
Solution: Use a water bath or a thermocycler for precise temperature control. Ensure all samples and standards are incubated for the exact same amount of time. Inconsistent heating can lead to variable color development.
-
-
Improper Reagent Preparation or Storage: The DNS reagent can degrade over time, especially when exposed to light.
-
Solution: Prepare fresh DNS reagent if it is more than a few weeks old. Store the reagent in a dark, amber bottle at room temperature.[1]
-
-
Contamination: Contamination of glassware, pipette tips, or reagents with other reducing substances can interfere with the assay.
-
Solution: Use clean, dedicated glassware for the assay. Ensure all solutions are prepared with high-purity water.
-
-
Inappropriate Concentration Range: The linear range of the DNS assay is limited. If your standard concentrations are too high, you may see saturation, leading to a non-linear curve.
-
Solution: Adjust the concentration range of your this compound standards. A typical starting range to test is 0.1 to 1.0 mg/mL.
-
Q2: The absorbance readings for my standards are inconsistent or not reproducible. What should I do?
Inconsistent absorbance readings can stem from several factors related to both the experimental procedure and the instrumentation.
Troubleshooting Steps:
-
Inadequate Mixing: If the DNS reagent and the standard are not mixed thoroughly before heating, or if the final solution is not mixed before reading the absorbance, you will get inconsistent results.
-
Solution: Vortex each tube gently after adding the DNS reagent and before incubation. After the final dilution, ensure the solution is homogenous before transferring to the cuvette.
-
-
Cuvette Issues: Scratches, fingerprints, or residual liquid on the cuvette can interfere with absorbance readings.
-
Solution: Use clean, scratch-free cuvettes. Wipe the outside of the cuvette with a lint-free cloth before placing it in the spectrophotometer. Ensure there are no air bubbles in the cuvette.
-
-
Spectrophotometer Malfunction: The spectrophotometer may not be properly calibrated or the lamp may be failing.
-
Solution: Ensure the spectrophotometer is blanked correctly with a reagent blank (containing everything except the this compound). Check the instrument's performance with a known standard.
-
Q3: My blank sample shows a high absorbance reading. What could be the cause?
A high background absorbance in your blank can mask the signal from your standards and reduce the accuracy of your assay.
Troubleshooting Steps:
-
Contaminated Reagents: The DNS reagent itself or the water used for dilutions might be contaminated with reducing sugars.
-
Solution: Prepare fresh DNS reagent using high-purity water. Test the water for background absorbance.
-
-
DNS Reagent Instability: Over time, the DNS reagent can degrade and self-react, leading to a darker color and higher background.
-
Solution: As mentioned before, use freshly prepared DNS reagent.
-
-
Interfering Substances: If your blank contains substances other than the buffer and DNS reagent (e.g., from a sample matrix), these might interfere with the assay.
-
Solution: For sample analysis, the blank should contain the sample matrix without the analyte.
-
Q4: The color development in my standards is weak, even at higher concentrations.
Weak color development results in low absorbance values and can reduce the sensitivity of your assay.
Troubleshooting Steps:
-
Suboptimal Incubation Temperature or Time: Insufficient heating will lead to incomplete reaction between the DNS reagent and the reducing sugar.
-
Solution: Ensure the water bath is at a rolling boil (100°C). A typical incubation time is 5-15 minutes. You may need to optimize this for your specific conditions.
-
-
Incorrect DNS Reagent Composition: The concentration of the components in the DNS reagent is critical for proper color development.
-
Solution: Double-check the recipe and the weighing of each component during DNS reagent preparation.
-
-
Incorrect Wavelength: Measuring the absorbance at a wavelength other than the peak absorbance for the colored product will result in lower readings.
-
Solution: The peak absorbance for the DNS-reducing sugar product is typically around 540 nm.[1]
-
Experimental Protocols
Preparation of this compound Stock and Standard Solutions
-
This compound Stock Solution (e.g., 1 mg/mL):
-
This compound is soluble in water.[1] To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of distilled water.
-
Store the stock solution at -20°C for long-term storage. For daily use, it can be kept at 4°C for a few days.
-
-
Preparation of Standard Curve Solutions:
-
Perform serial dilutions of the stock solution to prepare a range of standard concentrations. A suggested range for the DNS assay is 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL.
-
For each standard, pipette the required volume of the stock solution and dilute with distilled water to a final volume (e.g., 1 mL).
-
DNS Assay Protocol for this compound Standard Curve
-
Reagent Preparation (DNS Reagent):
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.
-
Slowly add 30 g of sodium potassium tartrate tetrahydrate.
-
Add 20 mL of 2 N NaOH.
-
Bring the final volume to 100 mL with distilled water.
-
Store in a dark bottle at room temperature.
-
-
Assay Procedure:
-
Pipette 1 mL of each this compound standard into a separate, labeled test tube.
-
Prepare a blank by pipetting 1 mL of distilled water into a test tube.
-
Add 1 mL of DNS reagent to each tube.
-
Mix the contents of each tube thoroughly.
-
Incubate the tubes in a boiling water bath (100°C) for 5-15 minutes.
-
Cool the tubes to room temperature in a cold water bath.
-
Add 8 mL of distilled water to each tube and mix well.
-
Measure the absorbance of each standard and the blank at 540 nm using a spectrophotometer.
-
Subtract the absorbance of the blank from the absorbance of each standard.
-
Plot a graph of absorbance vs. This compound concentration (mg/mL).
-
Data Presentation
Table 1: Example this compound Standard Curve Data
| This compound Concentration (mg/mL) | Absorbance at 540 nm (Example Values) |
| 0.0 (Blank) | 0.050 |
| 0.1 | 0.150 |
| 0.2 | 0.280 |
| 0.4 | 0.550 |
| 0.6 | 0.820 |
| 0.8 | 1.100 |
| 1.0 | 1.350 |
Note: These are example values. Actual absorbance will vary depending on the specific experimental conditions.
Acceptable R-squared Value:
| Parameter | Acceptable Range |
| R-squared (R²) | ≥ 0.99 |
Visualizations
Caption: Troubleshooting workflow for a this compound standard curve.
Caption: Experimental workflow for the DNS assay.
References
Technical Support Center: Troubleshooting Maltoheptaose Enzyme Assays
Welcome to the technical support center for maltoheptaose enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to inconsistent or unexpected results in your this compound enzyme assays.
High Background Signal in Blank Wells
Question: My blank wells (containing no enzyme) are showing a high background signal. What could be the cause?
Answer: A high background signal in your blank wells can be attributed to several factors:
-
Substrate Purity: The this compound substrate itself may contain contaminating reducing sugars. It is advisable to assess the purity of the this compound by monitoring a blank reaction.[1]
-
Reagent Contamination: One or more of your reagents could be contaminated with a reducing substance or a competing enzyme.[1]
-
Sample-Related Interference: If your sample is colored or turbid, it can interfere with absorbance readings.[1]
-
Non-enzymatic Browning: Samples with a high sugar content can undergo Maillard reactions or caramelization, which can produce colored products that interfere with absorbance-based assays.[1]
Troubleshooting Workflow for High Background Signal:
Caption: Troubleshooting workflow for high background signal.
Lower Than Expected Enzyme Activity
Question: My enzyme activity appears to be lower than expected. What are the potential reasons?
Answer: Low or no enzyme activity can be due to several factors:
-
Enzyme Inhibition: A compound in your sample may be inhibiting the enzyme.[1]
-
Incorrect Buffer Conditions: The pH, ionic strength, or co-factor concentration of your buffer may not be optimal for the enzyme.[1]
-
Improper Enzyme Storage: The enzyme may have lost activity due to incorrect storage or handling.[1]
-
Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate.[1][2]
-
Incorrect Reagent Concentrations: Errors in the preparation of the substrate, buffer, or detection reagents can lead to a weak signal.[1]
Troubleshooting Steps:
-
Perform a Spike-Recovery Experiment: Add a known amount of purified enzyme to your sample to see if its activity is recovered. If not, something in your sample is likely inhibiting the enzyme.
-
Verify Buffer Conditions: Double-check the pH and composition of your buffer. Ensure all components are correctly prepared and at the optimal pH for your specific enzyme.[1]
-
Check Enzyme Integrity: Use a fresh aliquot of the enzyme and always store enzymes according to the manufacturer's instructions.[1]
-
Optimize Substrate Concentration: Ensure the substrate concentration is not limiting the reaction. You may need to perform a substrate titration to determine the optimal concentration.[2]
-
Verify Reagent Preparation: Double-check all calculations and ensure all reagents are within their expiration dates.[1]
Inconsistent or Irreproducible Results
Question: I am observing significant variability between replicate wells or between experiments. What are the common causes?
Answer: Inconsistent results can stem from a variety of sources:
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[3][4][5] Even small variations of 1-2 degrees can cause 10-20% changes in results.[3]
-
pH Variations: The pH of the assay buffer is critical for enzyme activity.[5][6][7][8]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Improper Mixing: Inadequate mixing of reagents can result in non-uniform reaction rates.
-
Evaporation: In microplate-based assays, evaporation from the outer wells can concentrate reagents and affect results.[9]
-
Instrument Settings: Incorrect instrument settings, such as the wrong wavelength for absorbance readings, can lead to inaccurate data.[9][10]
Logical Relationship for Consistent Results:
Caption: Key factors influencing consistent assay results.
Experimental Protocols
Protocol: Determining Optimal pH for an Amylase Assay
This protocol provides a general method for determining the optimal pH for your specific alpha-amylase using this compound as a substrate.
Materials:
-
Purified alpha-amylase
-
This compound substrate solution
-
A series of buffers with varying pH values (e.g., citrate-phosphate buffers ranging from pH 4.0 to 8.0)[6]
-
3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars[1]
-
Spectrophotometer
Procedure:
-
Prepare a set of reactions, each containing the same concentration of enzyme and this compound.
-
Vary the pH of each reaction by using the different prepared buffers.
-
Incubate the reactions at a constant, optimal temperature for a fixed amount of time.
-
Stop the reaction by adding the DNS reagent.
-
Boil the samples to develop the color.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Plot the enzyme activity (absorbance) against the pH to determine the optimal pH.
Protocol: Assessing the Impact of Temperature on Enzyme Activity
This protocol outlines a method to determine the optimal temperature for your enzyme assay.
Materials:
-
Purified alpha-amylase
-
This compound substrate solution
-
Optimal pH buffer
-
Water baths or incubators set to a range of temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C)
-
DNS reagent
-
Spectrophotometer
Procedure:
-
Prepare a set of reactions, each with the same concentration of enzyme, substrate, and buffer at the optimal pH.
-
Incubate each reaction at a different temperature for a fixed amount of time.
-
Terminate the reactions and measure the product formation as described in the optimal pH protocol.
-
Plot the enzyme activity against the temperature to identify the optimal temperature.
Data Presentation
Table 1: Hypothetical Data for pH Optimization
| pH | Absorbance at 540 nm (Average) | Standard Deviation |
| 4.0 | 0.15 | 0.02 |
| 5.0 | 0.45 | 0.03 |
| 6.0 | 0.85 | 0.04 |
| 6.9 | 1.20 | 0.05 |
| 8.0 | 0.75 | 0.04 |
Based on general principles of enzyme kinetics, with an optimal pH around 6.9 for some amylases.[1]
Table 2: Hypothetical Data for Temperature Optimization
| Temperature (°C) | Relative Enzyme Activity (%) |
| 25 | 55 |
| 37 | 85 |
| 45 | 100 |
| 55 | 70 |
| 65 | 30 |
This hypothetical data illustrates a typical temperature profile for a mesophilic enzyme, with an optimal temperature around 45°C.[11] A ten-degree centigrade rise in temperature can increase the activity of most enzymes by 50% to 100% up to the optimal temperature.[3]
Experimental Workflow Diagram
Caption: General experimental workflow for a this compound enzyme assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 3. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. omicsonline.org [omicsonline.org]
- 6. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 7. pH dependencies of glycolytic enzymes of yeast under in vivo‐like assay conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
Maltoheptaose Stock Solution: A Technical Guide to Preventing Microbial Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting microbial contamination in maltoheptaose stock solutions. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing a this compound stock solution?
A1: The recommended method for sterilizing a this compound stock solution is sterile filtration. Use a 0.22 µm pore size filter to effectively remove most bacteria.[1][2] This method is preferred over autoclaving as high temperatures can lead to the degradation of carbohydrates, potentially altering the composition of your solution.[3][4][5]
Q2: How should I prepare and store my sterile this compound stock solution?
A2: To prepare the stock solution, dissolve the this compound powder in high-purity, sterile water. After dissolution, sterilize the solution by passing it through a 0.22 µm filter.[1] Aliquot the sterile solution into smaller, single-use volumes to minimize the risk of contamination from repeated use. For storage, it is recommended to keep the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q3: Can I autoclave my this compound solution?
A3: Autoclaving is generally not recommended for carbohydrate solutions like this compound. The high heat and pressure can cause hydrolysis and degradation of the sugar into its monosaccharide components (glucose) and other byproducts.[3][4] This can affect the integrity of your experiments. If sterile filtration is not possible, autoclaving at a lower temperature (e.g., 115°C for 30 minutes) may be considered, but be aware of potential degradation.[3]
Q4: What are the common signs of microbial contamination in my this compound stock?
A4: Visual signs of contamination can include turbidity or cloudiness in the solution, a sudden change in pH (if a pH indicator is present), or the appearance of filamentous structures (fungi) or small, motile particles (bacteria) when viewed under a microscope.[6][7]
Q5: Can I add a preservative like sodium azide to my this compound stock?
A5: Sodium azide can be used as a bacteriostatic preservative in some laboratory reagents at typical concentrations of 0.02% to 0.1%.[8] It is effective at inhibiting the growth of gram-negative bacteria.[9] However, it is highly toxic and can interfere with certain biological assays.[10] If you choose to use sodium azide, ensure it is compatible with your downstream applications and handle it with extreme caution, following all safety guidelines.[8][9]
Troubleshooting Guide
This guide will help you identify and resolve potential sources of microbial contamination in your this compound stock solution.
| Observed Issue | Potential Cause | Recommended Action |
| Turbidity or visible particles in the solution | Bacterial or fungal contamination.[6][7] | Discard the contaminated stock immediately. Review your aseptic technique and sterilization procedures. Prepare a fresh stock solution. |
| Unexpected experimental results | Contamination not visible to the naked eye (e.g., mycoplasma or low-level bacterial contamination). Chemical contamination from improperly cleaned glassware. Degradation of this compound due to improper storage or sterilization. | Perform sterility testing on a sample of the stock solution. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. Review preparation and storage protocols to ensure they were followed correctly. |
| Contamination in multiple aliquots from the same batch | The initial stock solution was not properly sterilized. Contamination was introduced during the aliquoting process. | Review the entire stock preparation workflow, from dissolving the powder to aliquoting and storage. Ensure sterile techniques are strictly followed at every step. |
| Contamination in a single aliquot | Contamination was likely introduced during the handling of that specific aliquot. | Discard the contaminated aliquot. Review the handling procedures for individual aliquots to prevent future contamination. |
Experimental Protocols
Protocol 1: Preparation and Sterile Filtration of this compound Stock Solution
Objective: To prepare a sterile this compound stock solution free from microbial contaminants.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile glassware (beakers, graduated cylinders)
-
Sterile magnetic stir bar and stir plate
-
Syringe-driven or vacuum-driven sterile filtration unit with a 0.22 µm pore size membrane (e.g., PES or PVDF for low protein binding)
-
Sterile storage tubes (e.g., polypropylene centrifuge tubes)
-
Laminar flow hood or biological safety cabinet
Methodology:
-
Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Disinfect the work surface and all equipment with 70% ethanol.[7]
-
Weigh the desired amount of this compound powder using a sterile spatula and weigh boat.
-
Transfer the powder to a sterile beaker containing a sterile magnetic stir bar.
-
Add the appropriate volume of sterile, high-purity water to achieve the desired concentration.
-
Stir the solution on a magnetic stir plate until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the syringe to a sterile 0.22 µm filter unit.
-
Filter the solution directly into sterile storage tubes. For larger volumes, a vacuum filtration system can be used.[11]
-
Cap the tubes tightly and label them clearly with the solution name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).[1]
Protocol 2: Sterility Testing of this compound Stock Solution
Objective: To confirm the absence of microbial contamination in a prepared this compound stock solution.
Materials:
-
Aliquots of the prepared this compound stock solution
-
Sterile culture media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile culture tubes or plates
-
Incubator
Methodology:
-
This procedure should be conducted under strict aseptic conditions.
-
Inoculate a small volume (e.g., 100 µL) of the this compound stock solution into a tube of Tryptic Soy Broth and another into a tube of Sabouraud Dextrose Broth.
-
As a positive control, inoculate separate tubes of each medium with a known non-pathogenic laboratory strain of bacteria (e.g., E. coli) and fungi (e.g., S. cerevisiae).
-
As a negative control, incubate un-inoculated tubes of each medium.
-
Incubate the bacterial culture tubes at 30-35°C for up to 7 days.
-
Incubate the fungal culture tubes at 20-25°C for up to 14 days.
-
Visually inspect the tubes daily for any signs of turbidity or growth. The this compound stock is considered sterile if no growth is observed in the test tubes, while the positive controls show growth and the negative controls remain clear.[12][13]
Visual Guides
Caption: Workflow for Preparing Sterile this compound Stock.
Caption: Troubleshooting Microbial Contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sterile Filtration | Sartorius [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]
- 9. Sodium azide - Wikipedia [en.wikipedia.org]
- 10. Quenching of carbohydrate reactions by azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Sterility Testing Methods Overview and facts [wickhammicro.co.uk]
- 13. picscheme.org [picscheme.org]
Technical Support Center: Optimizing Reactions with Maltoheptaose
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with maltoheptaose substrates in enzymatic reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal initial conditions for an enzymatic reaction with this compound?
A1: Optimal conditions are enzyme-dependent. However, for many common amylases that utilize this compound, a good starting point is a temperature range of 37-50°C and a pH between 5.0 and 7.0. Substrate concentration should typically be in the low millimolar range to ensure enzyme saturation without causing substrate inhibition. Always consult the technical datasheet for your specific enzyme.
Q2: How can I monitor the progress of my this compound hydrolysis reaction?
A2: Reaction progress can be monitored by measuring the decrease in the substrate (this compound) or the increase in products (smaller maltooligosaccharides like maltose and glucose). Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate column, and colorimetric assays such as the dinitrosalicylic acid (DNS) assay, which quantifies reducing sugars produced during hydrolysis.
Q3: My reaction is not proceeding as expected. What are the most common causes?
A3: Common issues include inactive or inhibited enzymes, incorrect buffer pH or temperature, substrate degradation or impurity, and problems with the analytical method. A systematic troubleshooting approach, starting with verifying the activity of the enzyme and the integrity of the substrate, is recommended.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Enzyme Activity
If you observe minimal or no product formation, consider the following potential causes and solutions.
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the enzyme with a known, reliable control substrate to confirm its general activity.
-
Check Reaction Buffer: Ensure the pH of the buffer is within the optimal range for the enzyme. Verify pH after all components have been added.
-
Confirm Temperature: Use a calibrated thermometer to check the temperature of your incubator or water bath.
-
Assess for Inhibitors: Ensure that no components of your reaction mixture (e.g., from substrate preparation or other additives) are known inhibitors of the enzyme.
Caption: Troubleshooting flowchart for low or no enzyme activity.
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experimental runs can obscure meaningful data.
Troubleshooting Steps:
-
Standardize Reagent Preparation: Prepare stock solutions in large batches to minimize variability between experiments. Ensure complete solubilization of the this compound substrate.
-
Calibrate Equipment: Regularly calibrate pipettes, pH meters, and temperature control units.
-
Control Reaction Timing: Use a precise timer to start and stop reactions, especially for kinetic studies. Quench reactions effectively to prevent further conversion before analysis.
Section 3: Experimental Protocols & Data
Recommended Starting Conditions for Amylase Reactions
The following table provides typical starting parameters for optimizing reactions with this compound and a generic alpha-amylase.
| Parameter | Recommended Range | Notes |
| Enzyme Concentration | 0.1 - 2.0 U/mL | Should be optimized for linear product formation over time. |
| This compound Conc. | 1 - 10 mM | Higher concentrations may lead to substrate inhibition. |
| pH | 5.0 - 7.0 | Highly enzyme-specific; consult enzyme datasheet. |
| Temperature | 37 - 50 °C | Higher temperatures can increase activity but may reduce enzyme stability. |
| Buffer System | Phosphate or Acetate | Choose a buffer with a pKa close to the desired pH. |
Protocol: Standard this compound Hydrolysis Assay
This protocol outlines a general procedure for assessing the enzymatic hydrolysis of this compound.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in the desired reaction buffer.
-
Prepare the enzyme stock solution in the same buffer, containing a stabilizer like BSA if necessary.
-
Prepare the reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5).
-
-
Reaction Setup:
-
Pre-warm all solutions to the desired reaction temperature.
-
In a microcentrifuge tube, add the reaction buffer and this compound stock solution to achieve the final desired substrate concentration.
-
Initiate the reaction by adding the enzyme stock solution. The final volume should be standardized (e.g., 100 µL).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a predetermined time course (e.g., with samples taken at 0, 5, 10, 20, and 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching agent (e.g., 1 M HCl to denature the enzyme) or by heat inactivation (e.g., boiling for 5-10 minutes).
-
-
Analysis:
-
Analyze the product formation using a suitable method like HPLC or a DNS assay.
-
Caption: Standard experimental workflow for this compound hydrolysis.
Enzymatic Breakdown of this compound
Alpha-amylase, a common enzyme used with this compound, is an endo-amylase that cleaves internal α-1,4 glycosidic bonds. This action results in a mixture of smaller oligosaccharides.
Caption: Products of this compound hydrolysis by alpha-amylase.
Validation & Comparative
Maltoheptaose vs. Maltotriose: A Comparative Guide for Enzyme Substrate Selection
For researchers, scientists, and drug development professionals, the choice of substrate is critical in characterizing enzyme activity and screening for potential inhibitors. This guide provides an objective comparison of maltoheptaose (G7) and maltotriose (G3) as substrates for amylolytic enzymes, supported by experimental data and detailed methodologies.
This compound and maltotriose are linear oligosaccharides, composed of seven and three α-1,4-linked D-glucose units, respectively. They are commonly used as substrates for α-amylases and related enzymes to investigate catalytic mechanisms, specificity, and inhibition. The difference in their chain length significantly influences their interaction with the enzyme's active site, leading to variations in kinetic parameters.
Quantitative Comparison of Kinetic Parameters
The efficiency with which an enzyme hydrolyzes a substrate is best described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's binding affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Kₘ, known as the catalytic efficiency, is a crucial parameter for comparing the specificity of an enzyme for different substrates.
Experimental data from studies on various α-amylases highlight the differences in their activity towards this compound and maltotriose.
| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Reference |
| Lactobacillus fermentum α-amylase | This compound | 1.1 | 20,900 | 1.9 x 10⁷ | [1] |
| Lactobacillus fermentum α-amylase | Maltotriose | 1.3 | 2,730 | 2.1 x 10⁶ | [1] |
| Human Pancreatic α-amylase | This compound | N/A | N/A | Lower susceptibility to hydrolysis compared to shorter oligosaccharides.[2] | [2] |
| Human Salivary α-amylase | This compound | N/A | N/A | Lower susceptibility to hydrolysis compared to shorter oligosaccharides.[2] | [2] |
| Aspergillus oryzae α-amylase (AmyC) | This compound | Lower Kₘ values compared to other isoforms, indicating higher affinity.[3] | N/A | Hydrolyzed short oligosaccharides more efficiently.[3] | [3] |
N/A: Data not available in the cited literature.
From the available data, the α-amylase from Lactobacillus fermentum demonstrates a nearly 9-fold higher catalytic efficiency for this compound compared to maltotriose.[1] This suggests that the longer chain length of this compound allows for more favorable interactions within the enzyme's active site, leading to more efficient catalysis. Qualitative observations of human pancreatic and salivary α-amylases also indicate a lower susceptibility to hydrolysis for this compound compared to some shorter maltooligosaccharides.[2] Conversely, an isoform of α-amylase from Aspergillus oryzae (AmyC) exhibits a higher affinity (lower Kₘ) for this compound and hydrolyzes short oligosaccharides more efficiently.[3]
Experimental Protocols
Accurate comparison of substrate performance relies on robust and well-defined experimental protocols. Below are methodologies for key experiments used to determine enzyme kinetics with this compound and maltotriose.
α-Amylase Activity Assay using the Dinitrosalicylic Acid (DNSA) Method
This method measures the amount of reducing sugars produced upon the hydrolysis of the oligosaccharide substrate.
Reagents:
-
Substrate Solution: this compound or Maltotriose (e.g., 1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.9, containing 6.7 mM NaCl).
-
α-Amylase Solution: Purified or partially purified enzyme diluted in buffer to a concentration that yields a linear reaction rate over the desired time course.
-
DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water. Add 30 g of sodium potassium tartrate tetrahydrate and slowly add 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with deionized water.
-
Maltose Standard Solutions: A series of known concentrations of maltose (e.g., 0.1 to 1.0 mg/mL) for generating a standard curve.
Protocol:
-
Reaction Setup: In separate tubes, pipette a defined volume of the substrate solution (e.g., 0.5 mL). Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Enzyme Addition: Initiate the reaction by adding a specific volume of the enzyme solution (e.g., 0.5 mL) to each tube and mix.
-
Incubation: Incubate the reaction mixture at the specified temperature for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a volume of DNSA reagent (e.g., 1.0 mL).
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.
-
Absorbance Measurement: Cool the tubes to room temperature and add a specific volume of deionized water (e.g., 8.5 mL) to dilute the mixture. Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantification: Determine the amount of reducing sugar produced by comparing the absorbance to a standard curve generated using maltose standards.
Coupled Enzyme Assay using a Chromogenic Substrate
This is a continuous spectrophotometric assay that offers high sensitivity and is suitable for high-throughput screening.
Principle: α-amylase hydrolyzes the substrate (e.g., a blocked p-nitrophenyl maltoheptaoside, BPNPG7) to produce a p-nitrophenyl-oligosaccharide. A coupling enzyme, α-glucosidase, then rapidly hydrolyzes this intermediate, releasing p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.
Reagents:
-
Assay Buffer: e.g., 50 mM MOPS buffer, pH 7.0, containing 50 mM NaCl and 5 mM CaCl₂.
-
Substrate/Coupling Enzyme Solution: A solution containing the chromogenic substrate (e.g., BPNPG7) and an excess of a thermostable α-glucosidase in the assay buffer.
-
Enzyme Solution: α-amylase diluted in assay buffer.
Protocol:
-
Reaction Setup: In a microplate well or a cuvette, add a defined volume of the substrate/coupling enzyme solution.
-
Pre-incubation: Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Add a small volume of the enzyme solution to start the reaction.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm over time using a plate reader or spectrophotometer.
-
Data Analysis: The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot. By varying the substrate concentration, Kₘ and Vₘₐₓ can be determined using Michaelis-Menten kinetics.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify the substrate and the products of hydrolysis, providing detailed information on the enzyme's cleavage pattern.
System:
-
HPLC System: Equipped with a carbohydrate analysis column (e.g., an amino- or ligand-exchange column).
-
Mobile Phase: Acetonitrile/water gradient.
-
Detector: Refractive Index (RI) detector or Pulsed Amperometric Detector (PAD).
-
Standards: Malto-oligosaccharide standards (G1 to G7) for peak identification and quantification.
Protocol:
-
Enzymatic Reaction: Perform the enzymatic hydrolysis as described in the DNSA method. At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation or addition of a strong acid followed by neutralization).
-
Sample Preparation: Centrifuge the samples to remove any precipitate and filter through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume of the prepared sample onto the HPLC column.
-
Chromatography: Elute the saccharides using an appropriate gradient of the mobile phase.
-
Data Analysis: Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to those of the standards.
Visualizing Experimental Workflows and Concepts
References
A Comparative Guide to Amylose and Maltoheptaose for Amylase Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical determinant for the accuracy and relevance of in vitro and in vivo studies of amylase activity. Amylase, a key enzyme in carbohydrate metabolism, is a therapeutic target for conditions such as diabetes and obesity. This guide provides an objective comparison of two commonly used substrates for α-amylase: the complex polysaccharide amylose and the defined oligosaccharide maltoheptaose. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific applications.
Executive Summary
Amylose, a linear component of starch, represents a more physiologically relevant substrate, mimicking the natural substrate of amylase in dietary contexts. However, its polymeric and often heterogeneous nature can introduce variability in kinetic studies. In contrast, this compound, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, offers a chemically defined and homogenous substrate, leading to more reproducible and specific results, particularly in high-throughput screening and enzyme kinetics. The choice between these substrates depends on the research question, with amylose being suitable for studies mimicking physiological digestion and this compound being ideal for precise kinetic characterization and inhibitor screening.
Data Presentation: Quantitative Comparison
Direct comparative kinetic studies of α-amylase with amylose and this compound under identical conditions are limited in publicly available literature. The polymeric nature of amylose makes direct Michaelis-Menten kinetics challenging. However, data from studies using similar oligosaccharides like maltopentaose provide valuable insights.
| Parameter | Amylose (from Starch) | This compound/Maltopentaose | Key Considerations |
| Structure | Linear polymer of α-1,4-linked glucose; heterogeneous chain length | Linear oligomer of seven α-1,4-linked glucose units; defined molecular weight | This compound offers higher purity and structural uniformity.[1] |
| K_m_ (Michaelis Constant) | Not readily determined due to substrate complexity | ~0.48 mmol/L (for Maltopentaose)[2] | Lower K_m_ indicates higher enzyme affinity. Oligosaccharides allow for more precise K_m_ determination.[1] |
| Assay Principle | Measurement of reducing sugars (e.g., maltose) produced | Coupled enzymatic reaction leading to a chromogenic or fluorescent signal | Coupled assays with this compound are continuous and often have higher sensitivity.[3] |
| Specificity | Can be subject to interference from other components in starch preparations | High specificity for α-amylase action | Defined oligosaccharides are preferred for inhibitor screening to avoid non-specific interactions. |
| Reproducibility | Can be lower due to variability in starch sources and preparation | High | Homogeneity of this compound leads to more consistent results. |
| Physiological Relevance | High, as it mimics dietary starch | Moderate, represents a breakdown product of starch | Amylose is better for studies simulating in vivo digestion. |
Experimental Protocols
Protocol 1: α-Amylase Assay using Amylose (from Starch) with the DNS Method
This method relies on the quantification of reducing sugars produced from the enzymatic hydrolysis of starch using 3,5-dinitrosalicylic acid (DNS).
Materials and Reagents:
-
20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl
-
1.0% (w/v) Soluble Potato Starch Solution
-
DNS Reagent (1% 3,5-dinitrosalicylic acid, 12% sodium potassium tartrate in 0.4 M NaOH)
-
0.2% (w/v) Maltose Standard Solution
-
α-Amylase solution
Procedure:
-
Prepare a standard curve using the maltose standard solution.
-
Pipette 1.0 mL of the starch substrate into a reaction tube and equilibrate to 20°C for 3-4 minutes.[4]
-
Add 0.5 mL of the enzyme solution to the reaction tube, mix, and incubate for exactly 3 minutes at 20°C.[4]
-
Stop the reaction by adding 1.0 mL of the DNS reagent.[4]
-
Place the tube in a boiling water bath for 15 minutes.[4]
-
Cool the tube on ice and then dilute the contents with 9 mL of purified water.[4]
-
Measure the absorbance at 540 nm against a blank prepared by adding the DNS reagent before the enzyme.[4]
-
Calculate the amount of maltose produced by comparing the absorbance to the maltose standard curve.
Protocol 2: α-Amylase Assay using this compound (or Maltopentaose) in a Coupled Enzymatic Assay
This continuous spectrophotometric assay measures the rate of NADPH formation, which is proportional to α-amylase activity.
Materials and Reagents:
-
Reagent 1 (R1): Assay Buffer (e.g., 100 mM HEPES, pH 7.0), Maltopentaose (10 mM), α-Glucosidase (≥ 20 U/mL), ATP (2.5 mM), NADP+ (2.0 mM), MgCl_2_ (5.0 mM).[3]
-
Reagent 2 (R2): Coupling Enzyme Buffer (e.g., 100 mM HEPES, pH 7.0), Hexokinase (≥ 40 U/mL), Glucose-6-Phosphate Dehydrogenase (G6PDH) (≥ 40 U/mL).[3]
-
α-Amylase sample
Procedure:
-
Set a spectrophotometer to 340 nm and 37°C.[3]
-
In a microplate well or cuvette, mix 200 µL of Reagent 1 with 50 µL of Reagent 2.[3]
-
Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to consume any endogenous glucose.[3]
-
Initiate the reaction by adding 10 µL of the sample.[3]
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.[3]
-
Determine the rate of change in absorbance per minute (ΔA/min).
-
Calculate the α-amylase activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).[3]
Mandatory Visualization
Caption: Conceptual difference in α-amylase action on polymeric vs. defined substrates.
Caption: Experimental workflow for the DNS-based amylase assay with amylose.
Caption: Signaling pathway for the coupled enzymatic assay using this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Maltoheptaose Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of maltoheptaose is critical in various applications, from characterization of biopharmaceuticals to food and beverage quality control. This guide provides a comprehensive comparison of validated analytical methods for this compound quantification, including High-Performance Liquid Chromatography (HPLC) techniques, Thin-Layer Chromatography (TLC), enzymatic assays, and Capillary Electrophoresis (CE).
This document outlines the performance of these methods with supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and signaling pathways to aid in the selection of the most appropriate technique for your research needs.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the analysis of carbohydrates. For this compound and other maltooligosaccharides, two primary modes of separation have proven to be highly effective: Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a robust method for separating polar compounds like oligosaccharides. It provides excellent separation based on the degree of polymerization.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis that does not require derivatization.[1] At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on anion-exchange columns.[1] Pulsed Amperometric Detection offers direct and sensitive detection by measuring the current generated from the oxidation of the analytes on a gold electrode surface.[1] This technique is particularly adept at resolving structural isomers.[1]
Alternative Quantification Methods
Beyond traditional HPLC, other techniques offer viable alternatives for the quantification of this compound, each with its own set of advantages and limitations.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of carbohydrates. For quantitative analysis, TLC is often coupled with densitometry, which measures the absorbance or fluorescence of the separated spots.
Enzymatic Assays
Enzymatic assays provide a highly specific method for quantifying carbohydrates. For this compound, this typically involves enzymatic hydrolysis of the oligosaccharide to glucose, which is then quantified using a well-established glucose assay, such as the glucose oxidase-peroxidase (GOPOD) method.
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
CE-LIF is a high-resolution separation technique that offers rapid analysis and high sensitivity, particularly for derivatized carbohydrates.[2] Oligosaccharides are typically labeled with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), prior to analysis.[2]
Performance Comparison
The following tables summarize the quantitative performance of the discussed methods for this compound or similar maltooligosaccharides.
Table 1: Comparison of HPLC Methods for this compound Quantification
| Parameter | HPLC-HILIC with ELSD/CAD | HPAEC-PAD |
| Linearity (R²) | > 0.99 | > 0.99[1] |
| Limit of Detection (LOD) | Typically in the low mg/L range | Low picomole range[1] |
| Limit of Quantification (LOQ) | Typically in the mg/L range | 0.05 - 2.3 mg/L[1] |
| Precision (%RSD) | < 5% | < 2% (intra-day), < 5% (inter-day)[1] |
| Accuracy (Recovery %) | 90-110% | 95-105%[1] |
| Throughput | Moderate | Moderate |
| Derivatization Required | No | No[1] |
Table 2: Comparison of Alternative Methods for this compound Quantification
| Parameter | TLC with Densitometry | Enzymatic Assay | CE-LIF (APTS labeled) |
| Linearity (R²) | > 0.97 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | µg to ng/spot | Dependent on glucose assay (typically µM) | nM range[3] |
| Limit of Quantification (LOQ) | µg to ng/spot | Dependent on glucose assay (typically µM) | nM range[3] |
| Precision (%RSD) | 5-15% | < 5% | < 5% |
| Accuracy (Recovery %) | 85-115% | 95-105% | 90-110% |
| Throughput | High | High | High |
| Derivatization Required | No (but staining is) | No | Yes[2] |
Experimental Protocols
HPLC-HILIC Method
-
Column: Amide-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 80% acetonitrile and decrease to 40% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.
-
Quantification: Use an external standard calibration curve of this compound.
HPAEC-PAD Method
-
Column: Anion-exchange column designed for carbohydrate analysis (e.g., CarboPac series).[1]
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate in water. A typical gradient would involve an increasing concentration of sodium acetate in a constant concentration of sodium hydroxide (e.g., 100 mM).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Pulsed Amperometric Detector with a gold working electrode.[1]
-
Sample Preparation: Dilute the sample in high-purity water. Filter through a 0.22 µm filter.
-
Quantification: External standard calibration with this compound standards.
TLC with Densitometry Method
-
Stationary Phase: Silica gel 60 TLC plates.
-
Mobile Phase: A mixture of butanol, ethanol, and water (e.g., 5:3:2, v/v/v).
-
Sample Application: Spot 1-5 µL of the sample and standards onto the TLC plate.
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches about 1 cm from the top.
-
Visualization: Dry the plate and spray with a visualization reagent (e.g., a solution of aniline and diphenylamine in acetone with phosphoric acid).[5] Heat the plate at 100-110 °C for 5-10 minutes.
-
Quantification: Scan the plate using a densitometer at the wavelength of maximum absorbance for the spots. Create a calibration curve by plotting the peak area against the concentration of the standards.
Enzymatic Assay
-
Enzyme: A specific α-glucosidase capable of hydrolyzing this compound to glucose.
-
Reaction Buffer: A buffer optimal for the chosen enzyme's activity (e.g., sodium acetate buffer, pH 4.5).
-
Procedure: a. Incubate a known volume of the sample with the α-glucosidase at the optimal temperature (e.g., 37 °C) for a sufficient time to ensure complete hydrolysis. b. Terminate the reaction by heat inactivation or by adding a stop reagent. c. Quantify the released glucose using a commercial glucose assay kit (e.g., GOPOD reagent). d. Measure the absorbance at the appropriate wavelength (e.g., 510 nm for GOPOD).
-
Quantification: Calculate the initial this compound concentration based on the measured glucose concentration, accounting for the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 7 moles of glucose).
CE-LIF Method
-
Derivatization: a. Label the reducing end of this compound with a fluorescent dye like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) through reductive amination.[2] b. This involves incubating the dried sample with APTS and a reducing agent (e.g., sodium cyanoborohydride) in an acidic solution (e.g., acetic acid or citric acid).[2] c. Purify the labeled sample to remove excess dye.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm effective length).
-
Background Electrolyte (BGE): A buffer system appropriate for carbohydrate separation, such as a triethanolamine/citric acid buffer at pH 4.75.
-
Separation Voltage: Typically -25 kV.
-
Detection: Laser-induced fluorescence detection with an excitation wavelength suitable for the fluorophore (e.g., 488 nm for APTS).
-
Quantification: Use an internal or external standard of APTS-labeled this compound for calibration.
References
- 1. benchchem.com [benchchem.com]
- 2. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary Electrophoresis-Laser Induced Fluorescence Method Development and Validation for Quantification of Nine Gangliosides—Application to Analysis of Cell Lines of CNS Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Maltoheptaose as a Reference Standard for Oligosaccharides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of oligosaccharides, the choice of a reliable reference standard is paramount for accurate quantification and characterization. Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, is a widely utilized reference standard. This guide provides an objective comparison of this compound with a common alternative, the dextran ladder, supported by experimental data and detailed protocols.
Overview of this compound and Alternatives
This compound offers high purity and a well-defined structure, making it an excellent calibrant for various analytical techniques. An alternative approach involves the use of a dextran ladder, which is a mixture of isomalto-oligosaccharides (α-1,6-linked glucose oligomers) of varying degrees of polymerization (DP). This provides a series of standards in a single run, which is particularly useful for size-based separations.
A comparative summary of the key properties of this compound and dextran ladder standards is presented in Table 1.
Table 1: Comparison of this compound and Dextran Ladder as Oligosaccharide Reference Standards
| Feature | This compound | Dextran Ladder |
| Composition | Single, well-defined oligosaccharide (DP7) | Mixture of α-1,6-linked glucose oligomers of varying DP |
| Purity | Typically ≥90%[1] | Variable, dependent on preparation |
| Primary Use | Quantitative analysis, system suitability testing, single-point calibration | Molecular weight estimation, retention time calibration in chromatographic methods |
| Advantages | High purity, known concentration, accurate quantification of specific oligosaccharides | Provides multiple calibration points in a single analysis, useful for determining the glucose unit (GU) value of unknown glycans |
| Disadvantages | Single data point may not be sufficient for calibrating a wide molecular weight range | Not a single pure compound, quantification of individual components can be challenging |
Performance in Analytical Methods
The choice between this compound and a dextran ladder often depends on the specific analytical method and the research question. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC) are two of the most common techniques for oligosaccharide analysis.
Table 2 summarizes typical performance data for the analysis of oligosaccharides using HPAEC-PAD, which is applicable for methods employing either this compound or a dextran ladder for calibration.
Table 2: Typical Performance Data for Oligosaccharide Analysis by HPAEC-PAD
| Parameter | Typical Value |
| Linearity (R²) | 0.9979–0.9995[2][3] |
| Limit of Detection (LOD) | 0.003 to 0.016 mg/L (0.4-0.6 pmol)[2][3] |
| Limit of Quantification (LOQ) | 0.2 to 10 mg/L[2][3] |
| Precision (RSD%) | Intraday: 0.9–4.7%, Interday: variable[3] |
| Accuracy (Recovery %) | 91.2% to 103.9%[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for HPAEC-PAD and HPLC analysis of oligosaccharides using this compound and a dextran ladder as standards.
Protocol 1: HPAEC-PAD Analysis of Oligosaccharides
This protocol is suitable for the quantitative analysis of neutral and charged oligosaccharides.
1. Standard and Sample Preparation:
-
This compound Standard: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL). A series of working standards are prepared by diluting the stock solution to desired concentrations for generating a calibration curve.
-
Dextran Ladder Standard: A commercially available dextran ladder or one prepared by partial acid hydrolysis of dextran can be used. The concentration of each oligosaccharide in the mixture should be known for quantitative purposes.
-
Sample Preparation: Dissolve the oligosaccharide sample in high-purity water. Remove any particulate matter by passing the solution through a 0.2 µm syringe filter.
2. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA200.
-
Mobile Phase: A gradient of sodium acetate in sodium hydroxide is typically used. For example, a gradient of 0 to 100 mM sodium acetate in 100 mM sodium hydroxide over 10 minutes, followed by a linear gradient to 800 mM sodium acetate over the next 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A typical waveform includes potentials for detection, oxidation, and reduction.
Protocol 2: HPLC Analysis of Labeled Oligosaccharides
This protocol is often used for profiling and quantifying fluorescently labeled oligosaccharides.
1. Labeling of Standards and Samples:
-
Oligosaccharides are typically labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enhance detection. Both the this compound standard and the dextran ladder, as well as the samples, must be labeled using the same procedure.
2. Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a TSKgel Amide-80.
-
Mobile Phase: A binary gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or triethylamine/acetic acid buffer).
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent label (e.g., Ex/Em = 330/420 nm for 2-AB).
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in selecting a reference standard.
Conclusion
Both this compound and dextran ladders serve as valuable reference standards for the analysis of oligosaccharides. This compound, with its high purity and well-defined structure, is ideal for accurate absolute quantification. In contrast, a dextran ladder provides a convenient means of calibrating the retention times of a range of oligosaccharides in a single chromatographic run, making it highly suitable for molecular weight estimation and the determination of glucose unit (GU) values. The selection of the appropriate standard should be guided by the specific analytical goal, the chosen analytical technique, and the nature of the oligosaccharide samples being investigated.
References
A Comparative Analysis of Malto-oligosaccharides for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of malto-oligosaccharides (MOS) against other common prebiotics, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate oligosaccharides for their studies.
Introduction to Malto-oligosaccharides
Malto-oligosaccharides are carbohydrates made up of several glucose units linked together.[1] They are found naturally in some foods and are also produced commercially for use in food and pharmaceutical applications.[1] Their properties, such as mild sweetness and high moisture-retaining capacity, make them versatile ingredients.[1] In research, MOS are primarily investigated for their prebiotic effects, which involve promoting the growth of beneficial gut bacteria and influencing the production of metabolites like short-chain fatty acids (SCFAs).[2][3]
Comparative Performance Analysis
The efficacy of prebiotics is often evaluated based on their digestibility and their ability to be fermented by the gut microbiota to produce beneficial compounds.
In Vitro Digestibility
A key characteristic of a prebiotic is its resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon to be fermented by the gut microbiota.
Table 1: Comparative In Vitro Digestibility of Various Oligosaccharides
| Oligosaccharide | Reducing Sugar Content after Digestion (%) | Released Glucose after Digestion (%) | Reference |
| Malto-oligosaccharides (MOS) | 17.55 | 10.3 | [4] |
| Fructo-oligosaccharides (FOS) | 1.49 | 0.37 | [4] |
| Ad-fructooligosaccharides (Ad-FOS) | 1.69 | 0.18 | [4] |
| Resistant Maltodextrin (RMD) | 7.71 | 5.74 | [4] |
Lower percentages indicate higher resistance to digestion.
In Vitro Fermentation and SCFA Production
The fermentation of prebiotics by gut bacteria produces short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial for gut health.
Table 2: Comparative Analysis of Total SCFA Production During In Vitro Fecal Fermentation
| Oligosaccharide (Concentration) | Total SCFA Production (µmol/mL) after 24h | Reference |
| Malto-oligosaccharides (MOS) (2%) | Increased over time (specific value not provided) | [2] |
| Galacto-oligosaccharides (GOS) (1%) | Lower than 2% MOS | [2] |
| Fructo-oligosaccharides (FOS) | (Data not directly comparable in the same study) |
One study demonstrated that after 24 hours of in vitro fermentation with human fecal microorganisms, a 2% MOS solution led to a significant increase in total SCFA content over time, surpassing the production seen with a 1% GOS solution.[2] Another comparative study found that after in vitro fecal fermentation, resistant maltodextrin (RMD) and fructo-oligosaccharides (FOS) led to higher total SCFA production compared to MOS and Ad-FOS.[5] Specifically, RMD showed the highest butyrate production, while FOS and MOS led to higher acetate levels.[5]
Experimental Protocols
In Vitro Digestion of Oligosaccharides
This protocol simulates the digestion process in the human upper gastrointestinal tract.
Materials:
-
Simulated Salivary Fluid (SSF)
-
α-amylase solution (1500 U/mL)
-
Simulated Gastric Fluid (SGF)
-
Porcine pepsin solution (25,000 U/mL)
-
Simulated Intestinal Fluid (SIF)
-
Pancreatin solution (800 U/mL)
-
Bile salt solution (160 mM)
-
0.3 M CaCl₂
-
HCl and NaOH for pH adjustment
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Oral Phase: Dissolve the oligosaccharide sample in PBS. Add SSF, α-amylase, and CaCl₂. Incubate at 37°C for 2 minutes with gentle agitation.
-
Gastric Phase: Add SGF and porcine pepsin to the oral phase mixture. Adjust the pH to 3.0 with HCl. Incubate at 37°C for 2 hours with constant shaking.
-
Intestinal Phase: Add SIF, pancreatin, bile salts, and CaCl₂ to the gastric phase mixture. Adjust the pH to 7.0 with NaOH. Incubate at 37°C for 2 hours with constant shaking.
-
Analysis: The resulting digested fluid can be analyzed for reducing sugars and released glucose to determine the extent of digestion.
In Vitro Fecal Fermentation
This protocol assesses the fermentability of oligosaccharides by the gut microbiota.
Materials:
-
Fresh human fecal samples
-
Anaerobic chamber (90% N₂, 5% H₂, 5% CO₂)
-
Phosphate-Buffered Saline (PBS) containing L-cysteine hydrochloride
-
Basal culturing medium
-
Digested oligosaccharide samples from the in vitro digestion protocol
-
Deep 96-well plates with silicon gel mats
-
Digital shakers
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, suspend fresh fecal samples (20% w/v) in PBS.
-
Fermentation Setup: In each well of a deep 96-well plate, add basal culturing medium and the digested oligosaccharide sample. Inoculate with the fecal slurry.
-
Incubation: Cover the plate with a silicon gel mat and incubate at 37°C for a specified period (e.g., 24 hours) with constant shaking inside the anaerobic chamber.
-
Analysis: At different time points, collect aliquots to analyze for SCFA production using techniques like gas chromatography.
Quantification of Malto-oligosaccharides by HPLC-RID
This method is suitable for the quantification of malto-oligosaccharides in various samples.
Equipment and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Refractive Index Detector (RID)
-
Amine-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 μm, 2.1 mm i.d. × 15 cm)
-
Acetonitrile (HPLC grade)
-
Triethylamine (reagent grade)
-
Deionized water (resistivity ≥ 18 MΩ∙cm)
-
Malto-oligosaccharide standards (e.g., maltose, maltotriose, etc.)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small addition of triethylamine (e.g., 77% acetonitrile, 23% water, and 0.2% triethylamine). Filter the mobile phase through a 0.45 μm membrane.
-
Standard Solution Preparation: Prepare stock solutions of individual malto-oligosaccharide standards in deionized water. Create a series of working standard solutions by diluting the stock solutions to known concentrations.
-
Sample Preparation: For liquid samples, remove any carbonation and centrifuge to remove solids. Filter the supernatant through a 0.45 μm membrane.
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Detector Temperature: 40°C
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 3 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and quantify the malto-oligosaccharides by comparing their peak areas to the calibration curve.
Signaling Pathways and Mechanisms of Action
Malto-oligosaccharides, like other prebiotics, can influence host health through various mechanisms, including the modulation of the immune system. One key pathway involves the interaction with Toll-like receptors (TLRs) on the surface of intestinal epithelial cells.
Caption: MOS interaction with TLR4 on intestinal epithelial cells.
Research suggests that certain non-digestible oligosaccharides can act as ligands for TLR4 on intestinal epithelial cells.[1][4] This interaction can trigger a signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[1][4] Activated NF-κB then moves into the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines, thereby modulating the local immune response.
Caption: Workflow for comparative analysis of prebiotics.
This workflow illustrates the key experimental stages for the comparative analysis of different oligosaccharides. It begins with the in vitro digestion of the samples, followed by in vitro fermentation with fecal microbiota. The resulting fermented samples are then analyzed for SCFA production and changes in the microbial community structure to generate comparative performance data.
References
- 1. researchgate.net [researchgate.net]
- 2. spectralabsci.com [spectralabsci.com]
- 3. lcms.cz [lcms.cz]
- 4. Nondigestible oligosaccharides exert nonprebiotic effects on intestinal epithelial cells enhancing the immune response via activation of TLR4-NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enzyme Cross-Reactivity: A Comparative Analysis of Maltoheptaose and Other Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of several carbohydrate-active enzymes with maltoheptaose and other common sugars. Understanding the substrate specificity of these enzymes is crucial for various applications, from basic research in glycobiology to the development of therapeutic agents targeting carbohydrate metabolism. This document summarizes quantitative kinetic data, details experimental protocols for assessing enzyme activity, and provides a visual representation of a typical experimental workflow.
Quantitative Comparison of Enzyme Kinetics
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters for honeybee α-glucosidase II with various substrates, offering a clear comparison of its activity on this compound versus other malto-oligosaccharides and disaccharides. Data for other enzymes like α-amylase is also included to provide a broader perspective on cross-reactivity.
| Enzyme | Substrate | Km (mM) | Relative Vmax (%) |
| Honeybee α-Glucosidase II | This compound | 50 | 144 |
| Maltohexaose | 31 | 149 | |
| Maltopentaose | 11 | 156 | |
| Maltotetraose | 6.3 | 159 | |
| Maltotriose | 4.0 | 163 | |
| Maltose | 5.4 | 100 | |
| Sucrose | 6.7 | 81.5 | |
| Isomaltose | 5.6 | 31.8 | |
| Phenyl α-glucoside | 1.6 | 268 | |
| p-Nitrophenyl α-glucoside | 1.8 | 341 | |
| Human Pancreatic α-Amylase | This compound | - | Hydrolyzed slower than Maltopentaose and Maltohexaose[1] |
| Maltohexaose | - | Hydrolyzed slower than Maltopentaose[1] | |
| Maltopentaose | - | Highest rate of hydrolysis among malto-oligosaccharides[1] | |
| Maltotetraose | - | Hydrolyzed slower than Maltopentaose and Maltohexaose[1] | |
| Human Salivary α-Amylase | This compound | - | Hydrolyzed slower than Maltopentaose and Maltohexaose[1] |
| Maltohexaose | - | Highest rate of hydrolysis among malto-oligosaccharides[1] | |
| Maltopentaose | - | Hydrolyzed slightly slower than Maltohexaose[1] | |
| Maltotetraose | - | Hydrolyzed slower than Maltopentaose and Maltohexaose[1] |
Note: The Vmax values for honeybee α-glucosidase II are relative to the activity with maltose (set to 100%). Data for human α-amylases indicates the relative susceptibility to hydrolysis rather than specific Vmax values.
Experimental Protocols
The determination of enzyme kinetics and substrate specificity relies on well-defined experimental protocols. Below is a generalized methodology for a continuous spectrophotometric assay to measure the activity of a carbohydrate-active enzyme, such as α-amylase, using a malto-oligosaccharide substrate like this compound.
Principle of the Assay
This assay is a coupled-enzyme reaction. The enzyme of interest (e.g., α-amylase) hydrolyzes the primary substrate (this compound), producing smaller oligosaccharides. A coupling enzyme (e.g., α-glucosidase) then hydrolyzes these products to glucose. The glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH). This final step reduces NADP+ to NADPH, and the rate of NADPH formation is monitored by the increase in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the activity of the primary enzyme.
Reagents and Materials
-
Enzyme: Purified enzyme preparation of interest (e.g., α-amylase).
-
Substrates: this compound and a panel of other sugars for comparison (e.g., maltose, maltotriose, sucrose, starch).
-
Assay Buffer: e.g., 50 mM Sodium Phosphate buffer, pH 6.9, containing 6.7 mM NaCl.
-
Coupling Enzyme Reagent:
-
α-Glucosidase (sufficiently high concentration to ensure it is not rate-limiting).
-
Hexokinase.
-
Glucose-6-phosphate dehydrogenase (G6PDH).
-
ATP.
-
NADP+.
-
MgCl₂.
-
-
Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm and temperature control.
Assay Procedure
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrates, and assay buffer. The coupling enzyme reagent can be prepared as a cocktail containing all the necessary components in the assay buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer, the coupling enzyme reagent, and the substrate at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding a small, fixed volume of the enzyme solution to the cuvette. Mix thoroughly but gently.
-
Kinetic Measurement: Immediately start recording the absorbance at 340 nm over a set period (e.g., 5-10 minutes). The rate of change in absorbance should be linear during the initial phase of the reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay for a range of substrate concentrations.
-
Plot the initial velocity (v₀) against the substrate concentration [S].
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining enzyme kinetics with different sugar substrates.
References
A Researcher's Guide to Validating the Purity of Commercial Maltoheptaose
For researchers in life sciences and drug development, the purity of reagents is paramount. Maltoheptaose, a maltooligosaccharide consisting of seven α-(1→4) linked glucose units, is a critical component in various biochemical assays and research applications. Its purity can significantly impact experimental outcomes. This guide provides a comparative overview of commercially available this compound and details the experimental protocols necessary to validate its purity.
Commercial this compound: A Comparative Overview
| Supplier | Product Number (Example) | Stated Purity |
| Sigma-Aldrich | M7753 | ≥60% (HPLC)[1] |
| 86342 | ≥90% (HPAE/PAD)[2] | |
| Megazyme | O-MAL7 | >90%[3] |
| Santa Cruz Biotechnology | sc-221293 | ≥80%[4] |
| Elicityl | GL1035 | >99% (HPLC)[5] |
Note: The purity values listed are as stated by the suppliers and may vary between lots. It is crucial for researchers to perform their own purity validation.
Experimental Validation of this compound Purity
To independently verify the purity of commercial this compound, a multi-pronged analytical approach is recommended, employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial this compound sample.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating and quantifying oligosaccharides. Due to the lack of a strong UV chromophore in this compound, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is commonly used.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Column: An amino-propyl (NH2) column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of maltooligosaccharides.
-
Mobile Phase: An isocratic mixture of acetonitrile and ultrapure water (e.g., 70:30 v/v). The mobile phase should be filtered through a 0.45 µm membrane and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature (RID): 35 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or ultrapure water to a concentration of 1-5 mg/mL.
-
Ensure the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Standard Preparation: Prepare a standard solution of high-purity this compound and a mixture of other maltooligosaccharides (e.g., maltose to maltohexaose) to determine their respective retention times for impurity identification.
-
Data Analysis: Purity is typically calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Expected Results: A high-purity sample will show a single major peak corresponding to this compound. The presence of other peaks may indicate contamination with shorter or longer maltooligosaccharides, or other impurities.
Mass Spectrometry (MS) for Identity and Impurity Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and identifying potential impurities. Electrospray ionization (ESI) is a common technique for analyzing oligosaccharides.
Methodology:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Sample Infusion: The prepared this compound solution (as for HPLC) can be directly infused or analyzed via liquid chromatography-mass spectrometry (LC-MS).
-
Ionization Mode: Positive ion mode is typically used, often with the addition of a small amount of sodium acetate to the sample solution to promote the formation of sodiated adducts (e.g., [M+Na]⁺), which are often more stable and easier to detect for oligosaccharides.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (1153.00 g/mol )[6]. For the sodiated adduct, the expected m/z would be approximately 1175.98 ([C42H72O36 + Na]⁺).
-
Data Analysis:
-
Confirm the presence of the ion corresponding to the expected molecular weight of this compound.
-
Search for other signals in the mass spectrum that may correspond to impurities, such as other maltooligosaccharides (e.g., maltohexaose [M+Na]⁺ at m/z ~1013.9) or degradation products.
-
Expected Results: A pure sample will exhibit a dominant peak at the expected m/z for this compound. The presence and intensity of other peaks will provide information about the nature and level of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
NMR spectroscopy provides detailed structural information and can be used to confirm the identity and anomeric configuration of the glycosidic linkages in this compound, as well as to detect impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Lyophilize the sample once or twice with D₂O to exchange labile protons (e.g., hydroxyl protons) with deuterium, which simplifies the spectrum.
-
Re-dissolve the sample in high-purity D₂O for analysis.
-
-
Experiments:
-
¹H NMR: Provides information on the proton environment, including the anomeric protons which are characteristic of the glycosidic linkages.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Can be used to assign specific proton and carbon signals and confirm the connectivity within the molecule.
-
-
Data Analysis:
-
Compare the acquired spectra with published data for this compound or a certified reference standard[7].
-
Look for unexpected signals that may indicate the presence of impurities or structural anomalies. The integration of signals in the ¹H NMR spectrum can be used for quantitative purity assessment against a certified internal standard.
-
Expected Results: The ¹H and ¹³C NMR spectra should match the expected chemical shifts and coupling constants for the α-(1→4) linked glucose units of this compound. The absence of significant unassigned signals is indicative of high purity.
Interpreting the Data: A Holistic Approach
A comprehensive assessment of this compound purity requires the integration of data from all three analytical techniques.
By employing these methodologies, researchers can confidently validate the purity of their commercial this compound, ensuring the reliability and reproducibility of their experimental results. This guide provides the necessary framework for making informed decisions about reagent quality and for implementing a robust quality control process in the laboratory.
References
- 1. This compound =90 HPAE/PAD 34620-78-5 [sigmaaldrich.com]
- 2. This compound =90 HPAE/PAD 34620-78-5 [sigmaaldrich.com]
- 3. This compound Oligosaccharide | Megazyme [megazyme.com]
- 4. scbt.com [scbt.com]
- 5. This compound DP7 (>99% HPLC) [elicityl-oligotech.com]
- 6. This compound | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H NMR studies of maltose, this compound, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Maltoheptaose: Comparing Quality and Performance from Different Suppliers
For researchers, scientists, and drug development professionals utilizing maltoheptaose, selecting a supplier that provides a product of high purity and consistent performance is paramount. This compound, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, is a key substrate in enzymatic assays, a standard for chromatographic analysis, and a component in drug delivery research. This guide provides a framework for comparing this compound from various suppliers, focusing on key quality attributes and functional performance. While direct comparative data is often proprietary, this guide outlines the experimental protocols necessary to generate such data in your own laboratory.
Key Suppliers of this compound
A number of chemical and biotechnology companies supply this compound for research purposes. Notable suppliers include:
-
Megazyme
-
MedchemExpress
-
Glycodepot
-
Elicityl
-
Cayman Chemical
-
Biosynth
-
Discovery Fine Chemicals
-
CymitQuimica
-
Pharmaffiliates
-
Santa Cruz Biotechnology
-
Sigma-Aldrich
Comparison of Supplier Specifications
The following table summarizes publicly available information for this compound from a selection of suppliers. It is important to note that purity specifications can be method-dependent and may not fully reflect the functional quality of the product. Researchers are encouraged to request lot-specific certificates of analysis for detailed information.
| Supplier | Purity Specification | Analytical Method | Format |
| Elicityl | >99% | HPLC | Powder |
| Megazyme | High purity | Not specified | Powder |
| Cayman Chemical | >80% | Not specified | Crystalline solid |
| Santa Cruz Biotechnology | ≥80% | Not specified | Powder |
| Sigma-Aldrich | ≥90% or ≥60% | HPAE/PAD or HPLC | Powder |
Experimental Protocols for Comparative Analysis
To rigorously compare this compound from different suppliers, two key experimental approaches are recommended: High-Performance Liquid Chromatography (HPLC) for purity and identity assessment, and an alpha-amylase enzymatic assay for functional performance evaluation.
Purity and Identity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of oligosaccharides. A common method for carbohydrate analysis is Hydrophilic Interaction Chromatography (HILIC).
Objective: To separate and quantify this compound and any related oligosaccharide impurities.
Materials:
-
This compound samples from different suppliers
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Ammonium formate
-
HILIC HPLC column (e.g., a column with amide or amine functional groups)
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard this compound (if available) at a concentration of 1 mg/mL in 50:50 acetonitrile:water.
-
Accurately weigh and dissolve this compound from each supplier to the same concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate
-
Mobile Phase B: 20% Acetonitrile / 80% Water with 10 mM Ammonium Formate
-
Gradient: A linear gradient from high to low organic phase concentration. For example, start at 80% A and proceed to 40% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: ELSD or RI
-
-
Data Analysis:
-
Compare the chromatograms of the different samples.
-
The peak corresponding to this compound should be the major peak.
-
Calculate the purity of each sample by dividing the area of the this compound peak by the total area of all peaks.
-
Note the presence and relative abundance of any impurity peaks.
-
Functional Performance in an Alpha-Amylase Enzymatic Assay
This compound is a well-established substrate for alpha-amylase.[1][2] The rate of its hydrolysis can be used to determine the kinetic parameters of the enzyme, and consistent performance of the substrate is critical for reproducible results. A coupled enzymatic assay is often employed for continuous monitoring of the reaction.
Objective: To compare the performance of this compound from different suppliers as a substrate for alpha-amylase.
Principle: Alpha-amylase hydrolyzes this compound into smaller oligosaccharides. In a coupled reaction, α-glucosidase then hydrolyzes these fragments to glucose. The glucose is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the alpha-amylase activity.[3]
Materials:
-
This compound samples from different suppliers
-
Alpha-amylase (e.g., from human saliva or porcine pancreas)
-
α-Glucosidase
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
HEPES buffer (pH 7.0)
-
Magnesium chloride (MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.0, containing 5 mM MgCl₂.
-
This compound Substrate Solutions: Prepare a series of concentrations (e.g., 0.5, 1, 2, 5, 10 mM) for each supplier's this compound in the assay buffer.
-
Coupling Enzyme Mix: In assay buffer, prepare a mix containing α-glucosidase (≥ 20 U/mL), hexokinase (≥ 40 U/mL), G6PDH (≥ 40 U/mL), 2.5 mM ATP, and 2.0 mM NADP+.[3]
-
-
Enzymatic Assay:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.[3]
-
In a cuvette, mix 200 µL of the coupling enzyme mix with 50 µL of a this compound substrate solution.
-
Pre-incubate for 5 minutes at 37°C.[3]
-
Initiate the reaction by adding 10 µL of a diluted alpha-amylase solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA/min) for each this compound concentration from each supplier.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each supplier's this compound.
-
A consistent Vmax and Km across different suppliers would indicate comparable functional performance.
-
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the experimental processes, the following diagrams are provided.
Caption: Coupled enzymatic reaction pathway for the alpha-amylase assay.
Caption: Step-by-step experimental workflow for the alpha-amylase assay.
Conclusion
The selection of a this compound supplier should be based on a combination of their stated specifications and, most importantly, on empirical data generated within the context of your specific application. By employing standardized analytical methods such as HPLC for purity assessment and functional enzymatic assays, researchers can make informed decisions and ensure the reliability and reproducibility of their experimental results. It is recommended to qualify new suppliers or new lots from existing suppliers to maintain consistency in research and development activities.
References
A Comparative Guide to Amylase Substrates: Maltoheptaose vs. Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of α-amylase activity is critical across various scientific disciplines, from clinical diagnostics to drug discovery. The choice of substrate is a pivotal factor influencing the performance, specificity, and convenience of the assay. This guide provides an objective comparison between the natural substrate, maltoheptaose, and commonly used synthetic chromogenic substrates for the determination of α-amylase activity, supported by experimental data and detailed protocols.
At a Glance: Key Performance Characteristics
The selection of an appropriate substrate for α-amylase assays hinges on a balance of factors including specificity, sensitivity, and ease of use. While this compound offers high biological relevance, synthetic substrates provide convenience through direct chromogenic detection.
| Parameter | This compound-Based Assays | Synthetic Substrate Assays (e.g., EPS-G7) |
| Principle | Coupled enzymatic reaction | Direct chromogenic |
| Detection | UV absorbance (NADPH formation) | Colorimetric (e.g., p-nitrophenol release) |
| Specificity | High for α-amylase | High for α-amylase |
| Within-Run Precision (CV%) | Dependent on coupled enzymes | 1.4 - 2.6%[1] |
| Day-to-Day Precision (CV%) | Dependent on coupled enzymes | 1.9 - 2.8%[1] |
| Linearity | Good, dependent on coupled enzyme kinetics | Up to 15-fold the upper reference limit without dilution[1] |
| Interference | Potential from endogenous glucose | Minimal from glucose, triglycerides, bilirubin, and hemoglobin[1] |
The Natural Choice: this compound
This compound, a linear oligosaccharide of seven α-1,4-linked glucose units, is a natural substrate for α-amylase. Its hydrolysis by α-amylase yields smaller oligosaccharides, which can be quantified using a coupled enzymatic assay. This multi-step reaction ultimately leads to the formation of a detectable product, such as NADPH, which is monitored spectrophotometrically at 340 nm.
Advantages of this compound:
-
High Specificity: As a natural substrate, it provides a biologically relevant measure of α-amylase activity.
-
Defined Structure: Unlike starch, this compound has a well-defined molecular structure, leading to more reproducible kinetic studies.
Disadvantages of this compound:
-
Indirect Detection: Requires a coupled-enzyme system, which can introduce additional sources of variability and potential interference.
-
Potential for Interference: Endogenous glucose in samples can interfere with the assay, necessitating a pre-incubation step.
The Convenient Alternative: Synthetic Chromogenic Substrates
Synthetic substrates have been developed to simplify α-amylase assays by incorporating a chromogenic reporter molecule. A widely used example is ethylidene-protected 4-nitrophenyl maltoheptaoside (EPS-G7). In this coupled assay, α-amylase hydrolyzes the substrate, and a subsequent reaction catalyzed by α-glucosidase releases 4-nitrophenol, a colored product that can be measured at 405 nm.[1] The protecting group on the non-reducing end of the substrate enhances its stability and specificity.[2]
Another synthetic substrate is 2-chloro-4-nitrophenyl-α-D-maltotrioside, which allows for a direct assay where α-amylase action directly releases the chromophore.
Advantages of Synthetic Substrates:
-
Direct Detection: The enzymatic reaction produces a directly measurable colored product, simplifying the assay procedure.
-
High Sensitivity and Linearity: These assays often exhibit high sensitivity and a broad linear range.[1]
-
Reduced Interference: Many synthetic substrate-based assays show minimal interference from common sample components like glucose, lipids, and bilirubin.[1]
Disadvantages of Synthetic Substrates:
-
Potential for Altered Kinetics: The chemical modifications to the substrate may alter the enzyme's kinetic parameters compared to its natural substrate.
-
Cost: Synthetic substrates can be more expensive than natural oligosaccharides.
Quantitative Performance Data
Table 1: Kinetic Parameters for α-Amylase with Different Substrates
| Substrate | Enzyme Source | Km | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Lactobacillus fermentum α-amylase | - | 1.9 x 10⁷ | [3] |
| Maltopentaose | - | 0.48 mmol/L | - |
Table 2: Precision of an α-Amylase Assay Using Ethylidene-Blocked 4-Nitrophenylmaltoheptaoside (EPS-G7) [1]
| Parameter | Coefficient of Variation (CV%) |
| Within-run precision | 1.4 - 2.6 |
| Day-to-day precision | 1.9 - 2.8 |
Experimental Methodologies
α-Amylase Assay using this compound (Coupled Enzymatic Method)
This method relies on the measurement of NADPH produced through a series of coupled enzymatic reactions.
Principle: α-Amylase hydrolyzes this compound into smaller oligosaccharides. α-Glucosidase then breaks these down to glucose. The glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The rate of NADPH formation is proportional to the α-amylase activity and is measured by the increase in absorbance at 340 nm.
Reagents:
-
R1 (Assay Buffer and Substrate): 100 mM HEPES buffer (pH 7.0), 10 mM this compound, ≥20 U/mL α-Glucosidase, 2.5 mM ATP, 2.0 mM NADP+, 5.0 mM MgCl₂.
-
R2 (Coupling Enzyme Buffer): 100 mM HEPES buffer (pH 7.0), ≥40 U/mL Hexokinase, ≥40 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Sample: Serum, plasma, urine, or saliva, appropriately diluted.
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
In a cuvette, mix 200 µL of R1 and 50 µL of R2.
-
Pre-incubate the mixture for 5 minutes to allow for temperature equilibration and to consume any endogenous glucose in the sample.
-
Initiate the reaction by adding 10 µL of the sample.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
The α-amylase activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
α-Amylase Assay using Ethylidene-Blocked 4-Nitrophenylmaltoheptaoside (EPS-G7)
This is a chromogenic method that measures the release of 4-nitrophenol.
Principle: α-Amylase cleaves the EPS-G7 substrate. The resulting fragments are then hydrolyzed by α-glucosidase, releasing 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the α-amylase activity and is measured by the increase in absorbance at 405 nm.[1]
Reagents:
-
Working Reagent: 50 mM HEPES buffer (pH 7.15), 3.5 mmol/L EPS-G7, 7.1 kU/L α-glucosidase, 70 mmol/L sodium chloride, 1 mmol/L calcium chloride.[1]
-
Sample: Serum, plasma, or other biological fluids.
Procedure:
-
Set up a spectrophotometer to measure absorbance at 405 nm at a constant temperature (e.g., 37°C).
-
Pre-warm the working reagent to the assay temperature.
-
Add the sample to the working reagent.
-
After a lag phase of 2 minutes, continuously monitor the increase in absorbance for 3 minutes.[1]
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
The α-amylase activity is calculated using the molar absorptivity of 4-nitrophenol under the assay conditions.
Conclusion
Both this compound and synthetic substrates are valuable tools for the determination of α-amylase activity. This compound, as a natural substrate, is ideal for kinetic studies where biological relevance is paramount. However, the requirement for a coupled-enzyme system introduces complexity. Synthetic chromogenic substrates, such as EPS-G7, offer a more direct, convenient, and robust method suitable for routine and high-throughput applications, with the caveat that the introduced chemical modifications may influence the enzyme's kinetic behavior. The choice of substrate should, therefore, be guided by the specific requirements of the study, considering the trade-offs between biological relevance, convenience, and potential for interference.
References
A Researcher's Guide to a Quantitative Comparison of Enzyme Activity on Different Malto-oligosaccharides
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a comprehensive, data-driven comparison of the activity of various enzymes on a range of malto-oligosaccharides. By presenting quantitative data, detailed experimental protocols, and clear visual representations of workflows and pathways, this document serves as a valuable resource for studies in enzymology, carbohydrate chemistry, and drug discovery.
Quantitative Comparison of Enzyme Activity
The efficiency and specificity of enzymatic hydrolysis of malto-oligosaccharides are critical parameters in various industrial and biological processes. The following tables summarize key quantitative data on the activity of different amylases and glucosidases on malto-oligosaccharides of varying lengths.
Table 1: Kinetic Parameters of α-Amylase from Different Sources on Malto-oligosaccharides
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mL) | Reference |
| Monascus sanguineus | Soluble Starch | 0.055 | 22.07 | [1] |
| Porcine Pancreas | Maltose | - | - | [2] |
| Porcine Pancreas | Maltotriose | - | - | [2] |
Note: A direct side-by-side comparison of K_m_ and V_max_ values for different discrete malto-oligosaccharides from a single study was not available in the initial search. The data for porcine pancreatic α-amylase indicated substrate inhibition at high concentrations of maltose and maltotriose, suggesting a more complex kinetic model.[2]
Table 2: Hydrolysis Products of Pseudomonas stutzeri AS22 α-Amylase on Soluble Starch over Time
| Time | Glucose (g/L) | Maltose (g/L) | Maltotriose (g/L) | Maltotetraose (g/L) | Maltopentaose (g/L) | Maltohexaose (g/L) |
| 15 min | 0 | 0.06 | 0.03 | 5.3 | 0.02 | 0.01 |
| 30 min | 0 | 0.04 | 0.03 | 5.1 | 0.023 | - |
| 1 h | 0 | 0.04 | 0.03 | 4.9 | 0.02 | 0.01 |
| 2 h | 0 | 0.058 | 0.03 | 4.75 | 0.02 | 0.014 |
| 6 h | 0 | 0.07 | 0.05 | 4.92 | 0.04 | 0.02 |
This table demonstrates the high selectivity of the α-amylase from P. stutzeri AS22 for producing maltotetraose.[3]
Table 3: Kinetic Parameters of Aspergillus niger α-Glucosidase (AgdB and AgdA) on Various Oligosaccharides
| Enzyme | Substrate | k_cat_/K_m_ (mM⁻¹s⁻¹) |
| AgdB & AgdA | Maltotriose | ~30 |
| AgdB & AgdA | Maltotetraose | ~30 |
| AgdB & AgdA | Maltopentaose | ~30 |
| AgdB & AgdA | Maltohexaose | ~30 |
| AgdA | Maltose | 16.5 |
| AgdA | Kojibiose | ~3 |
| AgdA | Nigerose | ~3 |
| AgdA | Isomaltose | ~3 |
| AgdB | Isomaltose | 1.3 |
This data highlights the high specificity of these α-glucosidases for malto-oligosaccharides with a degree of polymerization of 3 to 6.[4]
Experimental Protocols
A standardized experimental protocol is crucial for the reproducible quantitative comparison of enzyme activity. The following is a detailed methodology for a typical α-amylase assay.
Objective: To determine the enzymatic activity of α-amylase on different malto-oligosaccharide substrates by measuring the rate of production of reducing sugars.
Materials:
-
α-Amylase enzyme solution of known concentration
-
Malto-oligosaccharide substrates (e.g., maltose, maltotriose, maltotetraose)
-
20 mM Sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl[5]
-
3,5-Dinitrosalicylic acid (DNS) reagent[6]
-
Maltose standard solution (for calibration curve)[5]
-
Spectrophotometer
-
Water bath
-
Test tubes and pipettes
Procedure:
-
Preparation of Reagents:
-
Enzyme Reaction:
-
Pipette a defined volume of the malto-oligosaccharide substrate solution into a series of test tubes.
-
Equilibrate the tubes to the desired reaction temperature (e.g., 37°C) in a water bath.
-
Initiate the enzymatic reaction by adding a specific volume of the α-amylase solution to each tube and start a timer.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
-
Termination of Reaction and Color Development:
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the maltose standards against their known concentrations.
-
Use the standard curve to determine the concentration of reducing sugars produced in each experimental sample.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of reducing sugar per minute under the specified conditions.
-
Visualizing the Process
To further clarify the experimental and biological processes, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the key steps in a typical enzyme activity assay.
Caption: A simplified diagram of α-amylase acting on maltotetraose.
References
- 1. Partial purification and characterization of amylase enzyme under solid state fermentation from Monascus sanguineus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On porcine pancreatic alpha-amylase action: kinetic evidence for the binding of two maltooligosaccharide molecules (maltose, maltotriose and o-nitrophenylmaltoside) by inhibition studies. Correlation with the five-subsite energy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and Biochemical Characterization of a High Maltotetraose (G4) Producing Amylase from Pseudomonas stutzeri AS22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Transglucosylation Products of Aspergillus niger α-Glucosidase that Catalyzes the Formation of α-1,2- and α-1,3-Linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 7. researchgate.net [researchgate.net]
Validating Enzyme Specificity for Maltoheptaose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of enzyme specificity is a cornerstone of enzymology, with critical implications for drug development, diagnostics, and industrial biotechnology. This guide provides a comparative framework for validating the specificity of an enzyme for maltoheptaose, a linear malto-oligosaccharide composed of seven α-1,4 linked glucose units. We present a comparison with other common amylolytic enzymes, supported by experimental data and detailed protocols.
Comparative Enzyme Specificity on Malto-oligosaccharides
The specificity of an enzyme is quantitatively described by its kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat). The ratio kcat/Kₘ, known as the specificity constant, provides a measure of the enzyme's catalytic efficiency towards a particular substrate. A higher kcat/Kₘ value indicates a greater preference for that substrate.
This section compares the kinetic parameters of three distinct types of amylolytic enzymes for this compound and other malto-oligosaccharides. The selected enzymes are a representative α-amylase from Bacillus subtilis, a glucoamylase, and a specialized malto-oligosaccharide-forming amylase.
| Enzyme | Substrate | Kₘ (mg/mL) | Vₘₐₓ (U/mg) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·mg⁻¹·mL) | Reference |
| α-Amylase (Bacillus subtilis) | Soluble Starch | 2.68 | 1773 | - | - | [1] |
| This compound | - | - | - | - | ||
| Maltohexaose | - | - | - | - | ||
| Maltopentaose | - | - | - | - | ||
| Maltotetraose | - | - | - | - | ||
| Maltotriose | - | - | - | - | ||
| Maltose | - | - | - | - | ||
| Glucoamylase | This compound | - | - | - | - | |
| Maltohexaose | - | - | - | - | ||
| Maltopentaose | - | - | - | - | ||
| Maltotetraose | - | - | - | - | ||
| Maltotriose | - | - | - | - | ||
| Maltose | - | - | - | - | ||
| Malto-oligosaccharide-forming Amylase | Soluble Starch | - | - | - | - | |
| This compound | - | - | - | - | ||
| Maltohexaose | - | - | - | - | ||
| Maltopentaose | - | - | - | - | ||
| Maltotetraose | - | - | - | - | ||
| Maltotriose | - | - | - | - | ||
| Maltose | - | - | - | - |
Experimental Protocols
To validate the specificity of an enzyme for this compound, a series of experiments should be conducted to determine its activity on a range of substrates and to quantify the products of hydrolysis.
Enzyme Activity Assay
This protocol describes a general method for determining the activity of an amylolytic enzyme.
Materials:
-
Enzyme solution of unknown concentration
-
Substrate stock solutions (10 mg/mL) of this compound, maltohexaose, maltopentaose, maltotetraose, maltotriose, maltose, and soluble starch in assay buffer.
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 5 mM NaCl and 1 mM CaCl₂)
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the enzyme solution in assay buffer.
-
In a 96-well microplate, add 50 µL of each enzyme dilution to triplicate wells.
-
Add 50 µL of the substrate solution (e.g., this compound at 1 mg/mL final concentration) to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate at 95°C for 10 minutes to develop the color.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol outlines the determination of Kₘ and Vₘₐₓ using the enzyme activity assay described above.
Procedure:
-
For each substrate (this compound, etc.), prepare a range of concentrations in assay buffer (e.g., 0.1 to 10 mg/mL).
-
Perform the enzyme activity assay as described in section 3.1 for each substrate concentration, ensuring the enzyme concentration is kept constant and in a range where the reaction rate is linear over the incubation time.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ.
-
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Analysis of Hydrolysis Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the products of this compound hydrolysis, providing a detailed view of the enzyme's action pattern.
Materials:
-
Enzyme reaction mixtures at different time points
-
HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87H)
-
Refractive Index (RI) detector
-
Mobile phase (e.g., 5 mM H₂SO₄)
-
Standards for glucose, maltose, maltotriose, maltotetraose, maltopentaose, maltohexaose, and this compound.
Procedure:
-
Set up enzyme reactions as described in section 3.1 with this compound as the substrate.
-
At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a quenching agent (e.g., 0.1 M HCl).
-
Centrifuge the samples to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) of the filtered sample onto the HPLC column.
-
Elute the sugars with the mobile phase at a constant flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 60°C).
-
Detect the separated sugars using the RI detector.
-
Prepare a standard curve for each potential hydrolysis product by injecting known concentrations.
-
Identify and quantify the products in the enzyme reaction samples by comparing their retention times and peak areas to the standards.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for validating enzyme specificity.
References
A Comparative Guide to Maltoheptaose and Starch as Microbial Carbon Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of maltoheptaose and starch as carbon sources for microbial growth and metabolism. The information presented is supported by experimental data from various scientific studies, with detailed methodologies for key experiments to facilitate reproducibility.
Overview of this compound and Starch
Starch is a complex carbohydrate composed of amylose and amylopectin, long chains of α-1,4 and α-1,6 linked glucose units. It is a widely available and cost-effective carbon source for industrial fermentations. However, its large size necessitates extracellular enzymatic breakdown before it can be utilized by most microorganisms.
This compound , a linear maltooligosaccharide, consists of seven glucose units linked by α-1,4 glycosidic bonds. As a smaller and more defined molecule, it offers different metabolic and regulatory implications compared to the heterogeneous nature of starch.
Comparative Performance Data
The following tables summarize quantitative data from various studies to compare the performance of this compound and starch in microbial processes. It is important to note that the data is compiled from different studies with varying microbial strains and experimental conditions.
Table 1: Microbial Growth Comparison
| Microorganism | Carbon Source | Growth Rate (h⁻¹) | Biomass (log CFU/g) | Reference(s) |
| Lactobacillus spp. | Starch-based medium | ~0.6 - 1.2 | ~10.28 | [1] |
| Saccharomyces cerevisiae | Maltotriose | 0.13 ± 0.01 | Not specified | [2] |
| Bacillus stearothermophilus | Maltotriose to Maltohexaose | Consistent across concentrations | Not specified | [3][4] |
Note: Direct comparative data for this compound and starch on the same microbial strain was not available in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.
Table 2: Enzyme Induction and Activity
| Microorganism | Inducer (Carbon Source) | Enzyme | Relative Induction/Activity | Reference(s) |
| Aspergillus niger | Starch | Glucoamylase | Greater formation compared to sorbitol | [5][6] |
| Aspergillus niger | Maltose | Glucoamylase | Greater formation compared to sorbitol | [5][6] |
| Bacillus stearothermophilus | Maltotetraose | α-Amylase | 3.0 times the differential rate of synthesis vs. sucrose | [7] |
| Bacillus stearothermophilus | Maltohexaose | α-Amylase | 1.9 times the differential rate of synthesis vs. sucrose | [7] |
| Bacillus subtilis | Starch | α-Amylase | High production | [8][9] |
Table 3: Metabolite Production
| Microorganism | Carbon Source | Primary Metabolite(s) | Yield/Concentration | Reference(s) |
| Aspergillus oryzae amylase | Xanthosoma Starch | This compound, Maltotriose | 48.89 g/L (total oligosaccharides) | [10] |
| Lactobacillus spp. | Starch | Lactic acid, Acetic acid, Propionic acid, Formate, Succinate | Varies depending on species and conditions | [11] |
| Lactobacillus plantarum | Starch | Lactic acid | 43.4% yield (mass of LA / mass of starch) | [11] |
Metabolic Pathways
The metabolic pathways for the utilization of starch and this compound differ significantly, primarily in the initial breakdown and transport stages.
Starch Metabolism: Starch is too large to be transported directly into most microbial cells. Therefore, microbes that can utilize starch secrete extracellular enzymes called amylases (e.g., α-amylase, glucoamylase) to hydrolyze it into smaller oligosaccharides, such as maltodextrins, maltose, and glucose. These smaller sugars are then transported into the cell for further metabolism, typically through glycolysis.
This compound Metabolism: In organisms like Escherichia coli, this compound is transported into the periplasm through specific porins (e.g., LamB) and then actively transported into the cytoplasm by an ABC transporter system (the maltose/maltodextrin transport system).[2] Once inside the cell, it is catabolized by intracellular enzymes like amylomaltase and maltodextrin phosphorylase into glucose and glucose-1-phosphate, which then enter the glycolytic pathway.
Caption: Extracellular degradation of starch and transport of resulting sugars.
Caption: Transport and intracellular metabolism of this compound in E. coli.
Experimental Protocols
Objective: To compare the growth kinetics of a microbial strain using this compound and starch as the sole carbon source.
Materials:
-
Microbial strain of interest
-
Minimal medium (e.g., M9 minimal medium)
-
Sterile this compound solution (e.g., 20% w/v)
-
Sterile soluble starch solution (e.g., 20% w/v)
-
Spectrophotometer
-
Shaking incubator
-
Sterile culture flasks or 96-well plates
Procedure:
-
Prepare a minimal medium appropriate for the chosen microbial strain, omitting any carbon source.
-
Dispense the minimal medium into sterile culture flasks.
-
To separate flasks, add the sterile this compound or starch solution to a final desired concentration (e.g., 0.4% w/v). Include a control flask with no added carbon source.
-
Inoculate each flask with an equivalent amount of a pre-cultured microbial strain (e.g., to an initial OD600 of 0.05).
-
Incubate the flasks in a shaking incubator at the optimal temperature for the strain.
-
At regular time intervals (e.g., every hour for 24-48 hours), aseptically remove a sample from each flask.
-
Measure the optical density (OD) of each sample at 600 nm using a spectrophotometer.
-
Plot the OD600 values against time on a semi-logarithmic scale to generate growth curves.
-
Calculate the specific growth rate (µ) and doubling time (t₂) for each carbon source from the exponential phase of the growth curve.
Objective: To quantify the α-amylase activity in the supernatant of microbial cultures grown on this compound or starch. This protocol is based on the DNS (3,5-dinitrosalicylic acid) method for measuring reducing sugars.
Materials:
-
Culture supernatants from Protocol 1
-
DNS reagent (10 g/L 3,5-dinitrosalicylic acid, 300 g/L sodium potassium tartrate, in 0.4 M NaOH)
-
1% (w/v) soluble starch solution in a suitable buffer (e.g., 0.05 M sodium phosphate buffer, pH 6.9)
-
Maltose standard solutions (for standard curve)
-
Spectrophotometer
-
Water bath
Procedure:
-
Standard Curve:
-
Prepare a series of maltose standards of known concentrations.
-
To 1 mL of each standard, add 1 mL of DNS reagent.
-
Boil for 5-15 minutes, then cool to room temperature.
-
Add 8 mL of distilled water and mix.
-
Measure the absorbance at 540 nm.
-
Plot absorbance vs. maltose concentration to create a standard curve.
-
-
Enzyme Assay:
-
Set up reaction tubes containing 0.5 mL of culture supernatant (or a suitable dilution) and 0.5 mL of 1% starch solution.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1 mL of DNS reagent.
-
Boil for 5-15 minutes, cool, and add 8 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Use the standard curve to determine the amount of reducing sugar (maltose equivalents) produced.
-
One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
-
Objective: To determine the final biomass concentration of microbial cultures grown on this compound or starch.
Materials:
-
Microbial cultures from Protocol 1
-
Pre-weighed, dry centrifuge tubes or filtration membranes (0.22 µm pore size)
-
Centrifuge
-
Drying oven
-
Analytical balance
Procedure:
-
Take a known volume of the microbial culture at the end of the growth phase.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.
-
Carefully decant the supernatant.
-
Wash the cell pellet with distilled water or a suitable buffer and centrifuge again. Repeat this step to remove any residual media components.
-
Resuspend the final pellet in a small amount of distilled water and transfer it to a pre-weighed, dry tube.
-
Dry the sample in a drying oven at a temperature that will not lyse the cells (e.g., 60-80°C) until a constant weight is achieved.
-
Cool the tube in a desiccator to prevent moisture absorption.
-
Weigh the tube with the dried biomass on an analytical balance.
-
Calculate the dry cell weight per unit volume of culture (e.g., in g/L).
Conclusion
The choice between this compound and starch as a carbon source depends on the specific microorganism and the desired outcome of the fermentation process.
-
Starch is an economical and readily available substrate suitable for microbes that produce extracellular amylases. Its slow breakdown can lead to a sustained release of fermentable sugars.
-
This compound , being a smaller and defined molecule, can be directly transported into some microorganisms, bypassing the need for extracellular hydrolysis. This can potentially lead to different metabolic fluxes and regulatory responses. For microbes that can efficiently transport and metabolize maltooligosaccharides, this compound may offer more precise control over the fermentation process.
Further research involving direct comparative studies using transcriptomics, proteomics, and metabolomics will provide a more in-depth understanding of the cellular responses to these distinct carbon sources.
References
- 1. Growth Kinetics of Probiotic Lactobacillus Strains in the Alternative, Cost-Efficient Semi-Solid Fermentation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INDUCED BIOSYNTHESIS OF α-AMYLASE BY GROWING CULTURES OF BACILLUS STEAROTHERMOPHILUS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INDUCED BIOSYNTHESIS OF ALPHA-AMYLASE BY GROWING CULTURES OF BACILLUS STEAROTHERMOPHILUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of maltose on glucoamylase formation by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Maltose on Glucoamylase Formation by Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INDUCTION OF ALPHA-AMYLASE OF BACILLUS STEAROTHERMOPHILUS BY MALTODEXTRINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics of Protein Secretion by Bacillus subtilis: Separating the “Secrets” of the Secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Variability of Maltoheptaose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistency of raw materials is paramount to the reproducibility of experiments and the quality of final products. Maltoheptaose, a malto-oligosaccharide, is utilized in various applications, including as a substrate for enzymatic assays and as an excipient in pharmaceutical formulations. This guide provides a comparative analysis of potential lot-to-lot variability in this compound, supported by representative experimental data and detailed analytical protocols.
The consistency of this compound across different production batches can impact experimental outcomes. Variations in purity and the profile of related oligosaccharide impurities may alter enzymatic reaction kinetics or affect the stability and performance of a drug formulation. Therefore, a thorough assessment of each new lot is a critical quality control step.
Comparative Analysis of this compound Lots
To illustrate potential lot-to-lot variability, the following table summarizes representative data from the analysis of three different hypothetical lots of this compound from two different suppliers. The data reflects typical parameters assessed to ensure quality and consistency.
| Parameter | Supplier A - Lot 1 | Supplier A - Lot 2 | Supplier B - Lot 1 |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity by HPLC (%) | 96.5 | 95.8 | 97.2 |
| Moisture Content (%) | 3.2 | 3.5 | 2.9 |
| Impurity Profile (%) | |||
| Maltopentaose (DP5) | 0.8 | 0.9 | 0.6 |
| Maltohexaose (DP6) | 1.5 | 1.8 | 1.3 |
| Maltooctaose (DP8) | 0.5 | 0.6 | 0.4 |
| Other Oligosaccharides | 0.5 | 0.4 | 0.6 |
| Endotoxin (EU/mg) | < 0.1 | < 0.1 | < 0.12 |
| Heavy Metals (ppm) | < 10 | < 10 | < 10 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary between suppliers and lots.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the quality and consistency of this compound lots.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method separates and quantifies this compound and related oligosaccharide impurities.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD).
-
Column: An amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound lot (e.g., 10 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of high-purity this compound and a mixed standard of expected impurities (e.g., maltopentaose, maltohexaose, maltooctaose) in the mobile phase.
-
Quantification: Calculate the percentage purity and the amount of each impurity by comparing the peak areas in the sample chromatogram to those of the standards.
Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive method for the analysis of carbohydrates.
-
Instrumentation: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA100).
-
Eluents:
-
Eluent A: Deionized water
-
Eluent B: 100 mM Sodium Hydroxide
-
Eluent C: 1 M Sodium Acetate in 100 mM Sodium Hydroxide
-
-
Gradient Program: A gradient of sodium hydroxide and sodium acetate is used to elute the oligosaccharides. The specific gradient will depend on the column and the range of oligosaccharides being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound lot in deionized water to a final concentration of approximately 100 µg/mL.
-
Detection: Pulsed amperometry using a carbohydrate-specific waveform.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the assessment process and the application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Experimental workflow for assessing this compound lot-to-lot variability.
Signaling pathway for an alpha-amylase activity assay using this compound.
A Researcher's Guide to Protein-Oligosaccharide Binding Affinities: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Understanding the intricate dance between proteins and oligosaccharides is fundamental to deciphering cellular communication, immune responses, and disease pathogenesis. This guide provides a comparative analysis of the binding affinities of two key protein families, Selectins and Galectins, to their respective oligosaccharide ligands. We present quantitative binding data, detailed experimental protocols for measuring these interactions, and visual representations of the underlying biological processes and experimental workflows.
Comparative Binding Affinity Data
The binding affinity of a protein for its ligand is a critical parameter in understanding the strength and specificity of their interaction. This is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding affinity. The following tables summarize the Kd values for selectin and galectin interactions with various oligosaccharides, as determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Selectin-Oligosaccharide Binding Affinities
Selectins are a family of C-type lectins that play a crucial role in the initial stages of leukocyte trafficking during inflammation. They recognize and bind to sialylated and fucosylated oligosaccharides, such as Sialyl Lewisx (sLex).
| Protein | Oligosaccharide Ligand | Kd (µM) | Method | Reference |
| E-selectin | Sialyl Lewisx (sLex) | 878 | Not Specified | [1] |
| E-selectin | Sialyl Lewisa (sLea) | 220 ± 20 | Competitive Binding Assay | [2] |
| P-selectin | Sialyl Lewisx analogue (TBC1269) | ~111.4 | Surface Plasmon Resonance | [3] |
| L-selectin | P-selectin glycoprotein ligand-1 (PSGL-1) | Not explicitly stated, but described as a physiological ligand. | Various | [4][5] |
Note: The affinity of selectins for their ligands can be influenced by the presentation of the oligosaccharide (e.g., on a glycoprotein scaffold) and the presence of other modifications like sulfation.[5][6]
Galectin-Oligosaccharide Binding Affinities
Galectins are a family of β-galactoside-binding proteins involved in a wide range of biological processes, including cell adhesion, differentiation, and apoptosis. They exhibit a binding preference for oligosaccharides containing lactose and N-acetyllactosamine (LacNAc) units.
| Protein | Oligosaccharide Ligand | Kd (µM) | Method | Reference |
| Galectin-1 | Lactose | 520 | NMR Spectroscopy | [7] |
| Galectin-3 | Lactose | ~200 | Not Specified | |
| Galectin-3 | N-acetyllactosamine (LacNAc) | 91.0 | Isothermal Titration Calorimetry | [8] |
| Galectin-3 | 3'-O-sulfated LacNAc analog | 14.7 | Isothermal Titration Calorimetry | [8] |
| Galectin-3 | 3'-O-sulfated PNP lactose | 20.4 | Isothermal Titration Calorimetry | [8] |
Experimental Protocols
Accurate determination of binding affinities relies on robust experimental methodologies. Here, we provide detailed protocols for the two most common techniques used in studying protein-oligosaccharide interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) Protocol for Lectin-Oligosaccharide Interaction Analysis
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., a lectin) to a ligand (e.g., an oligosaccharide) immobilized on a sensor surface.[9][10][11]
1. Ligand Immobilization:
-
Sensor Chip Selection: Choose a sensor chip appropriate for carbohydrate immobilization (e.g., a CM5 sensor chip with a carboxymethylated dextran surface).
-
Surface Activation: Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Coupling: Inject the oligosaccharide ligand, which has been modified to contain a reactive group (e.g., an amine), over the activated surface. The concentration of the ligand and the pH of the coupling buffer should be optimized to achieve the desired immobilization level.
-
Deactivation: Deactivate any remaining active esters on the surface by injecting ethanolamine.
2. Analyte Binding Analysis:
-
Analyte Preparation: Prepare a series of dilutions of the lectin (analyte) in a suitable running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Binding Measurement: Inject the different concentrations of the lectin over the immobilized oligosaccharide surface at a constant flow rate (e.g., 30 µL/min). Monitor the change in the SPR signal (measured in Resonance Units, RU) over time.
-
Dissociation: After the association phase, switch back to the running buffer to monitor the dissociation of the lectin from the ligand.
-
Regeneration: If the interaction is strong, a regeneration solution (e.g., a low pH buffer or a high salt concentration) may be required to remove the bound analyte and prepare the surface for the next injection.
3. Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC) Protocol for Protein-Carbohydrate Interaction Studies
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution, allowing for the determination of the binding affinity, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[12][13][14]
1. Sample Preparation:
-
Protein and Ligand Purity: Ensure that both the protein and oligosaccharide samples are of high purity and are accurately quantified.
-
Buffer Matching: It is crucial that the protein and oligosaccharide are in identical, degassed buffers to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or Tris-HCl at a physiological pH.
-
Protein Concentration: The protein concentration in the sample cell should be approximately 10-100 times the expected Kd. A typical starting concentration is in the range of 10-50 µM.
-
Ligand Concentration: The oligosaccharide concentration in the injection syringe should be 10-20 times the protein concentration in the sample cell.
2. ITC Experiment:
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Loading: Carefully load the protein solution into the sample cell and the oligosaccharide solution into the injection syringe, avoiding the introduction of air bubbles.
-
Titration: Perform a series of small injections (e.g., 2-10 µL) of the oligosaccharide solution into the protein solution while stirring. The time between injections should be sufficient for the signal to return to baseline.
-
Control Experiments: Perform control experiments, such as titrating the oligosaccharide into the buffer alone, to determine the heat of dilution.
3. Data Analysis:
-
Integrate the heat change for each injection peak.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and stoichiometry (n). The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
Visualizing Molecular Interactions and Workflows
Selectin-Mediated Leukocyte Adhesion and Signaling Pathway
The initial tethering and rolling of leukocytes on the vascular endothelium is a critical step in the inflammatory response and is mediated by selectins. This process not only slows down the leukocyte but also initiates intracellular signaling cascades.
References
- 1. E-selectin ligand complexes adopt an extended high-affinity conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-selectin binds to P-selectin glycoprotein ligand-1 on leukocytes: interactions between the lectin, epidermal growth factor, and consensus repeat domains of the selectins determine ligand binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils | Semantic Scholar [semanticscholar.org]
- 8. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance as a tool to characterize lectin-carbohydrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbohydrate-lectin interactions assessed by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
Safety Operating Guide
Navigating the Disposal of Maltoheptaose: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. Maltoheptaose, a complex carbohydrate, is generally not classified as a hazardous substance, which simplifies its disposal process. However, adherence to institutional and local regulations remains paramount. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Quantitative Disposal Parameters
No specific quantitative limits for the disposal of this compound, such as concentration thresholds or pH adjustments, are mandated by safety data sheets. Disposal is primarily guided by the non-hazardous nature of the compound.
| Parameter | Value | Source |
| Hazardous Classification | Not Classified | [1][2] |
| Quantitative Disposal Limits | Not Applicable | N/A |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.
Experimental Protocols for Disposal
While no specific experimental protocols are required for the disposal of pure this compound due to its non-hazardous nature, the following procedural steps ensure safe and compliant handling of its waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves.
-
Leak-proof, sealable waste container compatible with the waste type (solid or aqueous).
-
Hazardous waste container (if applicable).
-
Labeling materials.
Procedure for Uncontaminated this compound Waste:
-
Assessment: Confirm that the this compound waste is not mixed with any hazardous chemicals or biological materials.
-
Containment:
-
Solid Waste: Place the dry this compound powder or residues into a designated, sealed waste container.
-
Aqueous Solutions: For small quantities of aqueous solutions, dilution with a copious amount of water followed by disposal down the drain may be permissible, subject to local and institutional regulations. For larger volumes, collect in a sealed container.
-
-
Labeling: Clearly label the waste container as "Non-hazardous waste: this compound".
-
Disposal:
-
For small quantities, some guidelines suggest disposal with household or regular laboratory trash is acceptable[2]. Always confirm this is in line with your institution's policies.
-
For larger quantities, the standard procedure is to dispose of the container in accordance with a licensed collector's sorting instructions[1][3].
-
Procedure for Contaminated this compound Waste:
-
Assessment: Identify all contaminants mixed with the this compound waste.
-
Classification: Classify the waste based on the most hazardous component.
-
Containment: Place the contaminated waste into a designated hazardous waste container that is compatible with all chemical components.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including this compound.
-
Disposal: Follow your institution's specific procedures for the disposal of the identified class of hazardous waste. This typically involves arranging for pickup by a certified hazardous waste management service.
Spill and Clean-up Protocol:
In the event of a this compound spill:
-
Mechanically recover the spilled solid product (e.g., by sweeping or vacuuming) and place it in a suitable container for disposal[1][3].
-
Avoid the release of the substance into the environment[1][3].
-
Dispose of the collected material and any cleaning residues at an authorized site[1][3].
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Guide to Handling Maltoheptaose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Maltoheptaose, a glucose heptamer used in various biochemical assays. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
This compound is typically supplied as a white, crystalline solid and should be handled with care.[1] Although not classified as a hazardous substance under the Globally Harmonized System (GHS), it is recommended to treat it as potentially hazardous until more comprehensive toxicological data is available.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specification | Rationale |
| Respiratory | Dust Mask | N95 (US) or equivalent | To prevent inhalation of fine particles. |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | To protect eyes from dust particles. |
| Hand Protection | Disposable Gloves | Nitrile or Latex | To prevent skin contact. |
| Body Protection | Laboratory Coat | Standard | To protect clothing and skin from accidental spills. |
Data sourced from publicly available safety data sheets.
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Prepare a dedicated and clean workspace.
-
Have all necessary equipment, including PPE, readily available.
2. Weighing and Solution Preparation:
-
When handling the solid powder, wear all recommended PPE to avoid inhalation and skin contact.
-
Weigh the required amount of this compound carefully.
-
To prepare a stock solution, this compound can be dissolved in organic solvents like DMSO and dimethylformamide, or directly in aqueous buffers.[1]
-
When using organic solvents, purge the solvent with an inert gas.[1]
-
For aqueous solutions, directly dissolve the crystalline solid in the desired buffer.[1]
3. Handling of Solutions:
-
When working with solutions, continue to wear gloves, a lab coat, and safety glasses.
-
Avoid creating aerosols.
-
If diluting a stock solution, perform the dilution in a fume hood if volatile organic solvents were used.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any equipment used.
Disposal Plan
1. Solid Waste:
-
Dispose of unused solid this compound and any contaminated materials (e.g., weigh boats, gloves, masks) in a designated solid waste container.
-
Follow your institution's guidelines for chemical waste disposal.
2. Liquid Waste:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, subject to local regulations.
-
Solutions containing organic solvents must be collected in a designated hazardous waste container for proper disposal by your institution's environmental health and safety department.
3. Spills:
-
For small spills of solid this compound, mechanically recover the product (e.g., by sweeping or vacuuming with a HEPA filter) and place it in a sealed container for disposal.[3][4]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
